Methyl 3-Bromo-1H-indazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-bromo-2H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-7-6(4-5)8(10)12-11-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPZKKWEBQAHAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672254 | |
| Record name | Methyl 3-bromo-2H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086391-06-1 | |
| Record name | Methyl 3-bromo-2H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-bromo-1H-indazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Methyl 3-Bromo-1H-indazole-5-carboxylate: A Core Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Within this important class of heterocycles, Methyl 3-Bromo-1H-indazole-5-carboxylate (CAS No. 1086391-06-1) has emerged as a cornerstone synthetic intermediate.[1] Its strategic placement of a reactive bromine atom at the 3-position, combined with the electron-withdrawing carboxylate at the 5-position, makes it an exceptionally versatile and valuable building block for constructing complex molecular architectures.[1]
This guide provides an in-depth examination of the fundamental properties, synthesis, reactivity, and applications of Methyl 3-Bromo-1H-indazole-5-carboxylate. It is designed to equip researchers, medicinal chemists, and process development scientists with the technical insights and practical methodologies required to effectively leverage this reagent in their research and development endeavors. The focus extends beyond simple data presentation to explain the causality behind its synthetic utility and procedural choices, ensuring a robust and reliable application of this key intermediate.
Core Physicochemical and Structural Properties
A precise understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of Methyl 3-Bromo-1H-indazole-5-carboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1086391-06-1 | [1][3][4] |
| Molecular Formula | C₉H₇BrN₂O₂ | [1] |
| Molecular Weight | 255.07 g/mol | [1][4] |
| IUPAC Name | methyl 3-bromo-1H-indazole-5-carboxylate | [1] |
| Purity | Typically ≥97% | [4] |
| Physical Form | Powder/Solid | (by analogy) |
| InChI Key | JEPZKKWEBQAHAO-UHFFFAOYSA-N | |
| Storage | Store at 2-8°C under an inert atmosphere. | [1] |
Note: Some physical properties like melting and boiling points are not consistently reported for this specific isomer in the provided results. Data for related isomers, such as Methyl 5-bromo-1H-indazole-3-carboxylate (CAS 78155-74-5), includes a melting point of 208-210°C and a predicted boiling point of 399.7°C.[5] While indicative, these values should not be assumed to be identical for the 3-bromo-5-carboxylate isomer.
Synthesis and Purification
The most common and direct route to Methyl 3-Bromo-1H-indazole-5-carboxylate is through the regioselective electrophilic bromination of its parent, Methyl 1H-indazole-5-carboxylate.
Workflow for Synthesis
Caption: Synthesis of the target compound via electrophilic bromination.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for the bromination of indazoles.[1]
-
Reaction Setup: To a solution of Methyl 1H-indazole-5-carboxylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a catalytic amount of acetic acid.[1] The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-30 minutes.
-
Expert Insight: The choice of NBS as the brominating agent is critical. It is a solid, easy-to-handle source of electrophilic bromine that minimizes the formation of hazardous HBr gas as a byproduct. Performing the addition at 0°C helps to control the exothermic nature of the reaction and enhances regioselectivity for the C3 position, which is electronically activated for electrophilic attack.
-
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by pouring the mixture into ice-cold water. This will precipitate the crude product and dissolve the succinimide byproduct and residual DMF.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water. The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure Methyl 3-Bromo-1H-indazole-5-carboxylate.
Spectral Characterization (Expected)
While specific spectra are proprietary, the structural features of the molecule allow for a confident prediction of its key spectral signatures, which are essential for its identification and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring portion, a singlet for the methyl ester protons (around 3.9 ppm), and a broad singlet for the N-H proton of the indazole ring (typically downfield, >10 ppm).
-
¹³C NMR: The carbon NMR will display signals for the nine unique carbon atoms, including the carbonyl carbon of the ester (around 160-170 ppm), the C-Br carbon (significantly shifted), and the remaining aromatic carbons.
-
IR Spectroscopy: Key vibrational bands would include a sharp peak for the C=O stretch of the ester (approx. 1700-1730 cm⁻¹), N-H stretching (broad, approx. 3100-3300 cm⁻¹), and C-H aromatic stretches.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with a nearly 1:1 ratio, which is the definitive signature of a molecule containing a single bromine atom. The exact mass should correspond to its molecular formula, C₉H₇BrN₂O₂.[1]
Reactivity and Synthetic Utility
The true power of Methyl 3-Bromo-1H-indazole-5-carboxylate lies in its capacity to serve as a substrate in a wide array of cross-coupling reactions. The bromine atom at the C3 position is an excellent leaving group for metal-catalyzed transformations.[1]
Core Reactivity: Palladium-Catalyzed Cross-Coupling
The 3-bromoindazole moiety is an ideal handle for introducing molecular diversity. This is most commonly achieved through palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1]
Caption: Key cross-coupling reactions utilizing the 3-bromo position.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the 3-bromoindazole with a variety of boronic acids or esters. This is a robust and highly versatile method for installing aryl, heteroaryl, or alkyl groups at the C3 position, enabling the synthesis of complex biaryl structures often found in kinase inhibitors.
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the coupling of the 3-bromoindazole with a wide range of primary or secondary amines. This is a direct and efficient route to 3-aminoindazole derivatives, which are themselves important pharmacophores and versatile synthetic intermediates.
Expert Insight: The reactivity of 3-bromoindazoles can sometimes be challenging due to lower activity or potential for dehalogenation side reactions.[6][7] The choice of palladium catalyst, ligand, base, and solvent is therefore critical for achieving high yields and selectivity. Modern catalysts and methodologies, such as those employing high-speed ball-milling, have been developed to overcome these challenges.[6][7]
Applications in Medicinal Chemistry
The indazole scaffold is a key feature in numerous approved drugs and clinical candidates, valued for its ability to form critical hydrogen bond interactions with biological targets. Methyl 3-Bromo-1H-indazole-5-carboxylate provides a direct entry point for synthesizing derivatives with potential therapeutic applications.
-
Enzyme Inhibitors: As a core fragment, it is used in the synthesis of kinase inhibitors for oncology (e.g., Axitinib features a related indazole core).[6] The ability to diversify the C3 position allows for fine-tuning of potency and selectivity against specific enzyme targets.[1]
-
Receptor Modulators: The scaffold is integral to compounds designed to modulate the activity of various cellular receptors.[1]
-
Antiviral and Anti-inflammatory Agents: Indazole derivatives have demonstrated a broad range of biological activities, and this building block is used to explore novel compounds with potential antiviral and anti-inflammatory properties.[1][2]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[8][9]
-
First Aid:
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, preferably at 2-8°C under an inert atmosphere.[1][8]
Conclusion
Methyl 3-Bromo-1H-indazole-5-carboxylate is more than just a chemical reagent; it is a strategic tool for innovation in medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of diverse and complex molecules. By understanding its fundamental properties, synthesis, and reactivity profile as detailed in this guide, researchers can confidently and efficiently harness its potential to accelerate the discovery and development of next-generation therapeutics.
References
- Benchchem.
- Echemi.
- Fisher Scientific.
- BOC Sciences.
- Supporting Information. General Procedure for the Synthesis of 1H-Indazoles.
- Beilstein Journals. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018-04-06).
- PMC. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018-04-06).
- Sigma-Aldrich.
- BLD Pharm.
- Storemill.
- Sigma-Aldrich. 3-Bromo-1H-indazole-5-carboxylic acid 97 885521-49-3.
- PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
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- 7. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Page loading... [guidechem.com]
An In-Depth Technical Guide to Methyl 3-Bromo-1H-indazole-5-carboxylate: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 3-Bromo-1H-indazole-5-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, outline a robust synthetic pathway, explore its chemical reactivity and applications, and provide detailed experimental protocols grounded in established chemical principles.
Core Compound Identification and Properties
Methyl 3-Bromo-1H-indazole-5-carboxylate is a substituted indazole derivative valued for its specific arrangement of functional groups, which allows for versatile chemical manipulation. The indazole core is a recognized "privileged scaffold" in drug discovery, known to interact with a wide range of biological targets.[1]
Physicochemical Data Summary
A summary of the key quantitative data for this compound is presented below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrN₂O₂ | [2] |
| Molecular Weight | 255.07 g/mol | [2] |
| CAS Number | 1086391-06-1 | [2][3] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically ≥97% | N/A |
| Storage | Inert atmosphere, 2-8°C | [1] |
Synthesis Pathway and Experimental Protocol
The synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate can be logically approached via a two-step sequence starting from a commercially available precursor. The strategy involves the regioselective bromination of the indazole core, followed by esterification of the carboxylic acid. This pathway is designed for efficiency and control over the final product's structure.
Logical Synthesis Workflow
The diagram below illustrates the proposed synthetic logic, starting from 1H-Indazole-5-carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 3-Bromo-1H-indazole-5-carboxylic acid
Causality: The C3 position of the indazole ring is electron-rich and susceptible to electrophilic substitution. Using a brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) provides a controlled method for introducing the bromine atom at the desired position. This approach is analogous to established methods for brominating similar indazole systems.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 1H-indazole-5-carboxylic acid (1.0 eq) in DMF.
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) (approx. 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into ice-cold water. The crude product should precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual DMF and succinimide, and dry under vacuum to yield 3-Bromo-1H-indazole-5-carboxylic acid. The product can be used in the next step, often without further purification.
Step 2: Synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate
Causality: The Fischer esterification is a classic and reliable acid-catalyzed method for converting a carboxylic acid into its corresponding methyl ester.[5] Using methanol as both the reagent and solvent drives the equilibrium towards the product. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen, thereby activating the carboxylic acid for nucleophilic attack by methanol.
Experimental Protocol:
-
Reaction Setup: Suspend the 3-Bromo-1H-indazole-5-carboxylic acid (1.0 eq) obtained from Step 1 in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford the pure Methyl 3-Bromo-1H-indazole-5-carboxylate.
Chemical Reactivity and Applications in Drug Development
The true value of Methyl 3-Bromo-1H-indazole-5-carboxylate lies in its capacity as a versatile intermediate for constructing more complex molecules. The bromine atom at the C3 position is the key handle for diversification.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 3-position, a common strategy in modern medicinal chemistry.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Heck Coupling: Reaction with alkenes to form C-C bonds.
These reactions enable the rapid generation of large libraries of compounds for structure-activity relationship (SAR) studies.[1][2]
Caption: Reactivity of the C3-Bromo group in cross-coupling.
Application in PARP Inhibitor Synthesis
Derivatives of the indazole scaffold are prominent in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with specific DNA repair deficiencies (e.g., BRCA1/2 mutations). The structural motif provided by Methyl 3-Bromo-1H-indazole-5-carboxylate serves as a core fragment that can be elaborated into potent enzyme inhibitors. For example, the 2-phenyl-2H-indazole-7-carboxamide scaffold, found in the clinical candidate MK-4827, highlights the importance of this heterocyclic system in PARP inhibition.
Characterization Data
While a full experimental spectrum is not publicly available, typical NMR chemical shifts for related indazole structures can provide a strong indication of the expected values for Methyl 3-Bromo-1H-indazole-5-carboxylate.
Expected ¹H NMR (in DMSO-d₆, 400 MHz):
-
-NH Proton: A broad singlet typically observed far downfield, around δ 13.5-14.5 ppm.
-
Aromatic Protons: Three protons on the benzene ring portion, likely appearing as a singlet (or narrow doublet) and two doublets between δ 7.5 and 8.5 ppm. The exact splitting pattern will depend on the coupling constants between H4, H6, and H7.
-
Methyl Protons (-OCH₃): A sharp singlet around δ 3.9 ppm.
Expected ¹³C NMR (in DMSO-d₆, 100 MHz):
-
Carbonyl Carbon (-C=O): Expected in the range of δ 165-170 ppm.
-
Aromatic & Heterocyclic Carbons: Multiple signals between δ 110-145 ppm. The C3 carbon bearing the bromine atom will be significantly shifted.
-
Methyl Carbon (-OCH₃): A signal around δ 52-55 ppm.
Conclusion
Methyl 3-Bromo-1H-indazole-5-carboxylate is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined structure and the specific reactivity of the C3-bromine atom provide medicinal chemists with a reliable and versatile platform for synthesizing novel compounds with significant therapeutic potential. The synthetic and applicative principles outlined in this guide underscore its importance and provide a framework for its effective utilization in research and development settings.
References
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Wiley-VCH 2007 - Supporting Information. [Link]
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Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [Link]
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Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - DiVA portal. [Link]
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An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing). [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]
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(PDF) 13 C NMR of indazoles - ResearchGate. [Link]
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Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. [Link]
- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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An In-Depth Technical Guide to Methyl 3-Bromo-1H-indazole-5-carboxylate: Structure, Synthesis, and Applications
This guide provides an in-depth analysis of Methyl 3-Bromo-1H-indazole-5-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental chemical identity, detail a robust synthetic protocol with mechanistic insights, and discuss its strategic application in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Core Chemical Identity and Structure
Methyl 3-Bromo-1H-indazole-5-carboxylate is a bifunctional molecule featuring a brominated indazole core and a methyl ester group.[1] This specific arrangement of functional groups makes it an exceptionally valuable intermediate in organic synthesis.
IUPAC Name and Tautomerism
The accepted IUPAC name for this compound is methyl 3-bromo-1H-indazole-5-carboxylate .[1] It is important to recognize that indazoles can exist in tautomeric forms, primarily the 1H and 2H forms. The 1H-indazole is generally the more thermodynamically stable and, therefore, the predominant tautomer.[2] The precise naming is critical as the position of the substituents dictates the molecule's reactivity and its ability to form intermolecular interactions with biological targets.
Chemical Structure
The structure consists of a fused bicyclic system where a pyrazole ring is joined to a benzene ring. The bromine atom is strategically positioned at the 3-position of the indazole ring, while the methyl carboxylate group is at the 5-position.
Caption: Chemical structure of Methyl 3-Bromo-1H-indazole-5-carboxylate.
Key Chemical Identifiers
A summary of the essential identifiers for this compound is provided below for easy reference and material sourcing.
| Identifier | Value | Source(s) |
| CAS Number | 1086391-06-1 | [1][3][4] |
| Molecular Formula | C₉H₇BrN₂O₂ | [1][3][4] |
| Molecular Weight | 255.07 g/mol | [1][3][4] |
| SMILES | O=C(C1=CC2=C(NN=C2Br)C=C1)OC | [3] |
| Purity (Typical) | ≥97% | [4] |
| Appearance | Solid | [5][6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1][3] |
Synthesis and Mechanistic Considerations
The synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate is most commonly achieved through the regioselective bromination of its precursor, Methyl 1H-indazole-5-carboxylate.[1]
The Rationale for Regioselective Bromination
The indazole ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. The C3 position is particularly activated and sterically accessible, rendering it the preferred site for bromination. The choice of brominating agent and reaction conditions is critical to ensure high regioselectivity and prevent unwanted side reactions. N-bromosuccinimide (NBS) is an ideal reagent for this transformation as it provides a controlled, low-concentration source of electrophilic bromine, minimizing the formation of di-brominated products.[1] The reaction is typically performed in a polar aprotic solvent like DMF, which helps to solubilize the starting material and facilitate the reaction.[1]
Synthetic Workflow Diagram
The diagram below illustrates the straightforward, single-step conversion to the target compound.
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate.
Materials:
-
Methyl 1H-indazole-5-carboxylate (1.0 eq)
-
N-bromosuccinimide (NBS) (1.05 - 1.1 eq)
-
Dimethylformamide (DMF)
-
Water
-
Brine solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Methyl 1H-indazole-5-carboxylate in anhydrous DMF.
-
Cooling: Cool the solution to 0°C using an ice bath. This is a critical step to control the reaction's exothermicity and improve regioselectivity.[1]
-
Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding cold water. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford the pure Methyl 3-Bromo-1H-indazole-5-carboxylate.
Applications in Drug Discovery and Development
The true value of Methyl 3-Bromo-1H-indazole-5-carboxylate lies in its role as a versatile intermediate for creating diverse molecular libraries.
The Indazole Scaffold: A Privileged Structure
The indazole core is considered a "privileged scaffold" in medicinal chemistry.[1] This is because its unique geometry and hydrogen bonding capabilities allow it to bind to a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[2][7][8] Consequently, indazole derivatives have shown significant therapeutic potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][7]
A Strategic Intermediate for Structural Diversification
The bromine atom at the 3-position is the key to this molecule's utility. It serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[1] This allows for the facile introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, amine groups, etc.) at this position, enabling the rapid generation of a library of analogues for Structure-Activity Relationship (SAR) studies. The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, further expanding molecular diversity.
Logical Workflow for Drug Discovery Application
The following diagram outlines the strategic use of Methyl 3-Bromo-1H-indazole-5-carboxylate in a typical drug discovery campaign.
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A Technical Guide to Determining the Solubility of Methyl 3-Bromo-1H-indazole-5-carboxylate for Drug Discovery Applications
Abstract
Introduction: The Critical Role of Solubility in Drug Discovery
In the journey of a new chemical entity (NCE) from a laboratory bench to a clinical candidate, solubility is a non-negotiable parameter. It is the property that dictates how well a compound dissolves in a solvent to form a homogeneous solution.[7] For a drug to be effective, particularly when administered orally, it must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[4] Insufficient aqueous solubility is a primary reason for the failure of many drug candidates.[4][7]
Key challenges arising from poor solubility include:
-
Compromised Bioassays: Precipitation of the compound in in vitro assays can lead to inaccurate and unreliable data regarding potency and efficacy.[4]
-
Low Bioavailability: An undissolved compound cannot be absorbed, resulting in low exposure at the target site and diminished therapeutic effect.[4][5]
-
Formulation Difficulties: Developing a stable and effective dosage form for a poorly soluble drug is a significant and costly challenge.[7]
Therefore, determining the solubility of a key intermediate like Methyl 3-bromo-1H-indazole-5-carboxylate is not merely a data collection exercise; it is a crucial step in risk mitigation and resource management for any drug discovery project utilizing this scaffold.[5][8]
Physicochemical Profile and Predicted Solubility
Methyl 3-bromo-1H-indazole-5-carboxylate is a bicyclic aromatic heterocycle.[9] Its structure provides clues to its likely solubility behavior:
-
Indazole Core: The indazole ring system is relatively rigid and planar, contributing to strong crystal lattice energy. This often results in high melting points and low aqueous solubility. The related compound, 3-Bromo-1H-indazole-5-carboxylic acid, has a melting point above 300°C, suggesting strong intermolecular forces.[10]
-
Bromo Substituent: The bromine atom at the 3-position increases the molecular weight and lipophilicity (hydrophobicity) of the molecule, which generally decreases aqueous solubility.
-
Methyl Carboxylate Group: The methyl ester at the 5-position offers a site for hydrogen bonding with water, which may slightly improve solubility compared to a non-polar substituent. However, this effect is often modest.
-
Amphoteric Nature: The indazole core is amphoteric, meaning it can act as both a weak acid and a weak base.[9] This suggests that its aqueous solubility will be pH-dependent, likely increasing at very low or very high pH values where the molecule can be protonated or deprotonated, respectively.
Predicted Solubility Profile:
-
Aqueous Solubility: Expected to be low in neutral aqueous buffers (e.g., Phosphate-Buffered Saline, PBS).
-
Organic Solvent Solubility: Expected to have higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol. Solubility in non-polar solvents like hexanes is likely to be very poor.
Experimental Determination of Solubility: Protocols and Rationale
Since pre-existing data is unavailable, direct experimental measurement is essential. Two complementary methods are standard in the pharmaceutical industry: the high-throughput kinetic solubility assay and the gold-standard thermodynamic solubility assay.[11][12]
Kinetic Solubility Assay
This high-throughput method is ideal for early-stage discovery to quickly rank compounds.[13][14] It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[5][15] This process can create supersaturated solutions, so the result is a measure of apparent solubility under specific, non-equilibrium conditions.[16]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 3-bromo-1H-indazole-5-carboxylate (e.g., 10 mM) in 100% DMSO.
-
Rationale: DMSO is a powerful solvent that ensures the compound is fully dissolved before its introduction to the aqueous phase.[17]
-
-
Plate Setup: Using a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the first column of wells.
-
Serial Dilution: Perform a serial dilution across the plate by transferring a portion of the solution to adjacent wells containing pure DMSO.
-
Buffer Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to all wells, typically resulting in a final DMSO concentration of 1-2%.[17]
-
Rationale: A low final DMSO concentration is crucial to minimize its co-solvent effects on the final measurement.
-
-
Incubation: Seal the plate and shake at room temperature for a set period (e.g., 1.5 to 2 hours).[13][17]
-
Rationale: This incubation allows time for the compound to precipitate out of the supersaturated solution.
-
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[6][14]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to buffer-only controls.
Caption: Workflow for the kinetic solubility assay.
Thermodynamic (Equilibrium) Solubility Assay
This method measures the true equilibrium solubility of a compound and is considered the "gold standard".[18] It involves equilibrating an excess of the solid compound in the solvent of interest over a prolonged period.[14][16]
-
Sample Preparation: Add an excess amount of solid Methyl 3-bromo-1H-indazole-5-carboxylate to a series of vials containing the desired solvents (e.g., water, PBS pH 7.4, various organic solvents).
-
Rationale: Ensuring excess solid is present is critical to guarantee that the resulting solution is saturated at equilibrium.[16]
-
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24-48 hours).[11][16]
-
Rationale: This long incubation period allows the system to reach a true thermodynamic equilibrium between the dissolved and solid states.[12]
-
-
Phase Separation: After equilibration, allow the vials to stand so that the excess solid can sediment. Separate the saturated supernatant from the solid material via filtration (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifugation.
-
Rationale: This step is crucial to ensure that no undissolved particles are carried over into the sample for analysis, which would artificially inflate the measured concentration.[11]
-
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Rationale: HPLC-UV provides a robust and sensitive method for quantification. A standard calibration curve must be generated using solutions of known concentration to ensure accuracy.[11]
-
-
Data Analysis: The measured concentration of the saturated solution is the thermodynamic solubility, typically reported in µg/mL or µM.
Caption: Workflow for the thermodynamic shake-flask assay.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table for easy comparison across different conditions.
Table 1: Example Solubility Data Table for Methyl 3-bromo-1H-indazole-5-carboxylate
| Solvent/Buffer System | Assay Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| PBS, pH 7.4 | Kinetic | 25 | Experimental Value | Calculated Value |
| PBS, pH 7.4 | Thermodynamic | 25 | Experimental Value | Calculated Value |
| Simulated Gastric Fluid (pH 1.2) | Thermodynamic | 37 | Experimental Value | Calculated Value |
| DMSO | N/A | 25 | > 25,000 | > 10,000 |
| Ethanol | Thermodynamic | 25 | Experimental Value | Calculated Value |
Interpretation:
-
A kinetic solubility value significantly higher than the thermodynamic value suggests the compound readily forms supersaturated solutions, which can have implications for in vivo absorption.[15]
-
Comparing solubility in different pH media will confirm the pH-dependent nature of the compound's solubility.
-
The data will provide a clear rank-ordering of suitable solvents for formulation and analytical studies.
Conclusion and Forward Look
Characterizing the solubility of Methyl 3-bromo-1H-indazole-5-carboxylate is a foundational step for any research program intending to use it as a scaffold for drug discovery. While public data is sparse, the robust and well-established kinetic and thermodynamic assay protocols detailed in this guide provide a clear path for generating the necessary data. This information is indispensable for making informed decisions, from designing relevant biological assays to developing viable formulations for preclinical studies. By investing in a thorough understanding of this critical physicochemical property, research teams can de-risk their projects and significantly enhance the probability of success.
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A Technical Guide to the Spectroscopic Characterization of Methyl 3-Bromo-1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-bromo-1H-indazole-5-carboxylate is a key heterocyclic building block utilized extensively in medicinal chemistry and pharmaceutical research. Its utility stems from the indazole scaffold, a privileged structure in drug discovery, and the presence of a bromine atom at the 3-position, which serves as a versatile handle for synthetic diversification through cross-coupling reactions.[1] This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that unequivocally confirm the structure and purity of this compound. Understanding these spectral signatures is paramount for researchers designing novel therapeutics and synthetic pathways.
Molecular Structure
The foundational step in any spectroscopic analysis is the visualization of the molecule's structure. The arrangement of atoms and functional groups dictates the spectral output.
Figure 1. Chemical Structure of Methyl 3-bromo-1H-indazole-5-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Proton NMR provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The spectrum of Methyl 3-bromo-1H-indazole-5-carboxylate is typically recorded in a deuterated solvent like DMSO-d₆.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~14.13 | Singlet (broad) | 1H | NH |
| ~8.21 | Doublet (d) | 1H | Ar-H 4 |
| ~7.67 | Doublet (d) | 1H | Ar-H 7 |
| ~7.59 | Doublet of Doublets (dd) | 1H | Ar-H 6 |
| ~3.92 | Singlet | 3H | -OCH ₃ |
Note: Data is referenced from a similar compound, Methyl 5-bromo-1H-indazole-3-carboxylate, and may show slight variations.[2]
Interpretation:
-
The N-H Proton (δ ~14.13): The significant downfield shift is characteristic of an acidic proton on a nitrogen atom within a heteroaromatic system. Its broadness is a result of quadrupole broadening and potential chemical exchange.
-
Aromatic Protons (δ 7.5-8.3): The three protons on the benzene ring portion of the indazole appear in the typical aromatic region.
-
The proton at C4 (δ ~8.21) is the most deshielded. This is due to its peri position relative to the ester group at C5, placing it in the deshielding cone of the carbonyl. It appears as a doublet due to coupling with the proton at C6.
-
The proton at C7 (δ ~7.67) is a standard aromatic proton, appearing as a doublet from coupling to the H at C6.
-
The proton at C6 (δ ~7.59) is coupled to both the H at C7 and the H at C4, resulting in a doublet of doublets.
-
-
The Methyl Ester Protons (δ ~3.92): The three protons of the methyl group appear as a sharp singlet, as there are no adjacent protons to couple with. Their chemical shift is typical for a methyl ester.
¹³C NMR Spectroscopy
Carbon NMR provides a map of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~166 | C =O (Ester) |
| ~142 | C 7a |
| ~135 | C 3a |
| ~129 | C 5 |
| ~126 | C 6 |
| ~123 | C 4 |
| ~115 | C -Br |
| ~112 | C 7 |
| ~52 | -OC H₃ |
Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.
Interpretation:
-
Carbonyl Carbon (δ ~166): The ester carbonyl carbon is significantly downfield, as expected.
-
Aromatic Carbons (δ 112-142): The eight carbons of the indazole ring system appear in this range. The carbon attached to the bromine (C -Br) is expected to be shifted to a distinct region around 115 ppm. The bridgehead carbons (C3a and C7a) and the carbon bearing the ester (C5) are also clearly distinguishable.
-
Methyl Carbon (δ ~52): The methyl carbon of the ester group appears in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Type |
|---|---|---|---|
| 3300-3100 | Medium, Broad | N-H | Stretch |
| ~3050 | Medium-Weak | C-H (Aromatic) | Stretch |
| ~2950 | Medium-Weak | C-H (Methyl) | Stretch |
| ~1720 | Strong | C=O (Ester) | Stretch |
| ~1620, ~1480 | Medium | C=C (Aromatic) | Stretch |
| ~1250 | Strong | C-O (Ester) | Stretch |
| ~600 | Medium | C-Br | Stretch |
Interpretation: The IR spectrum provides a clear fingerprint of the molecule's functional groups.
-
The broad absorption above 3100 cm⁻¹ is a definitive indicator of the N-H bond of the indazole ring.
-
A strong, sharp peak around 1720 cm⁻¹ is the most prominent feature, unambiguously assigned to the carbonyl (C=O) stretch of the methyl ester group.
-
The presence of the aromatic ring is confirmed by the C-H stretches just above 3000 cm⁻¹ and the C=C skeletal vibrations in the 1620-1480 cm⁻¹ region.
-
A strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester, and a medium intensity band in the lower frequency region (~600 cm⁻¹) is indicative of the C-Br bond .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Expected Data:
-
Molecular Formula: C₉H₇BrN₂O₂
-
Molecular Weight: 255.07 g/mol [1]
-
Key Feature: The presence of bromine is easily identified by a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for any fragment containing a bromine atom, separated by 2 mass units (e.g., at m/z 255 and 257 for the molecular ion).
Figure 2. Plausible mass spectrometry fragmentation pathway.
Interpretation of Fragmentation:
-
Molecular Ion (M⁺, m/z 255/257): The parent peak will appear as a pair of peaks of nearly equal height, confirming the molecular weight and the presence of one bromine atom.
-
Loss of a Methoxy Radical (m/z 224/226): A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), leading to the formation of a stable acylium ion. This fragment will also exhibit the 1:1 isotopic pattern.
-
Loss of the Carbomethoxy Radical (m/z 197/199): The entire methyl ester group can be lost as a radical (•COOCH₃), resulting in a brominated indazole cation, which also shows the characteristic bromine isotope pattern.
-
Loss of Bromine (m/z 116): Subsequent loss of a bromine radical from the m/z 197/199 fragment gives the indazole cation fragment at m/z 116. This peak will be a singlet, as the bromine atom is no longer present.
Experimental Protocols
Sample Preparation for NMR
-
Accurately weigh approximately 5-10 mg of Methyl 3-bromo-1H-indazole-5-carboxylate.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; DMSO is often used for indazole derivatives to ensure solubility and to observe the exchangeable N-H proton.
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
-
Insert the tube into the NMR spectrometer spinner and proceed with data acquisition.
Causality: DMSO-d₆ is chosen for its high polarity, which aids in dissolving the polar indazole derivative, and its high boiling point, which is suitable for variable temperature experiments if needed. Crucially, it allows for the observation of the N-H proton, which might be exchanged and thus invisible in solvents like D₂O or CD₃OD.
Synthesis via Bromination
A common synthetic route to this compound involves the regioselective bromination of the parent indazole.[1]
-
Dissolution: Dissolve Methyl 1H-indazole-5-carboxylate in a suitable polar aprotic solvent like dimethylformamide (DMF) or a chlorinated solvent like dichloromethane (DCM).
-
Cooling: Cool the reaction mixture in an ice bath (0 °C) to control the reaction's exothermicity and improve regioselectivity.
-
Brominating Agent Addition: Slowly add one equivalent of a brominating agent, such as N-bromosuccinimide (NBS), portion-wise. The use of NBS is preferred over elemental bromine for its milder nature and easier handling. An acidic catalyst, like acetic acid, can facilitate the electrophilic substitution.[1]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any excess bromine. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure Methyl 3-bromo-1H-indazole-5-carboxylate.
Trustworthiness: This protocol is self-validating. The use of controlled temperature and slow addition of NBS ensures regioselectivity for the C3 position, which is electronically activated for electrophilic attack in the indazole ring system. TLC monitoring provides real-time validation of the reaction's progress, and the final purification step, confirmed by the spectroscopic data presented in this guide, ensures the integrity of the final product.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of Methyl 3-bromo-1H-indazole-5-carboxylate. The key spectral signatures—including the specific chemical shifts of the aromatic and N-H protons, the strong carbonyl stretch in the IR, and the characteristic M⁺/M+2 isotopic pattern in the mass spectrum—serve as a reliable analytical benchmark for chemists working with this important synthetic intermediate.
References
-
Wiley-VCH. Supporting Information for Synthesis of 1H-indazoles. 2007. Available at: [Link]
-
The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Available at: [Link]
-
MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]
-
PubChem. methyl 1H-indazole-3-carboxylate. Available at: [Link]
-
Beilstein Journals. Supporting Information: Regioselective alkylation of a versatile indazole. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for General Procedure for the Synthesis of 1H-Indazoles. Available at: [Link]
-
ChemBK. methyl 4-amino-5-bromo-1H-indazole-3-carboxylate. Available at: [Link]
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AHH Chemical Co., Ltd. methyl 5-bromo-1H-indazole-3-carboxylate, min 97%. Available at: [Link]
-
National Center for Biotechnology Information. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]
-
International Union of Crystallography. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]
-
ResearchGate. 1-Methyl-1H-indazole-3-carboxylic acid. Available at: [Link]
-
National Center for Biotechnology Information. 1-Methyl-1H-indazole-3-carboxylic acid. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. Available at: [Link]
-
National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available at: [Link]
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Synthesis of "Methyl 3-Bromo-1H-indazole-5-carboxylate" starting materials
An In-depth Technical Guide to the Synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate: A Focus on Starting Materials and Strategic Routes
Abstract
Methyl 3-bromo-1H-indazole-5-carboxylate is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate for the synthesis of a wide array of pharmacologically active molecules, including kinase inhibitors. Its structural features—a reactive bromo-substituent at the 3-position and a versatile carboxylate handle at the 5-position—make it an attractive scaffold for drug discovery. This technical guide provides a comprehensive overview of the principal synthetic strategies for its preparation, with a specific focus on the selection of starting materials and the rationale behind different synthetic routes. We will explore two primary approaches: the de novo construction of the indazole ring from appropriately substituted benzene precursors and the late-stage functionalization of a pre-formed indazole core. Detailed experimental protocols, mechanistic insights, and a comparative analysis of the discussed routes are presented to equip researchers and drug development professionals with the knowledge to make informed decisions for its synthesis in both laboratory and process scale settings.
Introduction
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting a diverse range of biological targets. The specific derivative, Methyl 3-Bromo-1H-indazole-5-carboxylate, offers synthetic chemists strategic advantages. The bromine atom at the C3 position is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of complex molecular fragments. Concurrently, the methyl ester at the C5 position can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations. Understanding the most efficient and scalable methods to access this intermediate is therefore of critical importance.
Part 1: Retrosynthetic Analysis and Key Strategic Disconnections
A retrosynthetic analysis of Methyl 3-Bromo-1H-indazole-5-carboxylate reveals two logical points for disconnection, leading to two distinct families of synthetic strategies.
-
C3-Br Bond Disconnection: This approach relies on a pre-existing Methyl 1H-indazole-5-carboxylate core. The challenge then becomes the regioselective introduction of a bromine atom at the C3 position. This can be achieved either through direct electrophilic bromination or by converting a C3-amino group into a bromide via a Sandmeyer-type reaction.
-
Indazole Ring Disconnection (N1-N2 and C3-C7a Bonds): This strategy involves building the heterocyclic ring from a substituted benzene derivative. The key starting material would be a 2,4-disubstituted aniline or a related precursor, where the substituents are poised to cyclize and form the indazole system.
Caption: Retrosynthetic analysis of the target molecule.
Part 2: Strategy A: Synthesis via Late-Stage Functionalization
This approach is advantageous if the corresponding unfunctionalized or amino-substituted indazole precursors are readily available.
Route A1: Direct Bromination of Methyl 1H-indazole-5-carboxylate
The C3 position of the 1H-indazole ring is electron-rich and susceptible to electrophilic attack. Direct bromination offers the most atom-economical route to the target compound.
Causality and Mechanistic Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), is polarized or activated by a solvent or catalyst to generate an electrophilic bromine species ("Br+"). This electrophile is then attacked by the π-system of the indazole ring, preferentially at the C3 position, to form a sigma complex (arenium ion). Subsequent deprotonation restores aromaticity and yields the 3-bromo product. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) can facilitate the reaction.[1]
-
Setup: To a solution of Methyl 1H-indazole-5-carboxylate (1.0 eq) in DMF (10 volumes), add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, pour the reaction mixture into ice-water (50 volumes).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Methyl 3-Bromo-1H-indazole-5-carboxylate.
Route A2: Sandmeyer Reaction of Methyl 3-Amino-1H-indazole-5-carboxylate
The Sandmeyer reaction is a classic and reliable method for converting an aromatic primary amine into a halide via a diazonium salt intermediate.[2][3] This route is particularly valuable when the 3-aminoindazole precursor is more accessible than the parent indazole.
Causality and Mechanistic Insight: The reaction is a two-step process.
-
Diazotization: The 3-amino group is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr), at low temperatures (0-5 °C) to form a relatively unstable diazonium salt.[4]
-
Displacement: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2][3] Copper(I) facilitates a single-electron transfer to the diazonium ion, leading to the extrusion of nitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst and forming the final 3-bromoindazole product.[3]
-
Diazotization: Suspend Methyl 3-Amino-1H-indazole-5-carboxylate (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, 5 volumes) at 0 °C. Add a solution of sodium nitrite (NaNO₂, 1.2 eq) in water (2 volumes) dropwise, maintaining the internal temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C.
-
Copper Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (CuBr, 1.5 eq) in 48% HBr (3 volumes) at room temperature.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, warm the mixture to 50-60 °C and stir for 1 hour to ensure complete decomposition of the diazonium salt.
-
Workup and Purification: Cool the reaction mixture to room temperature and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Part 3: Strategy B: De Novo Synthesis from Benzenoid Precursors
This approach builds the indazole core from the ground up, offering high flexibility in introducing substituents on the benzene ring.
Route B1: From 3-Amino-4-methylbenzoic Acid
This is a classical and robust route that builds the indazole ring through diazotization and intramolecular cyclization. The commercially available 3-Amino-4-methylbenzoic acid is an excellent starting point.
Causality and Mechanistic Insight: The synthesis involves several key transformations:
-
Esterification: The carboxylic acid is first protected as a methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid).
-
Diazotization: The amino group of the resulting Methyl 3-amino-4-methylbenzoate is converted to a diazonium salt using nitrous acid at low temperatures.
-
Intramolecular Cyclization: This is the key ring-forming step. The diazonium salt undergoes an intramolecular electrophilic attack on the aromatic ring, but more commonly, the reaction proceeds by cyclization involving the adjacent methyl group, which tautomerizes to form the indazole ring. This reaction is often referred to as the Jacobson indazole synthesis.
-
Bromination: The resulting Methyl 1H-indazole-5-carboxylate is then brominated at the C3 position as described in Route A1.
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The Strategic Utility of Methyl 3-Bromo-1H-indazole-5-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Medicinal and Process Chemists
In the landscape of contemporary drug discovery, the indazole scaffold stands out as a "privileged" heterocyclic motif, frequently incorporated into a multitude of clinical candidates and approved drugs, particularly in oncology.[1] Its inherent biological activities and versatile chemical handles make it a cornerstone for the synthesis of targeted therapeutics. Among the various functionalized indazoles, Methyl 3-bromo-1H-indazole-5-carboxylate (CAS 1086391-06-1) has emerged as a pivotal building block, offering medicinal chemists a strategic entry point for rapid library synthesis and lead optimization. This technical guide provides an in-depth analysis of its properties, synthesis, and reactivity, with a focus on its application in the development of next-generation therapeutics.
Core Attributes of the Building Block
Methyl 3-bromo-1H-indazole-5-carboxylate is a bifunctional molecule strategically designed for synthetic diversification. The bromine atom at the 3-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, while the methyl ester at the 5-position offers a site for amide bond formation or further functionalization.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 1086391-06-1 | [2][3][4] |
| Molecular Formula | C₉H₇BrN₂O₂ | [2][5] |
| Molecular Weight | 255.07 g/mol | [2][5] |
| Appearance | White to off-white or yellow solid/powder | [4] |
| Purity | Typically ≥97% | [4] |
| Storage | Store at 2-8°C under an inert atmosphere | [5] |
| InChI Key | JEPZKKWEBQAHAO-UHFFFAOYSA-N | [6] |
Safety and Handling
As with any halogenated heterocyclic compound, appropriate safety precautions are essential.
-
Hazard Statements : May be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Precautionary Measures : Use in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling.[6]
-
First Aid : In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move person to fresh air. If swallowed, call a poison center or doctor if you feel unwell.[6]
Synthesis of the Core Building Block
The regioselective synthesis of Methyl 3-bromo-1H-indazole-5-carboxylate is crucial for its utility. The most common laboratory-scale approach involves the direct bromination of the corresponding indazole precursor.
Key Synthetic Transformation: Electrophilic Bromination
The synthesis hinges on the electrophilic aromatic substitution at the C3 position of the indazole ring, which is activated towards such reactions.
Caption: General synthetic scheme for Methyl 3-bromo-1H-indazole-5-carboxylate.
Mechanistic Rationale
The regioselectivity of the bromination at the C3 position is governed by the electronic properties of the indazole ring system. The C3 position is the most electron-rich and sterically accessible site for electrophilic attack. The reaction is typically performed under mild conditions to prevent over-bromination or side reactions.[5]
-
Brominating Agent : N-Bromosuccinimide (NBS) is the preferred reagent as it provides a controlled source of electrophilic bromine (Br⁺).[5]
-
Solvent and Catalyst : Polar aprotic solvents like dimethylformamide (DMF) are often used. An acidic catalyst, such as acetic acid, can facilitate the reaction by activating the NBS.[5]
-
Temperature Control : Maintaining a low temperature (0°C to room temperature) is critical to ensure high regioselectivity.[5]
Reactivity and Key Transformations
The synthetic power of Methyl 3-bromo-1H-indazole-5-carboxylate lies in the reactivity of its C3-bromo substituent, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between the indazole core and a diverse range of aryl or heteroaryl boronic acids. This reaction is fundamental to the construction of many kinase inhibitors.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Causality Behind Experimental Choices:
-
Palladium Catalyst : The choice of palladium catalyst and ligand is critical. For nitrogen-rich heterocycles like indazoles, catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] have proven effective, as they are robust and can overcome potential catalyst inhibition by the substrate.[3]
-
Base : A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the activation of the boronic acid in the transmetalation step of the catalytic cycle.[3]
-
Solvent System : A mixture of an organic solvent like 1,4-dioxane and water is commonly used to ensure the solubility of both the organic and inorganic reagents.[7]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the direct formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry for the synthesis of arylamines.[8] This reaction enables the introduction of various amine-containing fragments at the C3 position of the indazole.
Caption: Workflow for the THP protection of the indazole nitrogen.
Detailed Experimental Protocol: THP Protection
[9]
-
Reaction Setup : To a solution of Methyl 3-bromo-1H-indazole-5-carboxylate (3.0 g, 11.76 mmol) in dichloromethane (50 mL), add 3,4-dihydro-2H-pyran (1.98 g, 23.54 mmol).
-
Catalyst Addition : Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (245 mg, 1.18 mmol).
-
Reaction : Stir the resulting solution overnight at room temperature.
-
Workup : Concentrate the reaction mixture under vacuum.
-
Purification : Recrystallize the residue from a dichloromethane-hexane mixture (1:20) to yield the THP-protected product.
This protected intermediate can then be carried forward through subsequent cross-coupling reactions without interference from the acidic N-H proton. The THP group can be readily removed under acidic conditions when desired.
Conclusion
Methyl 3-bromo-1H-indazole-5-carboxylate is a high-value, versatile building block for modern medicinal chemistry. Its strategically placed reactive handles—the C3-bromo for cross-coupling and the C5-ester for amide formation—provide a robust platform for the rapid and efficient synthesis of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to fully leverage its potential in the design and development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted agents.
References
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The Strategic Application of Methyl 3-Bromo-1H-indazole-5-carboxylate in the Synthesis of Next-Generation Kinase Inhibitors
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design
In the landscape of modern oncology and inflammation research, protein kinases have emerged as pivotal targets for therapeutic intervention. Their deregulation is a hallmark of numerous pathologies, driving aberrant cellular proliferation, survival, and migration. Consequently, the development of small molecule kinase inhibitors has become a central focus of drug discovery. Within this competitive arena, the 1H-indazole scaffold has distinguished itself as a "privileged" structure—a molecular framework that frequently binds to multiple biological targets with high affinity.[1][2] Its structural resemblance to the purine core of ATP allows it to function as an effective ATP-competitive inhibitor, occupying the critical hinge region of the kinase active site.[1]
Commercially available drugs such as Pazopanib and Axitinib, both featuring the indazole core, underscore the clinical success of this scaffold in targeting receptor tyrosine kinases.[1][3] This guide focuses on a particularly valuable, functionalized building block: Methyl 3-bromo-1H-indazole-5-carboxylate . We will explore its synthesis, its strategic utility, and its application in the construction of potent kinase inhibitors, with a specific focus on targeting the AXL receptor tyrosine kinase, a key driver of cancer progression and therapeutic resistance.[4][5]
Section 1: Synthesis of the Core Building Block: Methyl 3-Bromo-1H-indazole-5-carboxylate
The synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate can be approached through several routes. A common and reliable method involves the diazotization and cyclization of an appropriately substituted aniline precursor. This process ensures the regioselective formation of the indazole core. An alternative involves the direct bromination of an existing indazole-5-carboxylic acid.
Synthetic Pathway via Diazotization
This pathway begins with the commercially available 4-Amino-3-bromo-2-methylbenzoic acid. The key steps involve the conversion of the amino group into a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring system, followed by esterification.
Caption: Synthetic workflow via diazotization.
Experimental Protocol: Synthesis via Diazotization and Esterification
-
Diazotization:
-
Suspend Methyl 4-amino-3-bromo-2-methylbenzoate in a mixture of concentrated hydrochloric acid and water.[6]
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.[7] The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Cyclization and Hydrolysis:
-
Gently warm the solution containing the diazonium salt. The diazonium group will cyclize onto the adjacent methyl group, which subsequently oxidizes to form the carboxylic acid upon workup. This step is often spontaneous upon warming but may require specific conditions to optimize yield.
-
After the reaction is complete (monitored by TLC or LC-MS), the crude 3-Bromo-1H-indazole-5-carboxylic acid is isolated by filtration or extraction.
-
-
Fischer Esterification:
-
Suspend the crude 3-Bromo-1H-indazole-5-carboxylic acid in anhydrous methanol (MeOH).[8][9]
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux for 4-6 hours until the reaction is complete.[10] The large excess of methanol drives the equilibrium towards the ester product.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography or recrystallization to yield pure Methyl 3-bromo-1H-indazole-5-carboxylate.
-
Synthetic Pathway via Direct Bromination
An alternative route involves the direct bromination of a pre-existing indazole carboxylic acid. This method is effective but requires careful control of reaction conditions to ensure regioselectivity.
Caption: Synthetic workflow via direct bromination.
Experimental Protocol: Synthesis via Direct Bromination
-
Bromination:
-
Suspend 1H-Indazole-5-carboxylic acid in glacial acetic acid and heat to achieve dissolution.[11]
-
Cool the solution to approximately 90 °C.
-
Slowly add a solution of bromine (Br₂) in glacial acetic acid dropwise. The C3 position of the indazole ring is susceptible to electrophilic substitution.[12]
-
Maintain the reaction at 90 °C for several hours.
-
Upon completion, cool the mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-Bromo-1H-indazole-5-carboxylic acid.[11]
-
-
Fischer Esterification:
-
Follow the esterification protocol as described in Section 1.1, Step 3.
-
Section 2: Strategic Application in AXL Kinase Inhibitor Synthesis
The true value of Methyl 3-bromo-1H-indazole-5-carboxylate lies in its dual functionality. The 3-bromo position is a prime handle for transition metal-catalyzed cross-coupling reactions, while the 5-ester group can be readily converted into an amide. This allows for the systematic and modular construction of complex kinase inhibitors. A prime example is in the synthesis of inhibitors targeting AXL, a receptor tyrosine kinase implicated in cancer metastasis and drug resistance.[4][13][14] Bemcentinib (BGB324), a potent and selective AXL inhibitor, provides an excellent template for understanding this synthetic strategy.[5][15]
Proposed Synthetic Workflow for an AXL Inhibitor
The following workflow illustrates how Methyl 3-bromo-1H-indazole-5-carboxylate can be elaborated into a potent AXL inhibitor scaffold using a Suzuki coupling reaction, followed by amide formation.
Caption: Modular synthesis of an AXL inhibitor.
Experimental Protocol: Key Transformations
-
Suzuki-Miyaura Cross-Coupling (C-3 Arylation):
-
Rationale: This reaction is a powerful method for forming C-C bonds, allowing the introduction of diverse aryl or heteroaryl moieties at the C-3 position.[16][17][18] This substituent is crucial for occupying the hydrophobic regions of the kinase ATP-binding pocket and establishing key interactions that determine potency and selectivity.
-
Procedure: To a solution of Methyl 3-bromo-1H-indazole-5-carboxylate in a solvent such as dimethoxyethane (DME) or dioxane/water, add the desired arylboronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).[17][18]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed.
-
Perform an aqueous workup and purify the product by column chromatography.
-
-
Amide Formation (C-5 Functionalization):
-
Rationale: The 5-carboxylate is typically converted to an amide. The amide N-H can act as a hydrogen bond donor, and the substituent on the amide nitrogen can be tailored to interact with the solvent-exposed region of the kinase, influencing solubility, pharmacokinetic properties, and potentially forming additional interactions with the target protein.[19]
-
Procedure:
-
First, hydrolyze the methyl ester to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a THF/water mixture.
-
To the resulting 3-aryl-1H-indazole-5-carboxylic acid in a solvent like DMF, add the desired amine, a coupling agent (e.g., HATU, TBTU), and a non-nucleophilic base (e.g., DIPEA).[20]
-
Stir the reaction at room temperature until completion.
-
Isolate and purify the final amide product.
-
-
Section 3: Structure-Activity Relationship (SAR) and Biological Context
The strategic placement of functional groups on the indazole scaffold is critical for achieving high-potency and selective kinase inhibition.
| Position | Functional Group | Role and Significance |
| N1-H | Amine | Acts as a crucial hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding site (e.g., interacting with the backbone carbonyl of a key residue like Ala564 in FGFR1).[1] |
| C3 | Bromo group (synthetic handle) | The bromine atom is an excellent leaving group for cross-coupling reactions (Suzuki, Sonogashira, Heck), enabling the introduction of various substituents that explore deep hydrophobic pockets of the active site, thereby enhancing potency and modulating selectivity.[12][21] |
| C5 | Carboxylate/Amide | The carboxylate can be converted into a wide array of amides. This position typically points towards the solvent-exposed region of the active site. Modifications here are critical for fine-tuning physicochemical properties (e.g., solubility, cell permeability) and can form additional hydrogen bonds to improve binding affinity.[1] |
The AXL Signaling Pathway
AXL is a receptor tyrosine kinase that, upon binding its ligand Gas6, dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including PI3K/AKT and MAPK/ERK, are central to cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.[4] Overexpression of AXL is linked to poor prognosis and resistance to conventional therapies.[5][13] Inhibitors derived from Methyl 3-bromo-1H-indazole-5-carboxylate, like Bemcentinib, block the AXL kinase domain, thereby abrogating these downstream signals.[15]
Caption: Simplified AXL signaling pathway and point of inhibition.
Conclusion
Methyl 3-bromo-1H-indazole-5-carboxylate is more than a simple chemical intermediate; it is a highly strategic building block for modern drug discovery. Its pre-installed, orthogonally reactive functional groups—the 3-bromo for C-C bond formation and the 5-carboxylate for amide derivatization—provide medicinal chemists with a robust and flexible platform for constructing potent and selective kinase inhibitors. The successful application of the indazole scaffold in targeting challenging kinases like AXL demonstrates the enduring power of scaffold-based drug design and highlights the critical role of versatile chemical tools in developing the next generation of targeted therapies.
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- 21. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of Methyl 3-Bromo-1H-indazole-5-carboxylate in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Privileged Indazole Scaffold and the Significance of 3,5-Substitution
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to mimic the indole ring of tryptophan while offering distinct hydrogen bonding patterns and metabolic stability. This has led to the successful development of numerous indazole-containing drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3]
Within the vast chemical space of indazole derivatives, Methyl 3-bromo-1H-indazole-5-carboxylate (CAS No. 1086391-06-1) has emerged as a particularly strategic building block for drug discovery.[2] Its molecular formula is C9H7BrN2O2, with a molecular weight of 255.07 g/mol .[2] The strategic placement of a bromine atom at the 3-position and a methyl carboxylate group at the 5-position provides medicinal chemists with a versatile handle for molecular elaboration through a variety of synthetic transformations. The bromine atom serves as a key functional group for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents.[2] The methyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides and other functional groups, or it can be used to modulate the electronic properties and solubility of the molecule. This dual functionality makes Methyl 3-bromo-1H-indazole-5-carboxylate a powerful tool for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This technical guide provides an in-depth exploration of the synthesis, key chemical transformations, and medicinal chemistry applications of Methyl 3-bromo-1H-indazole-5-carboxylate, with a focus on its role in the development of kinase and PARP inhibitors.
Synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate: A Plausible and Referenced Approach
Step 1: Regioselective Bromination of 1H-Indazole-5-carboxylic Acid
The direct bromination of the indazole ring typically occurs at the 3-position due to the electronic nature of the heterocyclic system.
Protocol: Bromination of 1H-Indazole-5-carboxylic Acid
-
Reaction Setup: To a solution of 1H-indazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to afford 3-bromo-1H-indazole-5-carboxylic acid. The crude product can be further purified by recrystallization if necessary.
Step 2: Esterification to Methyl 3-Bromo-1H-indazole-5-carboxylate
The carboxylic acid can be converted to the methyl ester via standard esterification methods, such as Fischer esterification.
Protocol: Fischer Esterification of 3-Bromo-1H-indazole-5-carboxylic Acid
-
Reaction Setup: Suspend 3-bromo-1H-indazole-5-carboxylic acid (1.0 eq) in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid (e.g., 0.1-0.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a weak base, such as sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Methyl 3-bromo-1H-indazole-5-carboxylate can be purified by column chromatography on silica gel.
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 3-Bromo-1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility and Inherent Risks of a Privileged Scaffold
Methyl 3-Bromo-1H-indazole-5-carboxylate (CAS No. 1086391-06-1) is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis.[1] Its indazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[1] The strategic placement of the bromine atom at the 3-position renders the molecule an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling extensive structural diversification and the synthesis of novel therapeutic agents.[1]
However, the very features that make this compound synthetically attractive—the reactive bromine atom and the bicyclic indazole system—also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of Methyl 3-Bromo-1H-indazole-5-carboxylate, designed to empower researchers to mitigate risks while harnessing its full synthetic potential.
Hazard Identification and Risk Assessment: A Proactive Approach to Laboratory Safety
GHS Hazard Classification
Based on available data, Methyl 3-Bromo-1H-indazole-5-carboxylate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
Signal Word: Warning
The "Why" Behind the Hazards: A Mechanistic Perspective
The observed hazards are directly linked to the chemical nature of the molecule. The indazole ring system, while generally stable, can interact with biological macromolecules. The presence of the bromine atom can enhance its reactivity and potential for biological interaction. Inhalation of the dust can lead to irritation of the respiratory tract, a common issue with fine organic powders. Skin and eye contact can cause irritation due to the compound's ability to interact with and disrupt cellular membranes. Ingestion is harmful, likely due to its systemic absorption and potential to interfere with biological processes.
Risk Assessment Workflow
A systematic risk assessment is mandatory before any experimental work is initiated. This process involves not only identifying the hazards of the chemical itself but also considering the specifics of the planned procedure.
Caption: Risk assessment workflow for handling Methyl 3-Bromo-1H-indazole-5-carboxylate.
Safe Handling and Engineering Controls: Creating a Secure Workspace
Adherence to strict handling protocols and the use of appropriate engineering controls are non-negotiable when working with Methyl 3-Bromo-1H-indazole-5-carboxylate.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure through all potential routes.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields (ANSI Z87.1 compliant). A face shield should be worn when there is a significant splash hazard. | Protects against dust particles and splashes, preventing serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. Inspect gloves for integrity before each use. Change gloves immediately if contaminated. | Provides a barrier against skin contact, preventing irritation. The choice of material should be based on chemical compatibility. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Closed-toe shoes made of a non-porous material. | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | For operations that may generate dust (e.g., weighing, transferring powder), a NIOSH-approved N95 respirator or higher is recommended. All respiratory protection should be used within a comprehensive respiratory protection program. | Prevents inhalation of the compound, which can cause respiratory irritation. |
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the hazard from the researcher.
-
Fume Hood: All manipulations of Methyl 3-Bromo-1H-indazole-5-carboxylate, especially those involving the solid material or heating, must be conducted in a certified chemical fume hood. This minimizes the risk of inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.
-
Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.
Step-by-Step Weighing and Transfer Protocol
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood sash is at the appropriate working height.
-
Decontamination: Wipe down the work surface within the fume hood and the analytical balance with a suitable solvent (e.g., 70% ethanol) to remove any residual contaminants.
-
Tare the Vessel: Place a clean, dry weighing vessel on the balance and tare it.
-
Dispensing: Carefully dispense the required amount of Methyl 3-Bromo-1H-indazole-5-carboxylate into the weighing vessel using a spatula. Avoid generating dust by using slow, deliberate movements.
-
Closure: Immediately and securely close the primary container of the compound.
-
Transfer: Carefully transfer the weighed compound to the reaction vessel within the fume hood.
-
Clean-up: Decontaminate the spatula and weighing vessel. Wipe down the balance and the work surface again.
-
Glove Removal: Remove gloves using the proper technique (skin-to-skin, glove-to-glove) and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the task.
Chemical Reactivity and Storage: Ensuring Stability and Preventing Incompatibility
Understanding the chemical stability and reactivity of Methyl 3-Bromo-1H-indazole-5-carboxylate is crucial for safe storage and for preventing hazardous reactions.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O₂ | [4] |
| Molecular Weight | 255.07 g/mol | [4] |
| Appearance | Yellow solid | [4] |
| Melting Point | 208-210 °C | [5] |
| Boiling Point (Predicted) | 399.7 ± 22.0 °C | [5] |
| Flash Point | 195.5 °C | [5] |
| Storage Temperature | Room temperature; store at 0-8 °C for long-term stability. | [4][6] |
Stability and Reactivity Profile
-
Stability: The compound is generally stable under recommended storage conditions.[7]
-
Reactivity: The bromine atom at the 3-position is the primary site of reactivity, making it susceptible to nucleophilic substitution and a key participant in cross-coupling reactions.[1] The indazole ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of further reactions.[8][9]
-
Incompatible Materials: Avoid strong oxidizing agents, which could potentially lead to vigorous reactions.
-
Hazardous Decomposition Products: Upon combustion, this compound may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide gas.
Storage Protocol
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[1]
Emergency Procedures: A Plan for When Things Go Wrong
Preparedness is key to effectively managing any laboratory incident.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
A spill of Methyl 3-Bromo-1H-indazole-5-carboxylate should be treated as a hazardous event.
Caption: Step-by-step protocol for responding to a spill of Methyl 3-Bromo-1H-indazole-5-carboxylate.
Waste Disposal: Responsible Stewardship of Chemical Waste
Proper disposal of Methyl 3-Bromo-1H-indazole-5-carboxylate and its associated waste is a critical aspect of laboratory safety and environmental responsibility. As a brominated organic compound, it is classified as hazardous waste.
General Principles
-
Segregation: All waste containing this compound, including contaminated PPE, weighing paper, and reaction residues, must be segregated from non-hazardous waste.
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Containerization: Use robust, leak-proof containers for waste collection.
Disposal Methods
The primary method for the disposal of brominated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[10] These facilities are equipped with advanced emission control systems, such as scrubbers, to neutralize the hydrogen bromide and other hazardous gases produced during combustion.
For aqueous waste streams containing bromide ions, neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate can be a preliminary step to convert the bromine to less harmful bromide ions before collection for disposal.[10]
Never dispose of Methyl 3-Bromo-1H-indazole-5-carboxylate down the drain or in regular trash.
Conclusion: Fostering a Culture of Safety
Methyl 3-Bromo-1H-indazole-5-carboxylate is a powerful tool in the arsenal of the modern synthetic chemist. Its potential for advancing drug discovery and materials science is significant. However, this potential can only be safely realized through a deep-seated commitment to a culture of safety. By understanding the inherent hazards, implementing robust control measures, and being prepared for emergencies, researchers can confidently and responsibly unlock the synthetic possibilities of this versatile molecule.
References
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Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
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INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]
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Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2343-2347. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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CP Lab Safety. (n.d.). methyl 5-bromo-1H-indazole-3-carboxylate, min 97%, 1 gram. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of Methyl 3-Bromo-1H-indazole-5-carboxylate for Drug Discovery Scaffolds
Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry
The indazole core is a privileged heterocyclic motif, forming the structural backbone of numerous therapeutic agents across a spectrum of diseases, including oncology and inflammatory conditions.[1][2][3] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a highly sought-after scaffold in modern drug discovery. The functionalization of this core, particularly through the formation of new carbon-carbon bonds, is a critical strategy for modulating pharmacological activity, optimizing pharmacokinetic properties, and generating novel intellectual property.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds, a discovery for which Akira Suzuki was jointly awarded the Nobel Prize in Chemistry in 2010.[4][5] Its broad functional group tolerance, generally mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for medicinal chemists.[6][7]
This document provides a detailed guide to the application of the Suzuki-Miyaura coupling for the functionalization of Methyl 3-Bromo-1H-indazole-5-carboxylate , a key building block for creating diverse libraries of potential drug candidates. We will delve into the mechanistic underpinnings of the reaction, provide a robust and optimized protocol, and discuss key considerations for successful execution and troubleshooting.
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle orchestrated by a palladium complex.[5][8][9] Understanding this cycle is paramount for rational experimental design and optimization. The process can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the Methyl 3-Bromo-1H-indazole-5-carboxylate. This is often the rate-determining step of the reaction.[10] The reactivity of the aryl halide is crucial here, with the general trend being I > Br > Cl.[10][11] This step results in a square planar Pd(II) complex.
-
Transmetalation: For this step to proceed, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species.[5][12] This boronate then undergoes transmetalation with the Pd(II) complex, where the aryl group from the boron atom is transferred to the palladium center, displacing the halide. The choice of base is critical and can significantly influence the reaction rate and yield.[13]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond between the indazole core and the aryl group from the boronic acid. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 3-Bromo-1H-indazole-5-carboxylate
This protocol provides a reliable starting point for the coupling of Methyl 3-Bromo-1H-indazole-5-carboxylate with a generic arylboronic acid. Optimization may be required for particularly challenging or sterically hindered coupling partners.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 3-Bromo-1H-indazole-5-carboxylate | >97% | Commercial | Ensure dryness. Can be synthesized if not available. |
| Arylboronic Acid | >95% | Commercial | Check for stability; some boronic acids are prone to decomposition. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Catalyst Grade | Commercial | Air-sensitive. Handle under an inert atmosphere. Other catalysts like PdCl₂(dppf) can also be effective.[7] |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99% | Commercial | A strong inorganic base often effective for heteroaromatic couplings. K₂CO₃ or K₃PO₄ can be used as alternatives.[7][14] |
| 1,4-Dioxane | Anhydrous, DriSolv | Commercial | Degas thoroughly before use to remove dissolved oxygen, which can deactivate the catalyst. Toluene or DMF can be alternative solvents.[5] |
| Deionized Water | N/A | In-house | Degas thoroughly before use. |
| Ethyl Acetate | ACS Grade | Commercial | For workup and chromatography. |
| Brine (Saturated NaCl solution) | N/A | In-house | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | For drying the organic layer. |
| Celite® | N/A | Commercial | For filtration of the palladium catalyst. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Microwave Reaction Vial (10 mL) with Stir Bar | N/A | Commercial | For microwave-assisted reactions, which can significantly reduce reaction times.[14] |
Step-by-Step Procedure
-
Reagent Preparation:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add Methyl 3-Bromo-1H-indazole-5-carboxylate (1.0 equiv., e.g., 269 mg, 1.0 mmol).
-
Add the desired arylboronic acid (1.2–1.5 equiv.).
-
Add Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv.).
-
-
Reaction Setup (Inert Atmosphere):
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
-
Solvent and Catalyst Addition:
-
Prepare a degassed solvent mixture of 1,4-Dioxane and Water (typically a 4:1 or 5:1 ratio, e.g., 4 mL Dioxane, 1 mL Water).
-
Under a positive pressure of inert gas, add the degassed solvent mixture to the vial via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03–0.05 equiv.), to the vial. The mixture will typically turn yellow or orange.
-
-
Reaction Execution (Microwave):
-
Place the sealed vial into the microwave reactor.
-
Heat the reaction mixture to 120–140 °C for 20–40 minutes.[14]
-
Note: If a microwave reactor is unavailable, the reaction can be heated conventionally using an oil bath at 80–100 °C for 4–18 hours. Reaction progress should be monitored.
-
-
Reaction Monitoring:
-
After cooling, the reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).[6]
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.
-
Optimization and Troubleshooting
A systematic approach is key to optimizing the Suzuki-Miyaura coupling for novel substrates. The following workflow can guide this process.
Caption: A logical workflow for optimizing Suzuki-Miyaura coupling conditions.
Common Issues and Solutions:
-
Low Yield/No Reaction:
-
Catalyst Deactivation: Ensure rigorous exclusion of oxygen. Use freshly degassed solvents. Consider more robust phosphine ligands like SPhos or XPhos, which can improve catalyst stability and activity, especially for challenging substrates.[15][16]
-
Ineffective Base: The choice of base is critical. For N-H containing indazoles, a strong base is often required. If Cs₂CO₃ is ineffective, consider K₃PO₄.[16] The base's solubility can also play a role.
-
Low Reactivity of Boronic Acid: Some boronic acids are prone to protodeboronation (replacement of the boronic acid group with hydrogen). Using a higher excess (up to 2-3 equivalents) or switching to a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue.[4]
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Reducing the catalyst loading or temperature may help. Using a different palladium precursor or ligand system can also suppress this pathway.[17]
-
Dehalogenation of Starting Material: The bromo-indazole can be reduced to the corresponding H-indazole. This is often a sign of catalyst issues or impurities in the reaction mixture. Ensure high-purity reagents.
-
-
N-H Reactivity:
-
The free N-H on the indazole ring can sometimes complicate the reaction, potentially by coordinating to the palladium center.[16] While many protocols now exist for unprotected indazoles, if issues persist, protection of the N-H with a group like Boc (tert-butoxycarbonyl) may be necessary, followed by a deprotection step.[18][19] However, it's worth noting that Boc groups can sometimes be cleaved under basic Suzuki conditions.
-
Conclusion
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, providing a reliable and versatile route to functionalized indazoles like Methyl 3-Aryl-1H-indazole-5-carboxylates. By understanding the underlying mechanism and adopting a systematic approach to protocol development and optimization, researchers can efficiently generate diverse molecular libraries essential for advancing drug discovery programs. The protocol detailed herein provides a robust starting point, grounded in established scientific principles, to empower scientists in their pursuit of novel therapeutics.
References
-
El Kazzouli, S., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 11(7), 503-508. Available from: [Link]
-
Vaddula, B. R., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry, 862, 76-85. Available from: [Link]
-
Reddy, L. H., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13(1), 18133. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]
-
ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]
-
Request PDF. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. Retrieved from [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Request PDF. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for Suzuki− Miyaura Cross-Coupling.... Retrieved from [Link]
-
ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
-
PubMed Central. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7436-7445. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubMed Central. (n.d.). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
International Union of Crystallography. (2021, July 6). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
ACS Publications. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Retrieved from [Link]
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Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]
-
ACS Publications. (n.d.). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from [Link]
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Application Note: A Practical Guide to the Buch-wald-Hartwig Amination of Methyl 3-Bromo-1H-indazole-5-carboxylate
Introduction
The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2] First established in the 1990s through the seminal work of Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines. Its broad substrate scope and functional group tolerance have made it an indispensable tool in medicinal chemistry and drug development, where the arylamine motif is a ubiquitous feature in pharmacologically active molecules.[1][3]
Indazole derivatives, in particular, are privileged scaffolds in pharmaceutical research, exhibiting a wide range of biological activities.[4][5] The ability to selectively functionalize the indazole core is therefore of paramount importance. This application note provides a comprehensive, field-proven guide for the successful Buchwald-Hartwig amination of a specific, functionalized substrate: Methyl 3-Bromo-1H-indazole-5-carboxylate . We will delve into the mechanistic underpinnings of the reaction, provide detailed protocols, and offer expert insights into overcoming the unique challenges presented by this substrate, namely the presence of a potentially base-sensitive methyl ester and the heteroaromatic indazole ring.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][2][6]
Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.
The cycle comprises four key steps:
-
Oxidative Addition: The active L₂Pd(0) catalyst inserts into the carbon-bromine bond of the indazole substrate, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[7]
-
Ligand Substitution: The amine nucleophile displaces the bromide ligand on the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium amido complex. This step is crucial for activating the nucleophile.
-
Reductive Elimination: The desired C-N bond is formed as the arylamine product is expelled from the palladium complex, regenerating the active L₂Pd(0) catalyst, which re-enters the cycle.[2][6]
Critical Parameters for Success: A Scientist's Perspective
The success of the amination of Methyl 3-Bromo-1H-indazole-5-carboxylate hinges on the judicious selection of four key components. The primary challenge with this substrate is to facilitate the C-N coupling at the C3-Br position while preserving the methyl ester at the C5 position, which is susceptible to hydrolysis under strongly basic conditions.[2]
| Component | Recommended Choice & Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate).Rationale: Both are common, reliable, and cost-effective precatalysts.[8] Pd₂(dba)₃ is a Pd(0) source and enters the cycle directly. Pd(OAc)₂, a Pd(II) source, is readily reduced in situ to the active Pd(0) species by the phosphine ligand or amine.[2] For improved reproducibility, commercially available pre-formed catalysts (e.g., XPhos Pd G3) can be used.[9][10] |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl).Rationale: Bulky, electron-rich biaryl monophosphine ligands are essential.[1] They promote the crucial oxidative addition and reductive elimination steps.[11][12] For heteroaryl halides like our indazole substrate, ligands from this class have demonstrated superior performance, often requiring lower catalyst loadings and milder conditions.[13][14] |
| Base | K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate).Rationale: This is the most critical choice for this substrate. Strong alkoxide bases like NaOtBu, while highly effective, pose a significant risk of hydrolyzing the methyl ester.[2] K₃PO₄ and Cs₂CO₃ are sufficiently basic to facilitate the deprotonation of the coordinated amine but are generally compatible with ester functional groups.[1][15] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous & Degassed).Rationale: Aprotic, non-polar, or moderately polar solvents are standard.[2][16] It is imperative to use anhydrous solvents and to thoroughly degas the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[17] |
Detailed Experimental Protocol
This protocol describes the coupling of Methyl 3-Bromo-1H-indazole-5-carboxylate with morpholine, a representative secondary amine.
Reaction Scheme:
(Note: Image is a placeholder for the chemical reaction structure)
| Reagent | MW | Amount | Moles | Equivalents |
| Methyl 3-bromo-1H-indazole-5-carboxylate | 255.07 | 255 mg | 1.0 mmol | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 mmol | 0.02 (4 mol% Pd) |
| XPhos | 476.65 | 38.1 mg | 0.08 mmol | 0.08 |
| K₃PO₄ | 212.27 | 425 mg | 2.0 mmol | 2.0 |
| Anhydrous Toluene | - | 5 mL | - | - |
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a 25 mL oven-dried Schlenk tube or reaction vial.
-
Addition of Solids: To the tube, add Methyl 3-Bromo-1H-indazole-5-carboxylate (255 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and finely ground K₃PO₄ (425 mg, 2.0 mmol).
-
Scientist's Note: Grinding the inorganic base increases its surface area and can improve reaction rates.
-
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Through the septum, add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).
-
Scientist's Note: Solvents should be degassed prior to use by bubbling argon through them for 15-20 minutes or by using a freeze-pump-thaw technique.
-
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate/Hexanes) or LC-MS, checking for the consumption of the starting bromide.
-
Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL). c. Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL). d. Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
Troubleshooting Common Challenges
| Issue | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen/moisture contamination.[17] 2. Insufficiently active catalyst/ligand system. 3. Reaction temperature too low. | 1. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly degassed, anhydrous solvents. 2. Screen alternative ligands (e.g., RuPhos). Consider using a pre-catalyst for more reliable activation.[9] 3. Increase temperature to 110 °C. |
| Ester Hydrolysis | 1. Base is too strong. 2. Presence of water in the reaction mixture. | 1. Ensure a milder base like K₃PO₄ or Cs₂CO₃ is used instead of NaOtBu.[2] 2. Use rigorously dried solvent and reagents. |
| Hydrodehalogenation Side Product (Bromo group replaced by H) | 1. β-hydride elimination pathway competing, especially with certain primary amines.[18] 2. Catalyst decomposition. | 1. This is less common with secondary amines. If using a primary amine, a different ligand (e.g., BrettPhos) may be required.[2][12] 2. Ensure a sufficient ligand-to-palladium ratio (typically 2:1 to 4:1) to stabilize the catalyst. |
| Difficult Purification | 1. Incomplete reaction leading to a mixture of starting material and product. 2. Formation of baseline impurities or palladium colloids. | 1. Allow the reaction to run to full conversion as monitored by LC-MS. 2. Ensure a thorough filtration through Celite during workup. If palladium colloids persist, filtering the crude product solution through a small plug of silica gel before concentration can be effective. |
Conclusion
The Buchwald-Hartwig amination of Methyl 3-Bromo-1H-indazole-5-carboxylate is a highly effective transformation for generating valuable, functionalized indazole derivatives. Success relies on a rational approach to reaction design, with particular emphasis on protecting the base-sensitive methyl ester. By employing a bulky, electron-rich biaryl phosphine ligand such as XPhos in combination with a moderately strong inorganic base like potassium phosphate, researchers can achieve high yields of the desired C-N coupled products. The protocols and insights provided in this note serve as a robust starting point for scientists in the pharmaceutical and chemical research fields, enabling the efficient synthesis of complex molecular targets.
References
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
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Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14646-14655. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 6, 2026, from [Link]
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Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14646-14655. [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 6, 2026, from [Link]
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Old, D. W., Wolfe, J. P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(16), 3461–3464. [Link]
-
Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4532–4535. [Link]
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Isley, N. A., Dobarco, S., & Lipshutz, B. H. (2014). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis, 4(8), 2889–2897. [Link]
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Old, D. W., Wolfe, J. P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(16), 3461–3464. [Link]
-
Hartwig, J. F. (2008). Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure-activity relationships. Journal of the American Chemical Society, 130(20), 6543–6553. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 50(28), 6338–6361. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved January 6, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 6, 2026, from [Link]
-
YouTube. (2023). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 6, 2026, from [Link]
-
IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved January 6, 2026, from [Link]
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Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved January 6, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 819–822. [Link]
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Application Notes and Protocols for N-Alkylation Reactions of Methyl 3-Bromo-1H-indazole-5-carboxylate
Introduction: The Strategic Importance of N-Alkylated Indazoles in Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its presence in numerous therapeutic agents.[1] N-alkylation of the indazole core is a critical synthetic step, as the position of the alkyl group on the N1 or N2 nitrogen atom profoundly influences the molecule's spatial arrangement, hydrogen bonding capabilities, and ultimately, its biological activity and pharmacokinetic properties. However, the ambident nucleophilic nature of the indazole ring, possessing two reactive nitrogen atoms, often leads to the formation of regioisomeric mixtures, presenting significant challenges in synthesis and purification.[1][2] This guide provides a detailed exploration of the N-alkylation of Methyl 3-Bromo-1H-indazole-5-carboxylate, offering insights into achieving regioselectivity and providing robust experimental protocols for researchers in drug development.
Understanding the Core Challenge: Regioselectivity in Indazole N-Alkylation
The regiochemical outcome of N-alkylation on the indazole ring is a delicate interplay of electronic and steric factors of the substrate, as well as the reaction conditions employed.[1][3] The two tautomeric forms, the 1H- and 2H-indazoles, exhibit different thermodynamic stabilities, with the 1H-tautomer generally being more stable.[4] This intrinsic stability can be leveraged to favor the formation of N1-alkylated products under thermodynamically controlled conditions.[4]
Key factors influencing the N1 versus N2 selectivity include:
-
Choice of Base and Solvent: Strong, non-coordinating bases in non-polar aprotic solvents often favor N1 alkylation. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for promoting N1 selectivity.[1] It is postulated that the sodium cation coordinates with the N2 nitrogen and a nearby electron-rich substituent (in this case, the C3-bromo group), sterically hindering attack at the N2 position.[4][5] In contrast, polar aprotic solvents like N,N-dimethylformamide (DMF) with weaker bases such as potassium carbonate (K2CO3) often lead to mixtures of N1 and N2 isomers.[6]
-
Substituent Effects: The nature and position of substituents on the indazole ring play a crucial role. Electron-withdrawing groups at the C3 position, like a carboxylate, have been shown to strongly direct alkylation to the N1 position.[1] For the target molecule, Methyl 3-Bromo-1H-indazole-5-carboxylate, the bromine atom at the C3 position is expected to exert a significant steric influence, favoring alkylation at the less hindered N1 position.[7] Substituents at the C7 position can sterically block the N1 position, leading to high N2 selectivity.[1][2]
-
Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent can also influence the regioselectivity.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the selective N-alkylation of Methyl 3-Bromo-1H-indazole-5-carboxylate. While specific literature for this exact molecule is limited, the following protocols are adapted from highly analogous systems, particularly those involving 3-substituted indazoles.[3][4]
Diagram of the General N-Alkylation Workflow
Caption: A generalized workflow for the N-alkylation of Methyl 3-Bromo-1H-indazole-5-carboxylate.
Protocol 1: Selective N1-Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the N1-alkylated isomer by utilizing conditions that promote thermodynamic control. The use of sodium hydride in THF is a robust method for achieving high N1 regioselectivity with 3-substituted indazoles.[1]
Materials:
-
Methyl 3-Bromo-1H-indazole-5-carboxylate (CAS 1086391-06-1)[8]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) or alkyl tosylate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-Bromo-1H-indazole-5-carboxylate (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (a typical concentration is 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Addition of Alkylating Agent: Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the N1 and any minor N2 isomer.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the indazole. |
| Solvent | Tetrahydrofuran (THF) | A non-polar aprotic solvent that favors the formation of a tight ion pair, promoting N1 selectivity.[4] |
| Temperature | 0 °C to Room Temp. | Allows for controlled deprotonation and subsequent alkylation. |
| Selectivity | High N1 selectivity expected. | Based on steric hindrance at C3 and chelation effects observed in similar systems.[1][4] |
Protocol 2: N2-Alkylation via Mitsunobu Reaction (Kinetic Control)
The Mitsunobu reaction provides an alternative pathway for N-alkylation that often favors the N2 isomer under kinetic control.[3]
Materials:
-
Methyl 3-Bromo-1H-indazole-5-carboxylate
-
An alcohol (R-OH) (1.5 equiv)
-
Triphenylphosphine (PPh3) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: In a round-bottom flask, dissolve Methyl 3-Bromo-1H-indazole-5-carboxylate (1.0 equiv), the desired alcohol (1.5 equiv), and PPh3 (1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude residue can be directly purified by flash column chromatography to separate the N1 and N2 isomers. The triphenylphosphine oxide byproduct will also be removed during this step.
| Parameter | Condition | Rationale |
| Reagents | PPh3, DIAD/DEAD | Standard Mitsunobu conditions for the alkylation of N-H bonds. |
| Solvent | Tetrahydrofuran (THF) | A common solvent for Mitsunobu reactions. |
| Temperature | 0 °C to Room Temp. | Standard temperature profile for this reaction. |
| Selectivity | Expected to favor N2-alkylation. | Mitsunobu reactions often proceed under kinetic control, favoring the more nucleophilic N2 position.[3] |
Protocol 3: N-Alkylation with Weaker Bases (Potential for Isomer Mixtures)
Using a weaker base like potassium carbonate in a polar aprotic solvent like DMF is a common, straightforward method for N-alkylation, but it often results in a mixture of N1 and N2 isomers.[6] This method can be useful if the isomers are easily separable or if a mixture is acceptable for subsequent steps.
Materials:
-
Methyl 3-Bromo-1H-indazole-5-carboxylate
-
Anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (1.1 equiv)
-
Water
-
Ethyl acetate
Procedure:
-
Preparation: Suspend Methyl 3-Bromo-1H-indazole-5-carboxylate (1.0 equiv) and anhydrous K2CO3 (2.0 equiv) in anhydrous DMF.
-
Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 50-80 °C) overnight. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and brine to remove DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to separate the N1 and N2 isomers.
| Parameter | Condition | Rationale |
| Base | Potassium Carbonate (K2CO3) | A mild and inexpensive base. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that can facilitate SN2 reactions but may lead to poor regioselectivity. |
| Temperature | Room Temp. to 80 °C | Heating may be required to drive the reaction to completion. |
| Selectivity | Likely to produce a mixture of N1 and N2 isomers. | These conditions do not strongly favor one isomer over the other.[6] |
Characterization of N1 and N2 Isomers
Distinguishing between the N1 and N2 alkylated isomers is crucial and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through 1H-13C Heteronuclear Multiple Bond Correlation (HMBC) experiments.[3] In the N1-alkylated isomer, a correlation is typically observed between the protons of the N-alkyl group and the C7a carbon of the indazole ring. Conversely, for the N2-alkylated isomer, a correlation is expected between the N-alkyl protons and the C3 carbon.
Diagram of Regioselectivity Determinants
Caption: Key reaction conditions determining the regioselectivity of indazole N-alkylation.
Conclusion
The regioselective N-alkylation of Methyl 3-Bromo-1H-indazole-5-carboxylate is a critical transformation for the synthesis of novel compounds in drug discovery. By carefully selecting the reaction conditions, researchers can direct the alkylation to either the N1 or N2 position. For high N1 selectivity, the use of sodium hydride in THF is recommended, leveraging thermodynamic control and the steric influence of the C3-bromo substituent. For access to the N2 isomer, kinetically controlled conditions such as the Mitsunobu reaction may be employed. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize the desired indazole regioisomers, accelerating the development of new therapeutic agents.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. Available at: [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Available at: [Link]
-
Crosby, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6835-6840. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1950. Available at: [Link]
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TCI America. methyl 5-bromo-1H-indazole-3-carboxylate, min 97%, 1 gram. Available at: [Link]
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Crosby, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. Available at: [Link]
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ResearchGate. (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
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Nagarajan, S. R., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 708–712. Available at: [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
-
IUCr. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]
- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Methyl 3-Bromo-1H-indazole-5-carboxylate with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] The ability to functionalize the indazole ring at specific positions is crucial for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures which are common motifs in drug candidates.[3][4][5]
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of Methyl 3-Bromo-1H-indazole-5-carboxylate with various boronic acids. This specific reaction is of high strategic value as it allows for the introduction of diverse aryl and heteroaryl substituents at the 3-position of the indazole core, a key site for modulating biological activity. The presence of the methyl ester at the 5-position offers a handle for further synthetic transformations, making the resulting products valuable intermediates in drug discovery programs.[6][7]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[3][8][9] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the Methyl 3-bromo-1H-indazole-5-carboxylate, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of Methyl 3-bromo-1H-indazole-5-carboxylate with a variety of aryl- and heteroarylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Methyl 3-bromo-1H-indazole-5-carboxylate
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and hot plate with an oil bath
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Methyl 3-bromo-1H-indazole-5-carboxylate (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 organic solvent to water.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[5][10][11]
Materials and Equipment:
-
Same as Protocol 1
-
Microwave synthesis reactor
-
Microwave-safe reaction vial with a stir bar
Procedure:
-
Vial Preparation: In a microwave-safe reaction vial, combine Methyl 3-bromo-1H-indazole-5-carboxylate (1.0 equiv.), the boronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the solvent mixture (e.g., 4:1:1 mixture of 1,4-dioxane/Ethanol/H₂O) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-45 minutes).
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work up and purify the product as described in Protocol 1.
Data Presentation: Comparison of Reaction Conditions
The choice of catalyst, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes representative conditions reported for the coupling of various bromoindazoles, which can serve as a guide for optimizing the reaction of Methyl 3-bromo-1H-indazole-5-carboxylate.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) / Time (h) | Substrate | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O | 140 (MW, 1h) | 3-Bromo-1H-indazole | 78 | [10][11] |
| PdCl₂(dppf) (10) | - | K₂CO₃ (2) | DME | 80 / 2 | 5-Bromo-1-ethyl-1H-indazole | 95 | [12] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 / 18 | 3-Amino-2-chloropyridine | - | [13] |
| Pd(OAc)₂ (1.5) | XPhos (3.6) | K₃PO₄ (2) | Dioxane/H₂O | 100 / 24 | 3-Chloroindazole | 95 | [14] |
Troubleshooting and Optimization
-
Low Yield: If the reaction gives a low yield, consider screening different palladium catalysts and ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging couplings.[15][16] Increasing the temperature or switching to microwave heating may also improve the yield.
-
Dehalogenation: The formation of the dehalogenated starting material can be a significant side reaction. This is often caused by protodeborylation of the boronic acid or by competitive reduction of the aryl halide. Using a stronger, non-aqueous base like K₃PO₄ or ensuring the reaction is thoroughly deoxygenated can sometimes mitigate this issue.
-
Poor Solubility: If the starting materials or intermediates have poor solubility in the reaction mixture, a different solvent system may be required. DMF or NMP can be used for less soluble substrates, but care must be taken as they can be difficult to remove.
-
NH-Indazole Reactivity: The NH proton of the indazole can be acidic and may interfere with the reaction, particularly with strongly basic conditions. While many couplings on NH-free indazoles are successful, protection of the NH group (e.g., with a Boc or PMB group) may be necessary in some cases, although this adds extra steps to the synthesis.[11][17][18]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl- and 3-heteroaryl-1H-indazole-5-carboxylates. By carefully selecting the reaction conditions, a wide range of substituents can be introduced at the 3-position of the indazole core, providing access to a diverse library of compounds for drug discovery and development. The protocols and data presented in this guide offer a solid foundation for researchers to successfully implement and optimize this important transformation in their own laboratories.
References
- Current time information in Denbighshire, GB. (n.d.). Google.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction...
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Ben-Yahia, A. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
- ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics.
- ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
- News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- RSC Publishing. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology.
- ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a.
- ACS Publications. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.
- PubMed. (n.d.). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water.
- ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- NIH. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
- chemicalbook. (n.d.). METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE synthesis.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- RSC Publishing. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- NIH. (2021, July 9). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- Benchchem. (n.d.). Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- (IUCr). (2021, July 6). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- IRIS Unina. (n.d.). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo.
- Shaanxi Bloom Tech Co., Ltd. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?
- JOCPR. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
Sources
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- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. news-medical.net [news-medical.net]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bloomtechz.com [bloomtechz.com]
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- 8. Yoneda Labs [yonedalabs.com]
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- 11. researchgate.net [researchgate.net]
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- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
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- 18. journals.iucr.org [journals.iucr.org]
Application Note: Strategic Use of Methyl 3-Bromo-1H-indazole-5-carboxylate in the Synthesis of Potent Cannabinoid-1 Receptor Inverse Agonists
Introduction
The endocannabinoid system, particularly the cannabinoid-1 (CB-1) receptor, plays a pivotal role in regulating a myriad of physiological processes, including appetite, pain perception, and mood.[1] CB-1 receptors, which are G protein-coupled receptors predominantly expressed in the central nervous system, are activated by endogenous cannabinoids.[2] Inverse agonists of the CB-1 receptor are a class of ligands that bind to the receptor and induce an opposite pharmacological response to that of an agonist, effectively reducing the receptor's constitutive activity.[1][2][3] This mechanism of action has been extensively explored for therapeutic applications, most notably in the management of obesity and metabolic disorders, by reducing food intake and increasing energy expenditure.[1][4][5]
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core of numerous compounds targeting the CB-1 receptor.[6][7][8] Its unique electronic and steric properties allow for the development of potent and selective modulators. This application note provides a detailed guide for the strategic utilization of Methyl 3-bromo-1H-indazole-5-carboxylate , a versatile building block, in the multi-step synthesis of a novel indazole-based CB-1 inverse agonist. We will delve into the rationale behind key synthetic transformations, including regioselective N-alkylation, palladium-catalyzed cross-coupling, and final amide functionalization, providing robust, field-proven protocols for researchers in drug discovery and development.
The CB-1 Receptor Signaling Pathway and Inverse Agonism
CB-1 receptor agonists typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In contrast, inverse agonists stabilize the inactive conformation of the receptor, leading to an increase in cAMP production.[3] This modulation of the signaling cascade is the basis for their therapeutic effects.
Caption: Overall Synthetic Workflow.
Detailed Experimental Protocols
Part 1: Regioselective N1-Alkylation of Methyl 3-bromo-1H-indazole-5-carboxylate
Rationale: The N-alkylation of the indazole core is a critical step that significantly influences the compound's pharmacological profile. Regioselectivity is a common challenge in indazole chemistry due to the presence of two nucleophilic nitrogen atoms (N1 and N2). We employ a method known to favor N1 alkylation for indazoles with electron-withdrawing groups at the 3-position. The use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) generally leads to the thermodynamically more stable N1-alkylated product. [9] Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3-bromo-1H-indazole-5-carboxylate (1.0 eq).
-
Add anhydrous Tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the desired alkylating agent (e.g., 1-bromo-4-chlorobutane, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| Methyl 3-bromo-1H-indazole-5-carboxylate | 1.0 | Starting Material |
| Sodium Hydride (60% dispersion) | 1.2 | Base |
| Alkylating Agent (e.g., 1-bromo-4-chlorobutane) | 1.1 | Electrophile |
| Anhydrous Tetrahydrofuran (THF) | - | Solvent |
| Saturated Aqueous NH₄Cl | - | Quenching Agent |
Part 2: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds. In this step, we will introduce an aryl group at the C3 position of the indazole core, a common feature in many CB-1 inverse agonists. The choice of a palladium catalyst and a suitable base is crucial for an efficient reaction. [10]We will use Pd(PPh₃)₄ as the catalyst and an aqueous solution of cesium carbonate as the base.
Protocol:
-
In a microwave vial, combine the N-alkylated-3-bromo-indazole-5-carboxylate from Part 1 (1.0 eq), the desired arylboronic acid (e.g., 4-chlorophenylboronic acid, 1.5 eq), and Cesium Carbonate (Cs₂CO₃, 2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Add a 3:1:1 mixture of 1,4-dioxane, ethanol, and water as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 140 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| Reagent | Molar Eq. | Purpose |
| N-alkylated-3-bromo-indazole-5-carboxylate | 1.0 | Substrate |
| Arylboronic Acid | 1.5 | Coupling Partner |
| Cesium Carbonate (Cs₂CO₃) | 2.0 | Base |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| 1,4-Dioxane/Ethanol/Water | - | Solvent |
Part 3: Saponification of the Methyl Ester
Rationale: To prepare for the final amide coupling, the methyl ester at the C5 position must be hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction using a strong base like lithium hydroxide (LiOH) in a mixture of water and an organic solvent to ensure solubility.
Protocol:
-
Dissolve the N-alkyl-3-aryl-indazole-5-carboxylate from Part 2 (1.0 eq) in a mixture of THF and water (e.g., 4:1).
-
Add Lithium Hydroxide (LiOH, 3.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3-4 with 1 M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford the carboxylic acid, which can often be used in the next step without further purification.
| Reagent | Molar Eq. | Purpose |
| N-alkyl-3-aryl-indazole-5-carboxylate | 1.0 | Substrate |
| Lithium Hydroxide (LiOH) | 3.0 | Base |
| THF/Water | - | Solvent |
| 1 M HCl | - | Acidification |
Part 4: Amide Coupling
Rationale: The final step involves the formation of an amide bond between the C5-carboxylic acid and a suitable amine. This is a crucial functionalization step for tailoring the compound's properties. We will use a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
Protocol:
-
Dissolve the N-alkyl-3-aryl-indazole-5-carboxylic acid from Part 3 (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add the desired amine (e.g., piperidine, 1.2 eq).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃), then brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by flash column chromatography or preparative HPLC.
| Reagent | Molar Eq. | Purpose |
| N-alkyl-3-aryl-indazole-5-carboxylic acid | 1.0 | Substrate |
| Amine (e.g., piperidine) | 1.2 | Nucleophile |
| HATU | 1.2 | Coupling Reagent |
| DIPEA | 3.0 | Base |
| Anhydrous DMF | - | Solvent |
Conclusion
This application note outlines a robust and versatile synthetic route to potent indazole-based CB-1 inverse agonists, starting from the readily available Methyl 3-bromo-1H-indazole-5-carboxylate . The described protocols for N-alkylation, Suzuki-Miyaura cross-coupling, saponification, and amide bond formation are based on well-established and reliable chemical transformations. By providing a detailed, step-by-step guide with clear rationales, we aim to empower researchers to efficiently synthesize and explore novel chemical entities targeting the endocannabinoid system for various therapeutic applications.
References
-
- Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions.
-
- What are CB1 inverse agonists and how do they work?
-
- Inverse agonism and neutral antagonism at cannabinoid CB1 receptors.
-
- Cannabinoid-1 receptor inverse agonists: Current understanding of mechanism of action and unanswered questions.
-
- Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions.
-
- Indazole derivatives useful as CB-1 inverse agonists.
-
- Indazole derivatives as modulators of the cannabinoid system.
-
- Indazole derivatives.
-
- Novel antiobesity agents: synthesis and pharmacological evaluation of analogues of Rimonabant and of LH21.
-
- Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles.
-
- “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist.
-
- Indazole derivatives as cannabanoid receptor partial agonists.
-
- Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases.
-
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
-
- Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles.
-
- Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
-
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
-
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
-
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
-
- Discovery of Orexant and Anorexant Agents with Indazole Scaffold Endowed with Peripheral Antiedema Activity.
-
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
-
- Synthesis and activity of 4,5-diarylimidazoles as human CB1 receptor inverse agonists.
-
- An Improved Synthesis of Rimonabant: Anti-Obesity Drug.
-
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
-
- Rimonabant and RS scaffold structures.
-
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
-
- 1-Benzhydryl-3-phenylurea and 1-Benzhydryl-3-phenylthiourea Derivatives: New Templates among the CB1 Cannabinoid Receptor Inverse Agonists.
-
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
-
- Synthesis and activity of 4,5-diarylimidazoles as human CB1 receptor inverse agonists.
-
- In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists.
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Experimental procedure for the synthesis of "Methyl 3-Bromo-1H-indazole-5-carboxylate" derivatives
Abstract
This application note provides detailed experimental procedures for the synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. Indazole scaffolds are prevalent in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antitumor and anti-inflammatory properties.[1] This guide outlines two primary, reliable synthetic pathways: direct C-H bromination of the indazole core and a classical Sandmeyer reaction from an amino-indazole precursor. We offer in-depth, step-by-step protocols, mechanistic insights, and methods for derivatization, tailored for researchers in organic synthesis and drug development.
Introduction: The Significance of the Indazole Scaffold
The indazole moiety is a privileged scaffold in drug discovery, forming the core of several approved drugs and clinical candidates. Its unique bicyclic structure allows for versatile substitution patterns, enabling fine-tuning of physicochemical and pharmacological properties. The introduction of a bromine atom at the C3 position, coupled with a carboxylate group at C5, creates a highly versatile intermediate. The bromo-group serves as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the ester can be readily converted into amides, carboxylic acids, or reduced to an alcohol, providing numerous avenues for library synthesis and lead optimization.
Strategic Overview of Synthetic Pathways
The synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate can be approached from two distinct strategic directions. The choice of pathway often depends on the availability and cost of starting materials, as well as desired scalability.
-
Pathway A: Post-Modification of the Indazole Core. This is arguably the most direct approach, involving the synthesis or procurement of Methyl 1H-indazole-5-carboxylate followed by a regioselective bromination at the C3 position. This strategy benefits from the increasing commercial availability of indazole precursors.
-
Pathway B: Ring Formation of a Pre-functionalized Precursor. This classic approach involves constructing the indazole ring from a starting material that already contains the necessary functionalities or precursors to them. The Sandmeyer reaction, which converts an amino group into a bromo group via a diazonium salt, is a prime example of this strategy.[2][3]
This guide will provide detailed protocols for both pathways.
Pathway A: Synthesis via Direct C-H Bromination
This pathway is efficient and often preferred for its operational simplicity. The key step is the selective introduction of a bromine atom onto the electron-rich C3 position of the indazole ring system. While elemental bromine can be used, modern methods often employ milder and more selective reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to improve yields and minimize side reactions.[1][4]
Workflow Diagram: Pathway A
Sources
Application Notes and Protocols: Strategic N1-Functionalization of Methyl 3-Bromo-1H-indazole-5-carboxylate
Introduction: The Strategic Importance of the Indazole N1 Position in Drug Discovery
The indazole scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents across a spectrum of diseases, including oncology, inflammation, and neurodegenerative disorders.[1][2] The functionalization of the indazole nucleus is a critical step in the drug discovery process, allowing for the fine-tuning of a molecule's pharmacological properties. Of particular significance is the nitrogen at the N1 position. Modification at this site profoundly influences the compound's spatial arrangement, hydrogen bonding capabilities, and overall electronic properties, thereby modulating its interaction with biological targets.
Methyl 3-bromo-1H-indazole-5-carboxylate is a versatile building block, offering multiple handles for chemical modification. The bromine atom at the C3 position and the carboxylate at C5 provide opportunities for cross-coupling and amidation reactions, respectively. However, it is the selective functionalization at the N1 position that often unlocks the desired biological activity and intellectual property space. This guide provides a detailed exploration of the key strategies for the N1-functionalization of this important intermediate, with a focus on N-alkylation and N-arylation, offering both mechanistic insights and practical, field-proven protocols.
Part 1: N1-Alkylation Strategies: Achieving Regioselective Substitution
Direct alkylation of 1H-indazoles can frequently lead to a mixture of N1 and N2 substituted products, presenting a significant synthetic challenge.[3] The regiochemical outcome is governed by a subtle interplay of steric and electronic factors, as well as the specific reaction conditions employed.[3]
Causality Behind Experimental Choices in N1-Alkylation
Achieving high selectivity for the N1-alkylated product often hinges on exploiting the greater thermodynamic stability of the 1H-indazole tautomer.[3][4] The choice of base and solvent is paramount in directing the regioselectivity of the alkylation.
A widely successful approach for promoting N1-alkylation involves the use of sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[1][2][4][5] The sodium cation is believed to coordinate with the N2 nitrogen and a nearby electron-rich group, such as the ester carbonyl at the C5 position of our target molecule, thereby sterically encumbering the N2 position and favoring alkylation at N1.[3] The presence of substituents at the C3 position, such as the bromo group in our substrate, also significantly influences the N1/N2 ratio.[1][2]
An alternative highly effective method, particularly for alkyl tosylates, employs cesium carbonate (Cs2CO3) in dioxane.[5][6] This system consistently delivers high yields of the N1-isomer.[6] DFT calculations suggest a chelation mechanism involving the cesium cation contributes to the high N1 selectivity.[2][6]
For more sterically hindered or sensitive substrates, the Mitsunobu reaction offers a milder alternative, although it can sometimes favor the N2 isomer depending on the substrate and reaction conditions.[7]
The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in N-alkylation reactions.[8][9][10]
Experimental Workflow for N1-Alkylation
Caption: General workflow for the N1-alkylation of Methyl 3-bromo-1H-indazole-5-carboxylate.
Detailed Protocol 1: Highly Selective N1-Alkylation using NaH in THF
This protocol is optimized for achieving high N1-regioselectivity and is based on methodologies reported to be effective for a range of substituted indazoles.[1][2][5]
Materials:
-
Methyl 3-bromo-1H-indazole-5-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv.)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 3-bromo-1H-indazole-5-carboxylate (1.0 equiv).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.
Detailed Protocol 2: Selective N1-Alkylation using Cs2CO3 in Dioxane
This method is particularly effective for the N1-alkylation with alkyl tosylates, providing high yields of the N1-isomer.[5][6]
Materials:
-
Methyl 3-bromo-1H-indazole-5-carboxylate
-
Cesium carbonate (Cs2CO3)
-
Alkyl tosylate
-
Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of Methyl 3-bromo-1H-indazole-5-carboxylate (1.0 equiv) in dioxane (approx. 0.12 M) at room temperature, add Cs2CO3 (2.0 equiv).
-
Add the corresponding alkyl tosylate (1.5 equiv) to the mixture.
-
Heat the resulting mixture to 90 °C and stir for 2 hours, or until the reaction is complete as monitored by TLC/LC-MS.[6]
-
Cool the mixture to room temperature and pour it into ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Method | Base | Solvent | Alkylating Agent | Typical Temp. | Selectivity | Reference |
| Protocol 1 | NaH | THF | Alkyl Halide | 0 °C to RT | High N1 | [1][2][5] |
| Protocol 2 | Cs2CO3 | Dioxane | Alkyl Tosylate | 90 °C | High N1 | [5][6] |
Part 2: N1-Arylation Strategies: Forging C-N Bonds
The introduction of an aryl or heteroaryl moiety at the N1 position is a common strategy in medicinal chemistry to explore structure-activity relationships. This is typically achieved through transition metal-catalyzed cross-coupling reactions, most notably copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) N-arylations.[11][12]
Mechanistic Considerations in N1-Arylation
Copper-Catalyzed N-Arylation: This classic transformation has seen significant advancements, with modern protocols often employing diamine ligands to facilitate the reaction at lower temperatures.[13][14][15] The general mechanism is thought to involve the formation of a copper(I)-indazole complex, followed by oxidative addition of the aryl halide and subsequent reductive elimination to furnish the N-arylated product. Ligand-free systems have also been developed, offering a simpler and more cost-effective approach.[16][17]
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This powerful methodology offers broad substrate scope and functional group tolerance.[11][12] The catalytic cycle typically involves a Pd(0) species undergoing oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the deprotonated indazole, followed by reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for the success of this reaction.[11]
Caption: Simplified catalytic cycles for Pd-catalyzed and Cu-catalyzed N-arylation of indazoles.
Detailed Protocol 3: Copper-Catalyzed N-Arylation (Ligand-Free)
This protocol is adapted from a general, ligand-free method for the N-arylation of indazoles with aryl bromides.[16][17]
Materials:
-
Methyl 3-bromo-1H-indazole-5-carboxylate
-
Aryl bromide
-
Copper(I) iodide (CuI)
-
Potassium phosphate (K3PO4)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
In a reaction vial, combine Methyl 3-bromo-1H-indazole-5-carboxylate (1.0 equiv), CuI (20 mol%), and K3PO4 (2.0 equiv).
-
Add anhydrous DMF (to achieve a concentration of approx. 2 M with respect to the indazole).
-
Add the aryl bromide (1.5 equiv) to the mixture.
-
Seal the vial tightly with a screw cap and stir the reaction at room temperature for 5 minutes.
-
Heat the reaction mixture in an oil bath at 130 °C for 18 hours.[17]
-
After cooling to room temperature, dilute the mixture with DCM and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Detailed Protocol 4: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This is a general protocol for the Buchwald-Hartwig N-arylation, which should be optimized for the specific substrates.[11]
Materials:
-
Methyl 3-bromo-1H-indazole-5-carboxylate
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs2CO3, K3PO4)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the palladium catalyst (e.g., 2-5 mol% Pd) and the ligand (e.g., 4-10 mol%).
-
Add Methyl 3-bromo-1H-indazole-5-carboxylate (1.0 equiv), the aryl halide (1.2 equiv), and the base (2.0 equiv).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Method | Catalyst | Ligand | Base | Solvent | Typical Temp. | Reference |
| Protocol 3 | CuI | Ligand-Free | K3PO4 | DMF | 130 °C | [16][17] |
| Protocol 4 | Pd₂(dba)₃ | Phosphine | Cs₂CO₃ / K₃PO₄ | Toluene / Dioxane | 80-120 °C | [11] |
Conclusion
The selective functionalization of Methyl 3-bromo-1H-indazole-5-carboxylate at the N1 position is a critical capability for researchers in drug discovery. By carefully selecting the reaction conditions—specifically the base, solvent, and catalyst/ligand system—high regioselectivity for N1-alkylation and N1-arylation can be reliably achieved. The protocols provided herein serve as a robust starting point for the synthesis of diverse libraries of N1-substituted indazoles, enabling the systematic exploration of this valuable chemical space. It is imperative to perform reaction optimization for each unique substrate combination to ensure the highest possible yield and purity of the desired product.
References
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 13. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Ester Hydrolysis of Methyl 3-Bromo-1H-indazole-5-carboxylate
Abstract
The conversion of Methyl 3-Bromo-1H-indazole-5-carboxylate to its corresponding carboxylic acid is a critical transformation in synthetic chemistry, yielding 3-Bromo-1H-indazole-5-carboxylic acid, a highly valuable building block. This indazole derivative is a key intermediate in the development of various therapeutic agents, particularly kinase inhibitors for oncology. This document provides a comprehensive guide to the primary methods for achieving this ester hydrolysis: base-catalyzed saponification, acid-catalyzed hydrolysis, and enzyme-mediated hydrolysis. It offers detailed, step-by-step protocols, discusses the mechanistic rationale behind experimental choices, and provides troubleshooting insights to ensure reliable and high-yield synthesis for researchers in pharmaceutical and chemical development.
Introduction: The Significance of 3-Bromo-1H-indazole-5-carboxylic acid
The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to modulate biological pathways. The targeted hydrolysis of Methyl 3-Bromo-1H-indazole-5-carboxylate is not merely a routine synthetic step; it is the gateway to producing 3-Bromo-1H-indazole-5-carboxylic acid[1]. This product serves as a crucial precursor for creating more complex molecules, often through amide bond formation or other carboxylate-specific reactions[2]. Its derivatives have shown significant potential as protein kinase inhibitors and are actively investigated for treating and preventing various diseases[3].
The choice of hydrolysis method is paramount and depends on factors such as the stability of the substrate to harsh pH conditions, desired reaction time, scalability, and the need for chemoselectivity. This guide will explore the three most effective methodologies, providing both the theoretical foundation and practical protocols for their successful implementation.
Chemical Transformation Overview:
Caption: General scheme of ester hydrolysis.
Comparative Analysis of Hydrolysis Methodologies
The selection of a hydrolysis protocol requires a careful balance of efficiency, substrate compatibility, and operational simplicity. Below is a summary of the primary methods.
| Methodology | Typical Reagents | Conditions | Advantages | Disadvantages |
| Base-Catalyzed (Saponification) | LiOH, NaOH, KOH | THF/H₂O, MeOH/H₂O, EtOH; RT to reflux | Irreversible reaction, high yields, generally faster.[4] | Requires stoichiometric base; careful acidification needed for product isolation; potential for side reactions with base-sensitive groups. |
| Acid-Catalyzed | H₂SO₄, HCl | Excess H₂O, often with a co-solvent (e.g., Dioxane, Acetic Acid); Heat/Reflux | Simple workup if product precipitates upon cooling. | Reversible reaction requiring excess water to drive to completion.[5][6] Harsh conditions can degrade sensitive molecules. |
| Enzymatic | Lipases (e.g., CALB, PFL) | Aqueous buffer (e.g., phosphate), often with a co-solvent (e.g., DMSO); Mild Temp (25-40°C) & pH (e.g., 7.4) | High chemoselectivity, operates under mild conditions, ideal for complex molecules with sensitive functional groups.[7][8][9] | Enzymes can be costly; slower reaction times; optimization of solvent/pH may be needed.[9] |
Detailed Protocols and Experimental Workflows
Protocol 1: Base-Catalyzed Hydrolysis (Saponification) using Lithium Hydroxide
This is often the most reliable method due to its irreversible nature, which drives the reaction to completion. Lithium hydroxide is frequently chosen for its good solubility in mixed aqueous-organic solvent systems and often provides cleaner reactions than sodium or potassium hydroxide.[10]
Rationale: The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion and forming the carboxylate salt. The final, irreversible step is an acid-base reaction between the liberated methoxide and the newly formed carboxylic acid (or a proton source), preventing the reverse reaction. The reaction is complete upon formation of the carboxylate salt, which is then protonated during acidic workup to yield the final product.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7 [chemicalbook.com]
- 4. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20100311130A1 - Enzymatic ester hydrolysis - Google Patents [patents.google.com]
- 9. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Scale-up synthesis of "Methyl 3-Bromo-1H-indazole-5-carboxylate"
An Application Note and Protocol for the Scalable Synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate
Introduction
Methyl 3-Bromo-1H-indazole-5-carboxylate is a pivotal intermediate in contemporary medicinal chemistry and drug development. As a functionalized indazole, it serves as a versatile scaffold for synthesizing a new generation of therapeutic agents, including kinase inhibitors and protein degraders.[1][2] The indazole core is a recognized privileged structure, appearing in numerous biologically active compounds and approved drugs for oncology, inflammation, and anti-emetic applications.[3][4][5] The strategic placement of a bromine atom at the C3 position and a methyl ester at the C5 position provides orthogonal handles for subsequent chemical modifications, such as cross-coupling reactions and amide bond formations, making it a high-value building block.[6]
This application note provides a detailed, robust, and scalable protocol for the synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate. The presented methodology prioritizes operational safety, reaction efficiency, and product purity, addressing the common challenges associated with the regioselective halogenation of heterocyclic systems on a larger scale. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.
Synthetic Strategy and Rationale
The chosen synthetic pathway involves the direct, regioselective bromination of the readily available starting material, Methyl 1H-indazole-5-carboxylate. This approach is favored for its atom economy and process simplicity over multi-step sequences that might involve building the indazole ring from acyclic precursors.
The primary challenge in this synthesis is controlling the regioselectivity of the bromination. The indazole ring has several positions susceptible to electrophilic attack. However, literature indicates that the C3 position is electronically favored for halogenation.[6] To ensure high selectivity and mitigate the significant hazards associated with handling elemental bromine, this protocol employs 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent. DBDMH is a stable, crystalline solid that serves as a safer and more manageable source of electrophilic bromine compared to volatile and highly corrosive liquid Br₂.[7][8] Recent studies have demonstrated its efficacy in the C3-bromination of indazoles, often with high yields and clean reaction profiles.[4][6][9]
The overall synthetic transformation is depicted below:
Caption: Reaction scheme for the synthesis of the target compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation |
| Methyl 1H-indazole-5-carboxylate | 43120-28-1 | 176.17 | >98% Purity |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 77-48-5 | 285.92 | >98% Purity |
| Acetonitrile (MeCN), Anhydrous | 75-05-8 | 41.05 | HPLC Grade, <50 ppm H₂O |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Reagent Grade |
| Hexanes | 110-54-3 | 86.18 | Reagent Grade |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | N/A |
| Saturated Sodium Thiosulfate (aq.) | 7772-98-7 | 158.11 | N/A |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Reagent Grade |
Detailed Experimental Protocol
This protocol is optimized for a 100-gram scale synthesis. All operations involving the brominating agent must be conducted in a certified chemical fume hood with appropriate personal protective equipment.
Step 1: Reaction Setup and C3-Bromination
-
Vessel Preparation: To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, add Methyl 1H-indazole-5-carboxylate (100.0 g, 0.568 mol).
-
Dissolution: Add anhydrous acetonitrile (1.0 L) to the flask. Stir the mixture at room temperature (20-25°C) until all the solid has dissolved.
-
Inert Atmosphere: Purge the vessel with dry nitrogen for 15 minutes to ensure an inert atmosphere.
-
Reagent Addition: In a single portion, carefully add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (89.5 g, 0.313 mol, 0.55 equivalents) to the stirred solution. Note: DBDMH provides two bromine equivalents; therefore, 0.55 eq. is used to provide a slight excess of bromine.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic, and a slight temperature increase may be observed. Maintain the internal temperature below 35°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 30 minutes. The reaction is typically complete within 2-4 hours.
-
TLC System: 30% Ethyl Acetate in Hexanes.
-
Expected Rf: Starting Material ~0.3, Product ~0.5.
-
Step 2: Reaction Quench and Work-up
-
Quenching: Once the starting material is consumed, cool the reaction mixture to 10-15°C using an ice bath. Slowly add 500 mL of a saturated aqueous solution of sodium thiosulfate over 20 minutes to quench any unreacted electrophilic bromine.
-
Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the acetonitrile. An oily slurry will remain.
-
Extraction: To the residue, add Ethyl Acetate (1.0 L) and deionized water (500 mL). Stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Phase Separation: Collect the organic layer. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (2 x 300 mL)
-
Brine (1 x 300 mL)
-
-
Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 15 minutes, and then filter to remove the drying agent.
Step 3: Purification and Isolation
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as an off-white or pale-yellow solid.
-
Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (0-4°C) for at least 4 hours to maximize crystal formation.
-
Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold hexanes.
-
Drying: Dry the product under high vacuum at 40°C to a constant weight.
-
Final Product: Obtain Methyl 3-Bromo-1H-indazole-5-carboxylate as a white to off-white crystalline solid.
Data Summary and Expected Results
| Parameter | Expected Value |
| Reagent Quantities | |
| Methyl 1H-indazole-5-carboxylate | 100.0 g (0.568 mol) |
| DBDMH | 89.5 g (0.313 mol) |
| Yield & Purity | |
| Theoretical Yield | 144.8 g |
| Expected Actual Yield | 123 - 137 g |
| Expected Yield (%) | 85 - 95% |
| Purity (by HPLC) | >98% |
| Physical Properties | |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
Workflow Visualization
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
The Indazole Nucleus: A Privileged Scaffold in Targeted Therapy – Applications of Methyl 3-Bromo-1H-indazole-5-carboxylate
Introduction: The Strategic Importance of the Indazole Scaffold
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted therapy development. Within this pursuit, certain heterocyclic structures have emerged as "privileged scaffolds" – core molecular frameworks that exhibit a propensity for binding to multiple, distinct biological targets. The 1H-indazole ring system is a prominent member of this class, recognized for its versatile biological activities and its presence in numerous clinical candidates and approved drugs.[1] Its unique electronic properties and ability to engage in a variety of non-covalent interactions, particularly hydrogen bonding, make it an ideal foundation for the design of ATP-competitive kinase inhibitors.
This application note focuses on Methyl 3-bromo-1H-indazole-5-carboxylate (CAS 1086391-06-1), a key heterocyclic building block that offers medicinal chemists a strategic entry point into the synthesis of diverse libraries of indazole-based therapeutics.[2] The bromine atom at the 3-position serves as a versatile synthetic handle for introducing molecular complexity through modern cross-coupling reactions, while the methyl ester at the 5-position provides a site for further functionalization or can be hydrolyzed to the corresponding carboxylic acid for amide coupling.[2] This guide will provide an in-depth exploration of the applications of this building block in targeted therapy research, with a specific focus on the synthesis of Extracellular signal-Regulated Kinase (ERK) inhibitors, and will furnish detailed protocols for both the chemical synthesis and biological evaluation of derived compounds.
Core Application: A Building Block for Kinase Inhibitors
Methyl 3-bromo-1H-indazole-5-carboxylate is a versatile precursor for a wide array of kinase inhibitors. The indazole core can mimic the purine ring of ATP, allowing it to sit within the ATP-binding pocket of kinases. The substituents at the 3- and 5-positions can then be elaborated to achieve both potency and selectivity for the target kinase.
The bromine at the C3 position is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] These reactions are fundamental in modern drug discovery for their broad functional group tolerance and reliability in forming carbon-carbon and carbon-nitrogen bonds, respectively. This allows for the strategic introduction of aryl, heteroaryl, or amine moieties that can interact with specific residues within the kinase active site, thereby driving inhibitor potency and selectivity.
Caption: Key synthetic transformations of Methyl 3-bromo-1H-indazole-5-carboxylate.
Exemplary Application: Synthesis of Novel ERK Inhibitors
The RAS/RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical regulator of cell proliferation, differentiation, and survival.[2] Hyperactivation of this pathway due to mutations in genes like BRAF and RAS is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5] While inhibitors of BRAF and MEK have shown clinical success, acquired resistance often leads to reactivation of the pathway, necessitating the development of inhibitors that target the downstream kinase, ERK.[4][5]
The indazole scaffold has been successfully employed in the development of potent and selective ERK inhibitors. A patent for novel ERK inhibitors explicitly describes the use of ethyl 3-bromo-1H-indazole-5-carboxylate, a close analog of the title compound, as a key starting material.[2] The general synthetic strategy involves the functionalization of the 3-position of the indazole core to interact with the hinge region of the ERK kinase, followed by elaboration of the 5-position to optimize cellular activity and pharmacokinetic properties.
A representative, albeit generalized, synthetic approach starting from Methyl 3-bromo-1H-indazole-5-carboxylate to generate a library of potential ERK inhibitors is outlined below. This involves an initial Suzuki-Miyaura coupling to introduce a key aromatic or heteroaromatic moiety at the 3-position, followed by hydrolysis of the methyl ester and subsequent amide coupling.
Sources
- 1. US9351965B2 - Indazole derivatives useful as ERK inhibitors - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind the synthesis to ensure you can achieve a successful and reproducible outcome in your laboratory.
Section 1: Frequently Asked Questions (FAQs) & Reaction Fundamentals
This section covers the foundational knowledge required for synthesizing Methyl 3-Bromo-1H-indazole-5-carboxylate.
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and industrially relevant method for synthesizing Methyl 3-Bromo-1H-indazole-5-carboxylate is via a Sandmeyer reaction .[1][2] This process begins with the corresponding amine, Methyl 3-amino-1H-indazole-5-carboxylate, and proceeds in two critical steps:
-
Diazotization: The primary aromatic amine is converted into a reactive diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (typically HBr).
-
Copper-Catalyzed Bromination: The intermediate diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst, which facilitates the substitution of the diazonium group (-N₂⁺) with a bromine atom.[3]
The overall transformation is depicted below:
Reaction Scheme: Sandmeyer Bromination of Methyl 3-amino-1H-indazole-5-carboxylate
Q2: What are the most critical parameters for the diazotization and Sandmeyer steps?
Success in this synthesis hinges on precise control over several key parameters:
-
Temperature: This is arguably the most critical factor. Aryl diazonium salts are thermally unstable and can rapidly decompose at temperatures above 5 °C.[4] The diazotization step must be performed in an ice bath, maintaining a temperature range of 0–5 °C to prevent premature decomposition and the formation of byproducts.[5]
-
Acid Concentration: A sufficient excess of strong acid (e.g., HBr) is necessary to fully protonate the sodium nitrite to form nitrous acid and to maintain a low pH. An acidic environment prevents the newly formed diazonium salt from coupling with unreacted starting amine, which would form highly colored azo impurities.[4]
-
Rate of Addition: Sodium nitrite solution should be added slowly and sub-surface to the amine solution. This ensures localized concentration of nitrous acid remains low, preventing temperature spikes and minimizing side reactions.
-
Catalyst Purity: The copper(I) bromide catalyst should be pure and free from oxidizing Cu(II) contaminants, which can reduce catalytic efficiency.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis and provides a logical framework for identifying and resolving them.
Issue 1: My reaction yield is very low or I isolated no product.
Low yield is a frequent issue, often pointing to problems with the unstable diazonium intermediate. Use the following workflow to diagnose the root cause.
Expert Insight (Causality): The diazonium group (-N₂⁺) is an excellent leaving group because it is released as highly stable dinitrogen gas (N₂). This thermodynamic driving force also makes the diazonium salt intermediate highly prone to decomposition. If the temperature rises, the salt will readily react with water in the solvent to form a phenol, completely consuming the intermediate before it can react with the copper bromide catalyst.[1][5]
Issue 2: My crude product is highly impure according to TLC/LC-MS analysis.
The Sandmeyer reaction is known for producing a characteristic set of byproducts. Identifying them is the first step to mitigation. The mechanism of formation for the desired product versus major byproducts is illustrated below.
| Impurity Name | Structure | Potential Cause | Identification & Mitigation |
| Unreacted Starting Material (Methyl 3-amino-1H-indazole-5-carboxylate) | Incomplete diazotization. | LC-MS: Appears at expected M+H⁺. TLC: More polar than product. Mitigation: Use starch-iodide paper to test for excess nitrous acid before proceeding. A positive test (instant blue/black color) confirms diazotization is complete.[4] | |
| Hydroxy Byproduct (Methyl 3-hydroxy-1H-indazole-5-carboxylate) | Reaction temperature too high; diazonium salt hydrolysis.[5][6] | LC-MS: Appears at M-Br+OH. ¹H NMR: Broad singlet for phenolic -OH. Mitigation: Strictly maintain reaction temperature between 0–5 °C during diazotization and addition to the copper catalyst. | |
| Biaryl Byproduct (Dimethyl 3,3'-bi(1H-indazole)-5,5'-dicarboxylate) | Radical coupling of the aryl radical intermediate.[1][2] | LC-MS: Appears at M+Ar-H. TLC: Much less polar than the product. Mitigation: Ensure good dispersion and concentration of the copper catalyst to rapidly trap the aryl radical before it can dimerize. |
Issue 3: I'm having difficulty purifying the final product.
-
Problem: The product co-elutes with an impurity during column chromatography.
-
Expert Insight: The hydroxy byproduct is often the most difficult impurity to separate due to its similar polarity.
-
Solution:
-
Solvent System Optimization: Switch to a different solvent system. If using Ethyl Acetate/Hexane, try a system with a different selectivity, such as Dichloromethane/Methanol.
-
Aqueous Wash: Before chromatography, wash the crude organic extract with a mild base (e.g., 1M NaHCO₃ solution). The phenolic hydroxy byproduct is weakly acidic and will be partially extracted into the aqueous layer, reducing its load on the column.
-
Recrystallization: If chromatography fails, attempt recrystallization from a suitable solvent system like Ethanol/Water or Ethyl Acetate/Heptane.
-
-
-
Problem: The product oils out or fails to crystallize after chromatography.
-
Solution:
-
Remove Residual Solvent: Ensure all chromatography solvents are completely removed under high vacuum. Trace solvents can inhibit crystallization.
-
Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexane or pentane) to the oil. Vigorously stir or sonicate the mixture. This can often induce precipitation of the solid product.
-
Seed Crystals: If a small amount of solid material is available, add a single seed crystal to the concentrated solution to initiate crystallization.
-
-
Section 3: Protocols & Methodologies
Protocol 1: Synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Diazotization: a. To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add Methyl 3-amino-1H-indazole-5-carboxylate (1.0 eq). b. Add 48% hydrobromic acid (HBr, ~5 eq) and cool the resulting slurry to 0 °C in an ice-salt bath. c. Dissolve sodium nitrite (NaNO₂, 1.05 eq) in deionized water. d. Add the NaNO₂ solution dropwise to the stirred amine slurry, ensuring the internal temperature does not exceed 5 °C. e. After the addition is complete, stir the reaction mixture for an additional 20 minutes at 0–5 °C. Confirm the presence of excess nitrous acid using starch-iodide paper.
-
Sandmeyer Reaction: a. In a separate reaction vessel, add copper(I) bromide (CuBr, 1.2 eq) to 48% HBr (~2 eq) and cool to 0 °C. b. Slowly add the cold diazonium salt solution from step 1e to the CuBr slurry. Vigorous evolution of nitrogen gas should be observed. Control the rate of addition to manage the effervescence. c. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Workup and Isolation: a. Pour the reaction mixture into a beaker containing ice water and stir for 30 minutes. b. Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x). c. Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: a. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane (e.g., 10% to 40%). b. Combine the fractions containing the pure product and concentrate under reduced pressure to afford Methyl 3-Bromo-1H-indazole-5-carboxylate as a solid.
References
-
MDPI. (2021). Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water). Retrieved from [Link]
-
Vedantu. (n.d.). Benzene diazonium chloride on hydrolysis gives. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
-
Springer. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
-
International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
-
Scribd. (n.d.). Report 1 - Obtaining and Hydrolysis of A Diazonium Salt - Synthesis of Phenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
ACS Publications. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
Sources
Technical Support Center: Suzuki Coupling of Methyl 3-Bromo-1H-indazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving Methyl 3-Bromo-1H-indazole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this substrate and achieve high-yield, reproducible results. We will explore common issues, provide evidence-based solutions, and detail optimized protocols grounded in established chemical principles.
The indazole moiety is a critical pharmacophore in medicinal chemistry, and its functionalization via cross-coupling is a common strategy in drug discovery.[1][2] However, the unique electronic and structural features of Methyl 3-Bromo-1H-indazole-5-carboxylate—namely the presence of an unprotected, potentially acidic N-H group and a base-labile ester—require careful consideration of reaction parameters to avoid common pitfalls.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the Suzuki coupling of this specific indazole derivative.
Q1: Is it necessary to protect the N-H group of the indazole ring before performing the Suzuki coupling?
A1: Not necessarily, and direct coupling on the NH-free indazole is often preferred to avoid extra synthesis and deprotection steps.[3] Modern palladium catalyst systems, particularly those with sophisticated phosphine ligands, can be highly effective even in the presence of acidic N-H groups.[3] However, the N-H proton can potentially interfere with the reaction by reacting with the base or coordinating to the palladium center. If you are experiencing consistently low yields or catalyst deactivation, N-protection (e.g., with a Boc group) is a valid troubleshooting strategy.[4][5]
Q2: My substrate contains a methyl ester. Which bases should I use to prevent hydrolysis?
A2: The methyl ester is susceptible to saponification (hydrolysis) under strongly basic conditions. To preserve this functional group, it is critical to use milder inorganic bases.[6]
-
Recommended: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent choices.[3][7][8] They are sufficiently basic to facilitate the catalytic cycle but generally do not promote ester hydrolysis at typical reaction temperatures.
-
Avoid: Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides (e.g., NaOEt, KOtBu) should be avoided as they will likely hydrolyze the ester functional group.
Q3: What are the most common causes of low yield for this specific reaction?
A3: For this substrate, low yields are often traced to one of the following issues:
-
Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen. Inadequate degassing of solvents and reagents is a primary cause of failure.[9]
-
Protodeboronation: The boronic acid coupling partner can be converted to the corresponding arene (losing the boron group), especially with electron-deficient boronic acids or under excessively harsh conditions (high temperature, prolonged reaction time).[9][10]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or issues with the reduction of a Pd(II) precatalyst to the active Pd(0) state.[11]
-
Poor Reagent Quality: Degradation of the boronic acid, catalyst, or phosphine ligand (through oxidation) can inhibit the reaction.[9]
Q4: Which palladium catalyst and ligand system is a good starting point?
A4: For heteroaromatic substrates like indazoles, catalyst systems employing bulky, electron-rich phosphine ligands are often highly effective.[12][13]
-
For General Screening: A combination of a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a ligand such as PPh₃ can work but may require higher temperatures.
-
For Higher Activity: Using pre-formed complexes or more advanced ligands is recommended. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, often abbreviated as Pd(dppf)Cl₂ , is a robust and widely successful catalyst for Suzuki couplings of bromoindazoles.[1][8] Buchwald-type ligands (e.g., SPhos, XPhos) in combination with a palladium source are also excellent for challenging couplings.[14]
Troubleshooting Guide: From Low Yield to Optimized Reaction
This guide provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki coupling of Methyl 3-Bromo-1H-indazole-5-carboxylate.
Problem 1: Low Conversion / No Reaction
Your reaction shows significant unreacted starting material (Methyl 3-Bromo-1H-indazole-5-carboxylate) after the expected reaction time.
| Possible Cause | Scientific Rationale & Solution |
| 1a. Catalyst Deactivation | The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by dissolved oxygen. Phosphine ligands can also be oxidized.[9] Solution: Ensure rigorous degassing of all solvents and the reaction mixture. This is the most critical step. Use a "freeze-pump-thaw" cycle for best results, or at a minimum, bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[15] |
| 1b. Ineffective Catalyst/Ligand | The chosen catalyst system may not have sufficient activity for this specific substrate. Aryl bromides are less reactive than iodides, and heteroaromatic systems can present unique challenges.[9][16] Solution: Switch to a more active catalyst system. If you started with Pd(PPh₃)₄, try Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos). These systems are generally more efficient for heteroaryl couplings.[1][12][14] |
| 1c. Insufficient Temperature | The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step and requires thermal energy.[17][18] Solution: Gradually increase the reaction temperature. A typical range for Suzuki couplings is 80-110 °C.[17] If using a solvent like 1,4-dioxane or DME, ensure you are heating to reflux or the target temperature. |
| 1d. Poor Reagent Quality | The boronic acid may have degraded (especially if old or improperly stored), or the catalyst/ligand may be inactive. Solution: Use a fresh bottle of boronic acid or verify its purity. Use a fresh, properly stored catalyst and ligand. |
Problem 2: Formation of Significant Byproducts
Your reaction consumes the starting material, but the desired product yield is low due to the formation of side products.
| Possible Cause | Scientific Rationale & Solution |
| 2a. Protodeboronation | The C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is a common side reaction, especially with prolonged heating or if the base and solvent conditions are not optimal.[9] Solution: 1. Use a milder base: K₃PO₄ is often effective at minimizing this side reaction. 2. Use a boronic ester: Convert the boronic acid to its corresponding pinacol ester, which is more stable and less prone to protodeboronation.[9] 3. Minimize reaction time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. |
| 2b. Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often driven by Pd(II) species and oxygen.[11] Solution: 1. Rigorous Degassing: As with catalyst deactivation, removing all oxygen is key.[11] 2. Use a Pd(0) Source: Using a precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃, which are already in the Pd(0) state, can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction. |
| 2c. Debromination of Starting Material | The bromo-indazole is reduced to the corresponding H-indazole. This can occur via various side pathways. Solution: This often points to a non-optimal catalyst/ligand combination or the presence of impurities. Re-screening catalysts and ensuring high-purity reagents is the best approach. |
| 2d. Ester Hydrolysis | The methyl ester is cleaved, forming the corresponding carboxylic acid. Solution: This is a clear indication that the chosen base is too strong. Immediately switch to a milder base such as K₂CO₃ or Cs₂CO₃ .[6][19] Ensure the reaction is not run for an excessively long time at high temperatures. |
Visualized Workflows and Mechanisms
Understanding the underlying processes is key to effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[17][18] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[7][20]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow
Use this decision tree to systematically diagnose issues with your reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Protocols
The following protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & Comments |
| Palladium Source | Pd(dppf)Cl₂ or Pd₂(dba)₃ | Pd(dppf)Cl₂ is a reliable, air-stable precatalyst.[1] Pd₂(dba)₃ is a good Pd(0) source. |
| Ligand | dppf (if using PdCl₂) or SPhos | Bulky, electron-rich ligands are superior for heteroaryl couplings.[12][14] |
| Catalyst Loading | 1-5 mol% | Higher loading can help with difficult couplings but increases cost and metal contamination. Start with 2-3 mol%. |
| Base | K₂CO₃ or Cs₂CO₃ | Mild enough to prevent ester hydrolysis. Cs₂CO₃ is more soluble and often gives better results.[8][19] Use 2.0-3.0 equivalents. |
| Boronic Acid | Arylboronic Acid or Pinacol Ester | Use 1.2-1.5 equivalents relative to the bromo-indazole. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or DME/H₂O | The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.[8][17] |
| Temperature | 90-100 °C | Sufficient to drive the reaction without excessive decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent catalyst deactivation.[9] |
Protocol 1: Optimized Suzuki Coupling
This protocol uses a robust catalyst system known to be effective for challenging heteroaryl couplings.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial, add Methyl 3-Bromo-1H-indazole-5-carboxylate (1.0 equiv).
-
Add the desired arylboronic acid (1.3 equiv).
-
Add Cesium Carbonate (Cs₂CO₃, 2.0 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv, 3 mol%).
-
-
Reaction Setup:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with Argon. Repeat this process three times to ensure an inert atmosphere.
-
Via syringe, add degassed 1,4-dioxane and degassed water in a 5:1 ratio (to achieve a final concentration of ~0.1 M with respect to the limiting reagent).
-
-
Execution and Monitoring:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.[17]
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure coupled product.[17]
-
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
A. Correa, et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
-
A. L. C. de Souza, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. Available from: [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]
-
S. El Kazzouli, et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Available from: [Link]
-
Y. Wang, et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available from: [Link]
-
A. R. D’Angelo, et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available from: [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? Available from: [Link]
-
S. Madhuri, et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E. Available from: [Link]
-
A. D. Campbell, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]
-
ResearchGate. Optimization of the Suzuki-Miyaura cross coupling reaction of 4-bromoanisole (21a) and phenylboronic acid (22a). Available from: [Link]
-
Reddit. Failed suzuki coupling, any suggenstions? Available from: [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
OUCI. Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H ac… Available from: [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Available from: [Link]
-
D. S. Surry, et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available from: [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. Available from: [Link]
-
S. Muthusaravanan, et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available from: [Link]
-
IUCr. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available from: [Link]
- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
T. M. Gøgsig, et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available from: [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in Methyl 3-Bromo-1H-indazole-5-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial reaction. We understand that achieving a high yield of the desired C3-brominated product can be challenging. This resource provides in-depth, evidence-based solutions to common problems encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction yield is consistently low. What are the most common causes?
Answer: Low yields in the synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate can stem from several factors, often related to reaction conditions and the choice of reagents. The most common culprits are:
-
Suboptimal Brominating Agent: Not all brominating agents are equally effective for indazole C3-bromination. While N-Bromosuccinimide (NBS) is widely used, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have shown excellent efficacy, sometimes under milder conditions.[1][2] The choice of brominating agent can significantly impact both yield and selectivity.
-
Incorrect Stoichiometry: An excess of the brominating agent can lead to the formation of di-brominated or poly-brominated byproducts, which will lower the yield of your desired mono-brominated product.[3][4] Conversely, insufficient brominating agent will result in incomplete conversion of the starting material.
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Inappropriate Solvent or Base: The polarity of the solvent and the strength of the base play a critical role in the reaction's success. Solvents like ethanol (EtOH) and acetonitrile (MeCN) have been used successfully.[3][4] The choice of base, such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3), can also influence the reaction rate and yield.[1][2]
-
Reaction Temperature and Time: Like most chemical reactions, temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also promote the formation of side products.[4] It is essential to find the optimal balance for your specific reaction setup. Similarly, insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can lead to product degradation or the formation of byproducts.
Question 2: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are these likely byproducts and how can I minimize them?
Answer: The presence of multiple spots on your TLC plate is a strong indicator of side reactions. In the bromination of indazoles, the most common byproducts are isomers and poly-brominated species.
The primary challenge in the bromination of the indazole ring is controlling regioselectivity. Besides the desired C3 position, bromination can also occur at other positions on the indazole core, most notably C5 and C7, leading to a mixture of products that can be difficult to separate.[3][4][5]
Common Byproducts:
-
Di-brominated indazoles: Over-bromination can lead to products such as 3,5-dibromo- or 3,7-dibromo-1H-indazole-5-carboxylate.
-
Isomeric mono-brominated indazoles: Depending on the reaction conditions, you might see bromination at other positions of the indazole ring.
Strategies to Minimize Byproduct Formation:
-
Control Stoichiometry: Carefully control the molar equivalents of your brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Adding the brominating agent portion-wise can also help maintain a low concentration and improve selectivity.
-
Optimize Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over thermodynamically favored but undesired isomers.
-
Choice of Brominating Agent: Some brominating agents offer better regioselectivity than others. For instance, studies have shown that DBDMH can provide excellent selectivity for the C3 position.[1][2]
-
Solvent Effects: The solvent can influence the reactivity and selectivity of the brominating agent. Experiment with different solvents to find the optimal conditions for your substrate.
Below is a diagram illustrating the potential bromination sites on the Methyl 1H-indazole-5-carboxylate starting material.
Caption: Potential bromination sites on Methyl 1H-indazole-5-carboxylate.
Question 3: My starting material is not fully consumed, even after extended reaction times. What could be the issue?
Answer: Incomplete conversion of the starting material is a common problem that can significantly lower your yield. Several factors could be at play:
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Insufficient Activation: The indazole ring is relatively electron-rich, but the presence of the electron-withdrawing carboxylate group at the C5 position can decrease its nucleophilicity, making the reaction more challenging. The choice of base is crucial for deprotonation and activation of the indazole ring. Consider using a slightly stronger base if you are observing poor conversion.
-
Poor Reagent Quality: Ensure that your brominating agent is fresh and has not decomposed. N-halosuccinimides, for example, can degrade over time. It is also important to use anhydrous solvents, as water can react with the brominating agent and deactivate it.
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Mass Transfer Limitations: If your reaction is heterogeneous (e.g., the base is not fully dissolved), poor mixing can limit the reaction rate. Ensure vigorous stirring to maximize the contact between reactants. In some cases, ultrasound-assisted synthesis has been shown to improve reaction rates and yields for the bromination of indazoles.[1][2]
Troubleshooting Workflow for Incomplete Conversion:
Caption: Step-by-step workflow for troubleshooting incomplete reactions.
Question 4: I have a good crude yield, but I am losing a significant amount of product during purification. What are the best practices for purifying Methyl 3-Bromo-1H-indazole-5-carboxylate?
Answer: Purification can indeed be a major bottleneck, especially if your crude product contains isomeric byproducts with similar polarities to your desired compound.
Recommended Purification Strategies:
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Column Chromatography: This is the most common method for separating the desired product from byproducts and unreacted starting material.
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Stationary Phase: Silica gel is typically used.
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Mobile Phase: A gradient of ethyl acetate in hexanes is often effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute your product.
-
-
Recrystallization: If your crude product is of reasonable purity, recrystallization can be an effective method to obtain highly pure material. Common solvent systems include dichloromethane/hexanes or ethyl acetate/hexanes.[6]
Tips for Successful Purification:
-
TLC Analysis: Before running a column, carefully analyze your crude mixture by TLC using different solvent systems to achieve good separation between the spots. This will help you choose the optimal eluent for your column.
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Dry Loading: For better separation, consider adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder.
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Combine Pure Fractions: Carefully monitor the fractions from your column by TLC and combine only the pure fractions containing your desired product.
Optimized Reaction Parameters from Literature
The following table summarizes optimized conditions reported in the literature for the bromination of indazoles, which can serve as a good starting point for your own optimization efforts.
| Parameter | Recommended Conditions | Rationale | Reference |
| Brominating Agent | DBDMH or NBS | DBDMH has shown high yields and selectivity. NBS is a cost-effective and common alternative. | [1],[2],[3],[4] |
| Solvent | Ethanol (EtOH) or Acetonitrile (MeCN) | Green and effective solvents that have demonstrated good yields. | [3],[4] |
| Base | Na2CO3 or K2CO3 | Mild bases that effectively promote the reaction without causing significant side reactions. | [1],[2] |
| Temperature | 40-50 °C | Provides a good balance between reaction rate and selectivity. | [1],[2],[3],[4] |
| Time | 0.5 - 2 hours | Reaction times can be short, especially with ultrasound assistance. Monitor by TLC. | [1],[2],[3],[4] |
Experimental Protocol: Ultrasound-Assisted C3-Bromination of Methyl 1H-indazole-5-carboxylate
This protocol is adapted from literature procedures that have demonstrated high yields and selectivity for the C3-bromination of indazoles.[1][2]
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Reaction Setup: To a solution of Methyl 1H-indazole-5-carboxylate (1.0 eq.) in ethanol (0.1 M), add sodium carbonate (2.0 eq.).
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Addition of Brominating Agent: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 eq.) to the mixture.
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Ultrasonication: Place the reaction vessel in an ultrasonic bath at 40 °C and irradiate for 30 minutes.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
-
Gao, Y., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581-585. Available at: [Link]
-
Gao, Y., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information. Available at: [Link]
-
Wang, X., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4567-4572. Available at: [Link]
-
Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6945-6954. Available at: [Link]
-
Wang, X., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Publishing. Available at: [Link]
- Janssen Pharmaceutica NV. (2017). Indazole derivatives useful as CB-1 inverse agonists. Google Patents.
Sources
- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 6. US9682940B2 - Indazole derivatives useful as CB-1 inverse agonists - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 3-Bromo-1H-indazole-5-carboxylate by Column Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 3-Bromo-1H-indazole-5-carboxylate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification by column chromatography. Our focus is on providing practical, experience-driven solutions grounded in scientific principles.
Introduction
Methyl 3-Bromo-1H-indazole-5-carboxylate is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its purification via column chromatography can present challenges due to its polarity and potential for interaction with the stationary phase. This guide will equip you with the knowledge to navigate these challenges effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of Methyl 3-Bromo-1H-indazole-5-carboxylate.
Issue 1: Poor Separation of the Product from Impurities
Question: My TLC analysis shows a clear separation between my product and impurities, but the separation is poor on the column, leading to mixed fractions. What is happening and how can I fix it?
Answer: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions.
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Sub-optimal Mobile Phase: The solvent system that provides good separation on a TLC plate may not translate perfectly to a column due to differences in the silica gel layer thickness and equilibration.
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Solution:
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Optimize the Solvent System: Your goal is to have a retention factor (Rf) of approximately 0.2-0.3 for your target compound on the TLC plate.[2] Experiment with different solvent ratios. For a compound like Methyl 3-Bromo-1H-indazole-5-carboxylate, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A gradient elution, starting with a lower concentration of the polar solvent and gradually increasing it, can often improve separation. For example, starting with 10% ethyl acetate in hexane and gradually increasing to 40% can be effective.
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Ternary Solvent Systems: Consider adding a third solvent to your mobile phase to fine-tune the selectivity. For instance, adding a small amount of dichloromethane (DCM) or methanol can alter the polarity and improve the separation of closely eluting spots.
-
-
-
Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.
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Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If you need to purify a large amount of material, it is better to use a larger column than to overload a smaller one.
-
-
Improper Column Packing: Air bubbles or an unevenly packed column will lead to channeling of the solvent and a non-uniform flow, resulting in broad peaks and poor separation.
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Solution: Always pack your column carefully. A slurry packing method, where the silica gel is mixed with the initial mobile phase solvent and then poured into the column, is generally preferred to dry packing.
-
Issue 2: The Product is Not Eluting from the Column
Question: I've been running my column for a long time with a seemingly appropriate solvent system, but I can't detect my product in the fractions. What should I do?
Answer: This frustrating situation can be due to a few reasons. Here's how to troubleshoot it:
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Compound is Too Polar for the Current Mobile Phase: The indazole ring and the methyl ester group in your compound contribute to its polarity. It might be more strongly adsorbed to the silica gel than anticipated.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. If you are using an ethyl acetate/hexane system, you can increase the percentage of ethyl acetate. If the compound still doesn't elute, you can try a more polar solvent system, such as dichloromethane/methanol.
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"Methanol Purge": If you suspect your compound is still on the column after trying more polar eluents, you can perform a "methanol purge" by flushing the column with 100% methanol. This will elute most compounds from the silica gel.
-
-
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Compound Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.
-
Solution:
-
Test for Stability: Before running a column, you can test the stability of your compound on silica gel using a 2D TLC. Spot your compound on one corner of a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the spot remains on the diagonal, your compound is likely stable. If a new spot appears, it indicates degradation.
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Deactivate the Silica Gel: If your compound is sensitive to acid, you can deactivate the silica gel by pre-treating it with a base. This can be done by flushing the packed column with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%) before loading your sample.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, which are less acidic than silica gel.
-
-
Issue 3: Product Streaking on TLC and Broad Peaks on the Column
Question: My product spot appears as a streak rather than a tight spot on the TLC plate, and the peaks from my column are very broad. How can I improve this?
Answer: Streaking is often observed with nitrogen-containing heterocyclic compounds due to their basicity and interaction with the acidic silanol groups on the silica gel surface.
-
Solution:
-
Add a Basic Modifier: Adding a small amount of a basic modifier to your mobile phase can significantly improve peak shape. Triethylamine (0.1-1%) is commonly used for this purpose. The triethylamine will preferentially bind to the acidic sites on the silica gel, preventing your compound from interacting with them.
-
Use Neutral or Basic Alumina: As mentioned previously, switching to a less acidic stationary phase like alumina can also alleviate this issue.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of Methyl 3-Bromo-1H-indazole-5-carboxylate?
A1: Based on the purification of similar compounds, a good starting point for TLC analysis and column chromatography is a mixture of ethyl acetate and hexane.[3] Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. A system that gives an Rf value of 0.2-0.3 for the product on TLC is often ideal for column separation.
Q2: How can I determine the polarity of Methyl 3-Bromo-1H-indazole-5-carboxylate?
A2: The structure of Methyl 3-Bromo-1H-indazole-5-carboxylate, containing an indazole ring system (a polar N-heterocycle) and a methyl ester group, suggests it is a moderately polar compound. Its solubility in polar aprotic solvents like DMF and DCM further supports this.[1] You can empirically determine its relative polarity by observing its behavior on a TLC plate with different solvent systems.
Q3: What are the likely impurities I should be trying to separate?
A3: The synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate typically involves the bromination of Methyl 1H-indazole-5-carboxylate.[1] Therefore, potential impurities include:
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Unreacted Starting Material: Methyl 1H-indazole-5-carboxylate.
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Regioisomers: Bromination could potentially occur at other positions on the indazole ring, leading to isomeric impurities.
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Di-brominated products: Over-bromination can lead to the formation of di-bromo-indazole derivatives.
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Byproducts from the brominating agent: For example, if N-bromosuccinimide (NBS) is used, succinimide will be a byproduct.
Q4: Should I use dry loading or wet loading for my sample?
A4: The choice between dry and wet loading depends on the solubility of your crude product in the initial mobile phase.
-
Wet Loading: If your crude product is readily soluble in a small amount of the initial, low-polarity mobile phase, wet loading is a good option. Dissolve the sample in the minimum amount of solvent and carefully apply it to the top of the column.
-
Dry Loading: If your product has poor solubility in the initial mobile phase, or if you need to use a more polar solvent to dissolve it, dry loading is recommended. To do this, dissolve your crude product in a suitable solvent (like DCM or acetone), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
Part 3: Experimental Protocols and Data
Recommended General Protocol for Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate/hexane) to find a system that gives your product an Rf of ~0.2-0.3 and good separation from impurities.
-
-
Column Preparation:
-
Choose an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is just level with the top of the silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the column.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial low-polarity mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified Methyl 3-Bromo-1H-indazole-5-carboxylate.
-
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers a good polarity range for eluting the target compound and separating impurities. |
| Rf of Target Compound | 0.2 - 0.3 | Provides optimal resolution and a reasonable elution time. |
| Sample Load | 1-5% of silica gel mass | Prevents column overloading and ensures good separation. |
| Basic Modifier (if needed) | 0.1-1% Triethylamine | Neutralizes acidic sites on silica, improving peak shape for N-heterocycles. |
Part 4: Visualizations
Column Chromatography Workflow
Caption: A typical workflow for the purification of Methyl 3-Bromo-1H-indazole-5-carboxylate by column chromatography.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common problems in the column chromatography of Methyl 3-Bromo-1H-indazole-5-carboxylate.
References
Technical Support Center: Recrystallization of Methyl 3-Bromo-1H-indazole-5-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the purification of Methyl 3-Bromo-1H-indazole-5-carboxylate via recrystallization. Our goal is to move beyond simple protocols to explain the scientific reasoning behind each step, empowering you to optimize the process for maximum purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of Methyl 3-Bromo-1H-indazole-5-carboxylate in the context of recrystallization.
Q1: What are the key physical properties of Methyl 3-Bromo-1H-indazole-5-carboxylate that influence recrystallization?
A1: Understanding the compound's physical properties is critical for designing an effective recrystallization procedure. The high melting point of the related carboxylic acid suggests that the methyl ester is also a stable solid, making it an excellent candidate for recrystallization.[1] Its structure, featuring a polar indazole core and a methyl ester group, dictates its solubility behavior.[2]
Table 1: Physical Properties of Methyl 3-Bromo-1H-indazole-5-carboxylate
| Property | Value | Source |
|---|---|---|
| CAS Number | 1086391-06-1 | [3] |
| Molecular Formula | C₉H₇BrN₂O₂ | [2] |
| Molecular Weight | 255.07 g/mol | [2] |
| Appearance | Typically a yellow or off-white solid | [4] |
| Melting Point | The related isomer, Methyl 5-bromo-1H-indazole-3-carboxylate, melts at 208-210°C. A high melting point is expected. |[5] |
Q2: What is the general principle for selecting a recrystallization solvent for this compound?
A2: The ideal recrystallization solvent is one in which Methyl 3-Bromo-1H-indazole-5-carboxylate is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] This temperature-dependent solubility differential is the driving force for crystal formation upon cooling. The principle of "like dissolves like" is a useful starting point; given the compound's moderate polarity, polar protic or polar aprotic solvents are often effective.[7]
Q3: What are some good starting solvents to screen for this compound?
A3: A small-scale solvent screen is the most effective method for identifying the optimal system. Based on the structure of indazole derivatives and common practices for heterocyclic compounds, the following solvents are recommended for initial trials.[8] Often, a mixed-solvent system (a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is not) provides the best results.[7]
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent/System | Type | Rationale & Expected Behavior |
|---|---|---|
| Ethanol or Methanol | Polar Protic | Often a good single solvent. The compound is likely soluble when hot and less soluble when cold. |
| Ethyl Acetate | Polar Aprotic | A versatile solvent. May show good solubility when hot. Can be paired with a nonpolar anti-solvent. |
| Acetone | Polar Aprotic | Similar to ethyl acetate; its high volatility can be advantageous for drying. |
| Ethyl Acetate / Heptane | Mixed (Polar/Nonpolar) | A common system where the compound is dissolved in hot ethyl acetate, and heptane is added to induce precipitation. |
| Ethanol / Water | Mixed (Polar Protic) | A classic system for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity appears.[8] |
| Toluene | Aromatic | Can be effective for compounds with aromatic rings, often yielding high-quality crystals.[7] |
Q4: What are the common impurities I might be trying to remove?
A4: The primary impurities depend on the synthetic route. For brominated indazoles, common side products include regioisomers and over-brominated species, such as dibromo- or tribromo-indazoles.[9] Residual starting material (e.g., Methyl 1H-indazole-5-carboxylate) may also be present if the reaction did not go to completion. These impurities often have different solubility profiles, which allows for their separation via recrystallization.
Section 2: Standard Recrystallization Protocol
This protocol is a self-validating system designed for purifying Methyl 3-Bromo-1H-indazole-5-carboxylate. It incorporates best practices to ensure reproducibility.
Experimental Workflow: Step-by-Step Methodology
-
Solvent Selection (Small Scale):
-
Place ~20-30 mg of the crude solid into several small test tubes.
-
Add a few drops of a candidate solvent (from Table 2) to each tube at room temperature. A good solvent will not dissolve the solid.
-
Heat the tubes that did not show solubility at room temperature. A good solvent will dissolve the solid completely near its boiling point.
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will produce an abundant crop of crystals.
-
-
Dissolution (Full Scale):
-
Place the crude Methyl 3-Bromo-1H-indazole-5-carboxylate into an appropriately sized Erlenmeyer flask (the solvent should not fill more than half the flask's volume).[10]
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring (a hot plate with a magnetic stirrer is ideal).
-
Continue adding the minimum amount of hot solvent required to fully dissolve the solid. Using excess solvent is the most common cause of low yield.[6][11]
-
-
Decolorization (Optional):
-
If the solution is highly colored from persistent impurities, remove it from the heat and add a very small amount of activated charcoal (1-2% of the solute mass).
-
Re-heat the solution to boiling for a few minutes. Excess charcoal can adsorb the desired product, reducing the yield.[10]
-
-
Hot Filtration (If charcoal or insoluble impurities are present):
-
Pre-heat a funnel (stemless or short-stemmed) and a new, clean Erlenmeyer flask.
-
Place a fluted filter paper in the hot funnel.
-
Quickly pour the hot solution through the filter paper to remove the charcoal or other solid impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization (Cooling):
-
Cover the flask containing the hot, clear solution with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature on an insulated surface (e.g., a cork ring or wooden block). Slow cooling is crucial for forming large, pure crystals.[10]
-
Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
-
Isolation (Vacuum Filtration):
-
Set up a Büchner funnel with a piece of filter paper that fits flatly inside.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and swirl the crystallized mixture to create a slurry. Quickly pour the slurry into the Büchner funnel.
-
Use a small amount of the cold filtrate to rinse any remaining crystals from the flask into the funnel.
-
-
Washing:
-
With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of fresh, ice-cold solvent. This removes any residual soluble impurities clinging to the crystal surfaces. Excessive washing will dissolve some of the product.[6]
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and begin the drying process.
-
Transfer the solid to a pre-weighed watch glass and allow it to air dry completely. For higher-boiling solvents, a vacuum oven may be necessary.
-
Once dry, weigh the purified product and determine the melting point to assess purity.
-
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[11] This is often due to the solution being supersaturated or cooled too quickly, or the presence of impurities that depress the melting point.
-
Causality: The solute-solvent interactions are overcoming the solute-solute interactions needed to form a crystal lattice.
-
Solution Steps:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount (5-10% more) of the hot solvent to reduce the saturation level.[12]
-
Allow the solution to cool much more slowly. You can insulate the flask or leave it on a hotplate with the heat turned off.[11]
-
If it still oils out, consider a different solvent system entirely.
-
Q: I'm getting a very low yield (<50%). What are the likely causes and how can I improve it?
A: A low recovery is a common and frustrating issue. The most probable causes are using too much solvent or premature crystallization during a hot filtration step.[10]
-
Causality: The compound remains dissolved in the "mother liquor" (the cold filtrate) because the volume of solvent is too large to become saturated upon cooling.[6]
-
Solution Steps:
-
Diagnosis: Take the filtrate from your first filtration and place a drop on a watch glass. If a significant amount of solid appears as the solvent evaporates, your yield is lost to the mother liquor.[10]
-
Recovery: Reduce the volume of the mother liquor by boiling off some of the solvent (e.g., by 30-50%) and attempt the cooling and crystallization process again. This "second crop" of crystals may be less pure and require a separate recrystallization.
-
Prevention: On your next attempt, be meticulous about adding the absolute minimum amount of hot solvent needed for dissolution.
-
Q: No crystals are forming, even after the solution has cooled in an ice bath. What are my next steps?
A: This is usually a result of either using far too much solvent or the solution being reluctant to nucleate.
-
Causality: The solution is stable in a supersaturated state, and there are no nucleation sites for crystal growth to begin.
-
Solution Steps (in order of preference):
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide ideal nucleation sites.[12]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth.[12]
-
Reduce Solvent Volume: As a last resort, boil off a portion of the solvent to increase the concentration and re-cool the solution.[11]
-
Q: The final crystals are colored, but I expect a pure white or off-white solid. How can I remove colored impurities?
A: Colored impurities are common and are often highly conjugated organic molecules that are present in small amounts but have a strong visual impact.
-
Causality: These impurities are co-crystallizing with your product.
-
Solution Steps:
-
Re-dissolve the colored crystals in the minimum amount of hot solvent.
-
Follow the optional "Decolorization" step (Step 3) in the protocol above, using a minimal amount of activated charcoal.
-
Perform a hot filtration to remove the charcoal and then proceed with the cooling and crystallization as normal.
-
Q: My final product's melting point is broad or lower than the literature value. What does this indicate?
A: Melting point is an excellent indicator of purity. A sharp melting point close to the literature value suggests a pure compound.
-
Causality: Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to break it apart. The melting process occurs over a wider range as different parts of the impure solid melt at different temperatures.
-
Solution Steps:
-
This result indicates that the recrystallization was not fully effective at removing all impurities.
-
A second recrystallization, perhaps using a different solvent system, is recommended.
-
If the melting point does not improve, the impurities may have very similar solubility properties to your compound, and an alternative purification method like column chromatography may be necessary.[9]
-
Section 4: Workflow Visualization
The following diagram outlines the decision-making process for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
Section 5: References
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-indazole. Retrieved from
-
BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from
-
Echemi. (n.d.). Methyl 5-bromo-1H-indazole-3-carboxylate. Retrieved from
-
Chem-Impex. (n.d.). Methyl 5-bromo-1H-indazole-3-carboxylate. Retrieved from
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from
-
Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI.
-
University of California, Los Angeles. (n.d.). Recrystallization I. Retrieved from
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from
-
Kusanur, R., & Mahesh, R. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData.
-
BLD Pharm. (n.d.). Methyl 3-bromo-1H-indazole-5-carboxylate. Retrieved from
-
BenchChem. (n.d.). Methyl 3-Bromo-1H-indazole-5-carboxylate. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Bromo-1H-indazole-5-carboxylic acid. Retrieved from
-
Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. Retrieved from
-
Sigma-Aldrich. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from
Sources
- 1. 3-溴-1H-吲唑-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. 1086391-06-1|Methyl 3-bromo-1H-indazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. echemi.com [echemi.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Navigating the N-Alkylation of Methyl 3-Bromo-1H-indazole-5-carboxylate: A Guide to Regioselectivity
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 3-Bromo-1H-indazole-5-carboxylate and encountering challenges with N-alkylation regioselectivity. The indazole scaffold is a cornerstone in medicinal chemistry, but the presence of two nucleophilic nitrogen atoms (N-1 and N-2) often leads to the formation of isomeric mixtures, complicating synthesis and purification. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the mechanistic rationale behind achieving the desired N-1 or N-2 alkylated product.
Part 1: Troubleshooting & FAQs
This section directly addresses common issues and questions that arise during the N-alkylation of Methyl 3-Bromo-1H-indazole-5-carboxylate.
Question 1: My reaction is producing a mixture of N-1 and N-2 alkylated isomers. How can I favor the N-1 isomer?
Answer: Achieving high N-1 selectivity is a common goal. The formation of the N-1 isomer is often thermodynamically favored. To enhance its formation, consider the following modifications to your protocol:
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is highly effective for directing alkylation to the N-1 position. This combination promotes the formation of a tight ion pair between the indazolide anion and the sodium cation, which, through chelation with the C-3 bromo and C-5 carboxylate groups, sterically shields the N-2 position and directs the alkylating agent to N-1.
-
Temperature Control: Running the reaction at a slightly elevated temperature (e.g., 50 °C) can help overcome the activation energy barrier and ensure complete conversion while maintaining high N-1 selectivity.
-
Cation Selection: The use of cesium carbonate (Cs₂CO₃) has also been shown to promote N-1 alkylation, likely through a similar chelation-controlled mechanism.
Question 2: I need to synthesize the N-2 alkylated isomer. What conditions should I use?
Answer: Selectivity for the N-2 position often requires conditions that favor kinetic control or introduce significant steric hindrance around the N-1 position.
-
Mitsunobu Conditions: The Mitsunobu reaction (using, for example, triphenylphosphine and diethyl azodicarboxylate) with an appropriate alcohol is known to show a strong preference for the formation of the N-2 regioisomer.
-
Steric Hindrance: While your starting material does not have a C-7 substituent, it's a key principle to remember for other indazole derivatives. Substituents at the C-7 position, such as nitro (NO₂) or carboxylate (CO₂Me), can sterically block the N-1 position, thereby directing alkylation to N-2.
-
Solvent Effects: In some cases, polar aprotic solvents like dimethylformamide (DMF) can disrupt the chelation that favors N-1 alkylation, leading to a greater proportion of the N-2 isomer, although this often results in a mixture.
Question 3: I am getting a poor yield and a mixture of isomers. What are the likely causes?
Answer: Low yields and poor selectivity can stem from several factors. A common issue is the use of weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF, which often leads to a mixture of N-1 and N-2 isomers with moderate yields. To troubleshoot:
-
Re-evaluate your base/solvent system: As detailed above, the NaH/THF system is robust for N-1 selectivity.
-
Purity of Reagents: Ensure your starting material, solvent, and alkylating agent are pure and dry. Moisture can quench the base and lead to side reactions.
-
Reaction Time and Temperature: Monitor your reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient time may lead to incomplete conversion, while prolonged reaction times at high temperatures could lead to degradation.
Question 4: How can I confidently distinguish between the N-1 and N-2 isomers?
Answer: Unambiguous characterization of the N-1 and N-2 isomers is crucial.
-
NMR Spectroscopy: One- and two-dimensional NMR techniques are powerful tools. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) NMR is highly effective. For the N-1 isomer, a correlation is typically observed between the protons of the N-alkyl group and the C-7a carbon of the indazole ring. For the N-2 isomer, a correlation is expected between the N-alkyl protons and the C-3 carbon.
-
UV Derivative Spectrophotometry: This technique can also be used to differentiate between the two isomeric series, as they exhibit characteristic signals in their second, third, and fourth derivative spectra.
Part 2: In-Depth Technical Guide: The Science of Regioselectivity
The regiochemical outcome of the N-alkylation of indazoles is a fascinating interplay of electronic effects, steric hindrance, and reaction conditions. The indazole anion is a mesomeric system, with negative charge density on both N-1 and N-2, making both nitrogens nucleophilic.
Thermodynamic vs. Kinetic Control
Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. This intrinsic stability can be exploited to favor the formation of the N-1 alkylated product under conditions that allow for equilibration. In contrast, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored product, which is often the N-2 isomer.
The Role of the Base and Counterion
The choice of base is paramount. Strong hydride bases like NaH deprotonate the indazole to form an indazolide anion. In a non-polar solvent like THF, the sodium cation remains in close proximity to the anion, forming a tight ion pair. Density Functional Theory (DFT) calculations suggest that a chelation mechanism, where the cation (like Na⁺ or Cs⁺) coordinates with the N-2 nitrogen and the oxygen of the C-5 ester group, sterically shields the N-2 position, thereby directing the incoming alkylating agent to the more accessible N-1 position.
In contrast, weaker bases like K₂CO₃ in polar aprotic solvents like DMF lead to the formation of solvent-separated ion pairs. This diminishes the chelation effect, leaving both nitrogen atoms more equally available for nucleophilic attack and resulting in a mixture of isomers.
Part 3: Key Experimental Protocols
The following protocols are provided as a starting point. Optimization may be necessary depending on the specific alkylating agent and scale.
Protocol 1: Highly Selective N-1 Alkylation
This protocol is optimized for achieving high regioselectivity for the N-1 position.
Materials:
-
Methyl 3-Bromo-1H-indazole-5-carboxylate
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of Methyl 3-Bromo-1H-indazole-5-carboxylate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkylating agent (1.2 equivalents) and heat the reaction mixture to 50 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-2 Selective Alkylation via Mitsunobu Reaction
This protocol favors the formation of the N-2 isomer.
Materials:
-
Methyl 3-Bromo-1H-indazole-5-carboxylate
-
Alcohol (corresponding to the desired alkyl group)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Methyl 3-Bromo-1H-indazole-5-carboxylate (1.0 equivalent), the desired alcohol (1.5 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by column chromatography on silica gel to isolate the N-2 alkylated product.
Part 4: Data Summary
The following table summarizes the influence of various reaction conditions on the N-alkylation of indazoles, based on literature reports.
| Base | Solvent | Typical Outcome | Controlling Factor | Reference |
| NaH | THF | High N-1 selectivity (>99:1) | Thermodynamic/Chelation | |
| Cs₂CO₃ | Dioxane | High N-1 selectivity (>90%) | Chelation | |
| K₂CO₃ | DMF | Mixture of N-1 and N-2 isomers | Competing Pathways | |
| Mitsunobu | THF | N-2 selective (e.g., 1:2.5 N-1:N-2) | Kinetic |
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. National Center for Biotechnology Information. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
- Vetuschi, C., Ragno, G., Baiocchi, L., & Ridolfi, P. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid.
"Methyl 3-Bromo-1H-indazole-5-carboxylate" stability and degradation pathways
Introduction
Welcome to the technical support guide for Methyl 3-bromo-1H-indazole-5-carboxylate (CAS No. 1086391-06-1). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. As a key intermediate in the synthesis of pharmacologically active molecules, understanding its stability profile is critical for ensuring the integrity of experimental outcomes and the quality of synthesized derivatives.[1][2] This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common stability issues, and detailed protocols for assessing degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary stability concerns and degradation pathways for Methyl 3-bromo-1H-indazole-5-carboxylate?
As a substituted indazole, this compound is susceptible to several degradation pathways, primarily driven by hydrolysis, oxidation, and light exposure.[3] The presence of the methyl ester and bromo substituents introduces specific vulnerabilities.
-
Hydrolytic Degradation: The most common pathway involves the hydrolysis of the methyl ester group at the C5 position to form the corresponding carboxylic acid, 3-bromo-1H-indazole-5-carboxylic acid. This reaction is accelerated under both acidic and basic conditions.[3][4]
-
Oxidative Degradation: The indazole ring itself can be susceptible to oxidation, especially when subjected to strong oxidizing agents like hydrogen peroxide (H₂O₂).[3][5] This can lead to the formation of N-oxides or other ring-opened impurities.
-
Photodegradation: Indazole derivatives are known to be sensitive to UV light. A significant photochemical reaction is the phototransposition of the 1H-indazole into a more stable benzimidazole isomer.[3] This rearrangement is believed to proceed through an excited state of the 2H-tautomer. Additionally, photodehalogenation (loss of the bromine atom) can occur.[6]
-
Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to high heat can cause decomposition.[3][4] Hazardous decomposition products can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and bromine-containing gases.[7]
Diagram 1: Potential Degradation Pathways
A schematic of the primary degradation routes for the title compound.
Q2: How should I properly store this compound to ensure its long-term stability?
Proper storage is crucial to prevent degradation and ensure the compound's purity over time. Based on supplier recommendations and general chemical safety guidelines, the following conditions are advised.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or ambient room temperature as specified by the supplier.[1][8] | Cool conditions slow down the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[1] | Minimizes contact with oxygen and moisture, preventing oxidative and hydrolytic degradation. |
| Light | Keep container tightly closed and protected from light. | Prevents light-induced degradation, such as phototransposition to benzimidazoles.[3] |
| Container | Use a tightly sealed, appropriate container. | Prevents contamination and exposure to air and moisture.[7][9] |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, amines, and strong reducing agents.[7] | Avoids chemical reactions that could degrade the compound. |
Q3: My analytical results (HPLC/LC-MS) show an unexpected impurity peak. Could it be a degradant?
This is a common issue that requires systematic troubleshooting. The impurity is likely a degradant if the compound has been stored improperly or subjected to harsh experimental conditions.
Troubleshooting Steps:
-
Review Storage and Handling: Confirm that the compound has been stored according to the recommendations in Q2. Note any recent deviations, such as prolonged exposure to light on the benchtop or storage in a non-inert atmosphere.
-
Analyze Experimental Conditions: Were recent reactions run at high temperatures, under strongly acidic or basic pH, or in the presence of oxidizing/reducing agents? These conditions can facilitate degradation.
-
Characterize the Impurity: Use LC-MS to determine the mass-to-charge ratio (m/z) of the impurity. This is the most direct way to identify it.
-
Hydrolysis Product: An m/z corresponding to a mass loss of 14 Da (loss of CH₂) suggests hydrolysis of the methyl ester to the carboxylic acid.
-
De-brominated Product: An m/z corresponding to a mass loss of 78/80 Da (loss of Br) points to a de-bromination event.
-
Oxidized Product: An m/z corresponding to a mass gain of 16 Da (addition of an oxygen atom) suggests the formation of an N-oxide or other oxidized species.
-
Isomeric Impurity: If the impurity has the same m/z as the parent compound but a different retention time, it could be the benzimidazole isomer formed via phototransposition.[3]
-
Q4: I need to perform a forced degradation study on this compound. What are the standard starting conditions?
Forced degradation (or stress testing) is essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[10][11][12] The goal is to achieve 5-20% degradation. The conditions below, based on ICH guidelines, are excellent starting points.[10]
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-72 hours | To assess the stability of the ester and indazole ring in an acidic environment.[4] |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2-24 hours | To assess the stability of the ester and indazole ring in a basic environment. Esters are typically more labile to base.[4] |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | To simulate oxidative stress and identify potential oxidized degradants.[4] |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours | To evaluate the solid-state thermal stability of the compound.[4] |
| Thermal (Solution) | In 50:50 ACN:H₂O | 80°C | 48 hours | To evaluate the thermal stability in solution, which can differ from the solid state.[4] |
| Photolytic | ICH Q1B Option 2 | Ambient | As per guideline | Expose to ≥1.2 million lux hours and ≥200 watt hours/m² of near UV energy. A dark control is essential.[4][13] |
Experimental Protocol: Forced Degradation Study Workflow
This protocol outlines the key steps for conducting a forced degradation study. A robust, stability-indicating HPLC-UV/MS method is required to separate and quantify the parent compound and all resulting degradants.
Diagram 2: Forced Degradation Experimental Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.es [fishersci.es]
- 8. calpaclab.com [calpaclab.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
Common side reactions in the synthesis of indazole-5-carboxylates
Welcome to the Technical Support Center for the synthesis of indazole-5-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the issues you may be facing at the bench.
Section 1: Challenges in Indazole Ring Formation
The construction of the indazole ring itself can be fraught with difficulties, leading to low yields and complex purification. Here, we tackle the most common problems.
Q1: My diazotization and cyclization of 4-amino-3-methylbenzoic acid to form 6-methyl-1H-indazole-5-carboxylic acid is producing a significant amount of dark, tarry byproduct and low yields of the desired product. What is happening and how can I fix it?
A1: This is a classic and frustrating problem in syntheses involving diazonium salts. The formation of tar-like substances is often due to the inherent instability of the diazonium intermediate, which can lead to a cascade of undesired side reactions.
Causality Behind the Issue:
Aromatic diazonium salts are highly reactive species. While this reactivity is harnessed for the desired cyclization, it can also lead to several side reactions, especially if not properly controlled:
-
Phenol Formation: The diazonium group can be displaced by water (hydrolysis) to form a phenol. This phenolic compound can then undergo further uncontrolled reactions, such as oxidation and polymerization, contributing to the tar.
-
Azo Coupling: The highly electrophilic diazonium salt can react with any unreacted starting amine or other electron-rich aromatic species in the reaction mixture. This leads to the formation of highly colored azo compounds, which are often difficult to remove and can be precursors to polymeric materials.
-
Radical Reactions: Under certain conditions, particularly if the temperature is not strictly controlled, the diazonium salt can decompose to form aryl radicals. These radicals can initiate a variety of unpredictable and complex polymerization reactions.
Troubleshooting Protocol:
-
Strict Temperature Control: The diazotization step is highly exothermic. It is crucial to maintain a low temperature, typically between 0 and 5 °C, throughout the addition of the diazotizing agent (e.g., sodium nitrite) and for a period afterward. Use an ice-salt bath for more efficient cooling.
-
Slow and Controlled Addition: Add the solution of your diazotizing agent dropwise and with vigorous stirring. This prevents localized high concentrations of nitrous acid and the diazonium salt, minimizing side reactions.
-
Ensure Complete Diazotization: A slight excess of the diazotizing agent (e.g., 1.1 equivalents of sodium nitrite) can help ensure that all the starting amine is consumed, reducing the chance of azo coupling. You can test for the presence of excess nitrous acid with starch-iodide paper (a blue-black color indicates excess).
-
Immediate Use of the Diazonium Salt: Diazonium salts are notoriously unstable. It is best to use the freshly prepared diazonium salt solution immediately in the subsequent cyclization step without any delay.
-
Control of pH: For the coupling reaction, the pH is critical. For cyclization to the indazole, maintaining acidic conditions is generally required. If the pH drifts, side reactions can become more prevalent.
Experimental Protocol: Optimized Diazotization and Cyclization
-
Dissolve the 4-amino-3-methylbenzoic acid in a suitable acidic medium (e.g., 2 M HCl) and cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Proceed immediately with the next step of your synthetic sequence (e.g., reduction and cyclization).
Q2: During the synthesis of an indazole-5-carboxylate from a hydrazine derivative and a substituted o-halobenzaldehyde, I am observing a significant amount of a dimeric byproduct. How is this formed and what can I do to prevent it?
A2: Dimer formation is a common side reaction in syntheses involving hydrazines, particularly when reaction conditions are not optimized.
Causality Behind the Issue:
The formation of a dimeric byproduct often arises from the self-condensation of the hydrazine or the reaction of an intermediate with the starting material. In the context of indazole synthesis from a hydrazine, the following can occur:
-
Hydrazone Dimerization: The initially formed hydrazone can, under certain conditions, react with another molecule of the aldehyde or another hydrazone molecule, leading to larger, often insoluble byproducts.
-
Side Reactions of Hydrazine: Hydrazine itself can undergo side reactions, especially at elevated temperatures, leading to various condensation products.
Troubleshooting Protocol:
-
Stoichiometry Control: Use a slight excess of the hydrazine derivative (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the aldehyde, which can be a partner in dimerization.
-
Reaction Temperature and Time: Elevated temperatures can promote side reactions.[1] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Order of Addition: Adding the aldehyde slowly to the hydrazine solution can help to maintain a low concentration of the aldehyde, disfavoring dimerization.
-
Solvent Choice: The choice of solvent can influence the solubility of intermediates and the propensity for side reactions. Protic solvents like ethanol or isopropanol are commonly used.
Experimental Protocol: Minimizing Dimer Formation
-
Dissolve the hydrazine derivative in a suitable solvent (e.g., ethanol) in a reaction flask.
-
In a separate flask, dissolve the o-halobenzaldehyde derivative in the same solvent.
-
Slowly add the aldehyde solution to the stirring hydrazine solution at room temperature or a slightly elevated temperature.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Proceed with the cyclization step (e.g., by adding a base or catalyst).
Section 2: Side Reactions Involving the Carboxylate Group
The presence of the carboxylate group at the 5-position introduces its own set of potential side reactions.
Q3: I am losing my carboxylate group during the synthesis or workup of my indazole-5-carboxylic acid. What are the conditions that favor this decarboxylation, and how can I avoid it?
A3: Decarboxylation is a common side reaction for many aromatic carboxylic acids, and indazole-5-carboxylic acid is no exception. This reaction is highly dependent on temperature and the presence of acids or bases.
Causality Behind the Issue:
Decarboxylation is the removal of a carboxyl group as carbon dioxide. For heteroaromatic carboxylic acids, this process can be facilitated by:
-
Thermal Conditions: High temperatures, especially in the presence of a high-boiling solvent like quinoline or sulfolane, can promote decarboxylation.[2][3] The stability of the resulting indazolyl anion or zwitterion intermediate plays a role.
-
Acidic Conditions: In strongly acidic media, protonation of the indazole ring can activate the system towards decarboxylation, particularly at elevated temperatures.
-
Basic Conditions: While less common for simple aromatic acids, decarboxylation under basic conditions can occur, especially with heating. The reaction proceeds via the carboxylate anion.[4][5]
Troubleshooting Protocol:
-
Avoid Excessive Heat: During synthesis, workup, and purification, avoid prolonged exposure to high temperatures. If a reaction requires heating, use the lowest effective temperature and monitor the reaction closely to prevent extended heating times.
-
Neutralize Carefully: During aqueous workup, be mindful of the pH. If you are extracting your product, bring the pH to the desired point for extraction without excessive heating.
-
Choice of Recrystallization Solvent: When purifying by recrystallization, choose a solvent system that allows for dissolution at a moderate temperature. Avoid high-boiling solvents if possible.
-
Column Chromatography Conditions: If using silica gel chromatography, be aware that silica gel is acidic and can potentially promote decarboxylation, especially if the compound is left on the column for an extended period. Consider using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of a volatile base (e.g., triethylamine) in the eluent.
Visualizing the Problem: Decarboxylation Pathway
Caption: General pathway for the decarboxylation of indazole-5-carboxylic acid.
Q4: During my synthesis of indazole-5-carboxylic acid in an alcohol solvent under acidic conditions, I am observing the formation of the corresponding ester. How can I prevent this?
A4: The formation of an ester under these conditions is a classic Fischer esterification reaction.
Causality Behind the Issue:
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is an equilibrium process. The presence of an alcohol as the solvent and an acid catalyst creates the ideal conditions for this side reaction to occur.
Troubleshooting Protocol:
-
Avoid Alcoholic Solvents with Acid Catalysts: The most straightforward solution is to avoid using alcohol as a solvent if your reaction requires acidic conditions. Consider alternative non-protic solvents such as dioxane, THF, or acetonitrile.
-
Protect the Carboxylic Acid: If the use of an alcohol solvent is unavoidable, you can protect the carboxylic acid group as an ester (e.g., a methyl or ethyl ester) before carrying out the acid-catalyzed reaction. The protecting group can then be removed by hydrolysis at the end of the synthesis.
-
Minimize Reaction Time and Temperature: If you must use an alcohol with an acid, minimizing the reaction time and temperature will help to reduce the extent of esterification.
-
Use a Non-Alcoholic Acid Source: If possible, use an acid that does not introduce an alcohol. For example, using dry HCl gas instead of a solution of HCl in methanol.
Visualizing the Problem: Fischer Esterification Side Reaction
Caption: Fischer esterification side reaction leading to ester formation.
Section 3: Purification Challenges
The unique properties of indazole-5-carboxylates can make their purification challenging.
Q5: I am struggling to purify my indazole-5-carboxylic acid. It seems to be soluble in both acidic and basic aqueous solutions, and it streaks badly on my silica gel column. What is the best way to purify it?
A5: The purification of indazole-5-carboxylic acid can be challenging due to its amphoteric nature—it has both a basic indazole ring system and an acidic carboxylic acid group. This dual character leads to the solubility and chromatography issues you are observing.
Troubleshooting Purification:
1. Recrystallization:
Recrystallization is often the most effective method for purifying indazole-5-carboxylic acids.
-
Solvent Selection: The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Good single solvents to try: Ethanol, methanol, acetic acid, or mixtures with water.
-
Solvent pair technique: Dissolve the compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or DMF), and then slowly add a hot anti-solvent in which it is insoluble (e.g., water or hexane) until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
-
-
pH Adjustment during Recrystallization: You can sometimes exploit the amphoteric nature of your compound. Dissolve the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate), treat with charcoal to remove colored impurities, filter, and then re-precipitate the pure product by slowly adding acid until it crashes out.
Step-by-Step Recrystallization Protocol:
-
Place the crude indazole-5-carboxylic acid in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol).
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution, but avoid using a large excess.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
Filter the hot solution through a fluted filter paper to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature. You should see crystals forming.
-
Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
2. Column Chromatography:
If recrystallization is not effective, column chromatography can be used, but with some modifications to address the issues of streaking.
-
Solvent System: The streaking is due to the polar nature of your compound and its interaction with the acidic silica gel.
-
Use a more polar eluent system. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH), or ethyl acetate and methanol.
-
Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent. The acid will protonate your compound, making it more cationic and often leading to better peak shape and reduced tailing.
-
-
Stationary Phase:
-
Deactivated Silica: You can pre-treat your silica gel with a solution of triethylamine in your eluent to neutralize the acidic sites.
-
Reverse-Phase Chromatography: If you have access to a reverse-phase column (e.g., C18), this can be an excellent way to purify polar, ionizable compounds. The eluent is typically a mixture of water and acetonitrile or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Visualizing the Purification Strategy
Caption: Decision tree for the purification of indazole-5-carboxylates.
References
- Lokhande, J. R., et al. (2020). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 10(68), 41675-41698.
-
Organic Syntheses Procedure. (n.d.). indazole. Retrieved from [Link]
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
- CJST. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950.
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-187.
- Porter, H. D., & Peterson, W. D. (n.d.). 5-NITROINDAZOLE. Organic Syntheses, 20, 73.
-
Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
- Li, X., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(11), 4151–4155.
- Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232.
- Benchchem. (n.d.).
- Quora. (2021, July 26).
- ResearchGate. (2019, February 14).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Studies in the indazole series.
- Organic Process Research & Development. (2012). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane.
- Organic Chemistry Portal. (n.d.).
- Farlow, A., & Krömer, J. O. (2016).
- Benchchem. (n.d.).
- YouTube. (2025, January 9).
- ResearchGate. (n.d.).
- ResearchGate. (2025, February 16).
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
Improving the solubility of "Methyl 3-Bromo-1H-indazole-5-carboxylate" for reactions
Welcome to the technical support guide for Methyl 3-Bromo-1H-indazole-5-carboxylate (CAS No. 1086391-06-1). This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its use in chemical synthesis, particularly issues related to solubility. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding its handling properties is crucial for successful experimental outcomes.[1] This guide provides field-proven insights and practical troubleshooting protocols to ensure your reactions proceed efficiently.
Physicochemical Profile
A foundational understanding of the compound's properties is the first step in troubleshooting. The indazole core, combined with a bromine atom and a methyl ester group, results in a molecule with moderate polarity and a high melting point, suggesting strong intermolecular forces that can impede dissolution.
| Property | Value | Source |
| CAS Number | 1086391-06-1 | [2] |
| Molecular Formula | C₉H₇BrN₂O₂ | [2] |
| Molecular Weight | 255.07 g/mol | [2] |
| Appearance | Yellow solid | [1] |
| Purity | Typically ≥95-97% | [1][2] |
| Storage | Room temperature | [2] |
| Solubility | Soluble in organic solvents like DMSO and ethanol.[3] |
Frequently Asked Questions (FAQs)
This section directly addresses the most common questions our team receives regarding the handling and solubility of this compound.
Q1: I'm having trouble dissolving Methyl 3-Bromo-1H-indazole-5-carboxylate. What is the underlying chemical reason?
A: The difficulty in dissolving this compound stems from a combination of its molecular structure and solid-state properties. The principle of "like dissolves like" is key here.[4]
-
Molecular Polarity: The molecule possesses both polar and non-polar characteristics. The 1H-indazole ring with its N-H bond and the methyl ester group (-COOCH₃) are polar. However, the benzene ring and the bromine atom contribute to its non-polar, lipophilic nature. This duality means it may not be perfectly suited for either highly polar or completely non-polar solvents.
-
Crystal Lattice Energy: The compound is a solid at room temperature, indicating that its molecules are arranged in a stable crystal lattice. Significant energy is required to break the intermolecular forces (like hydrogen bonding from the N-H group and dipole-dipole interactions) holding this lattice together. The solvent's ability to favorably interact with the individual molecules must overcome this lattice energy.
Q2: What are the recommended starting solvents for reactions involving this compound?
A: Based on established chemical syntheses involving indazole derivatives, polar aprotic solvents are the most reliable choice.[3][5][6]
-
Primary Recommendations:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
-
Secondary Recommendation:
-
Ethanol [3]
-
These solvents are effective because their polarity is sufficient to interact with the polar groups of the molecule, aiding dissolution. For instance, DMF and DCM are frequently used in bromination and subsequent substitution reactions on the indazole core.[3]
Q3: My desired reaction solvent is non-polar (e.g., Toluene, Hexane), and the compound is insoluble. How can I proceed?
A: This is a classic challenge where the optimal solvent for reactivity is suboptimal for solubility. The most effective strategy is the use of a co-solvent system .[7] This technique involves dissolving the compound in a minimal amount of a high-solubility solvent (like DMF or DMSO) before introducing it to the bulk reaction solvent.
This approach maintains the overall solvent environment required for the reaction while ensuring the starting material is available in the solution phase to react. See Protocol 2 for a detailed methodology.
Q4: Is it safe to heat the mixture to force the compound into solution?
A: Yes, increasing the temperature is a standard method to increase the solubility of most organic compounds.[4] However, this must be done with caution and a clear understanding of the reaction's parameters.
Causality and Precaution: Heating provides the thermal energy needed to overcome the compound's crystal lattice energy. Before applying heat to your main reaction, it is critical to assess the thermal stability of all reactants, reagents, and the solvent itself.
-
Recommendation: Perform a small-scale stability test. Dissolve a small quantity of Methyl 3-Bromo-1H-indazole-5-carboxylate in the chosen solvent, heat it to the intended reaction temperature, and hold it for a short period. Analyze the sample (e.g., by TLC or LC-MS) to check for any signs of degradation before proceeding with the full-scale reaction.
Troubleshooting Guide: Common Experimental Issues
| Issue | Probable Cause | Recommended Solution(s) |
| Compound precipitates from solution after adding another reagent. | The added reagent has altered the overall polarity of the solvent mixture, reducing the solubility of your starting material. | 1. Add a small volume (1-5% of total) of a co-solvent like DMF or DMSO. 2. Gently warm the reaction mixture while stirring. 3. Re-evaluate if a different primary solvent is needed that can accommodate all components. |
| Reaction is sluggish or incomplete, suggesting low concentration of dissolved starting material. | The rate of dissolution is slower than the rate of reaction, or the saturation concentration is too low, limiting reactant availability. | Follow the systematic approach outlined in the Solubility Troubleshooting Workflow below. This may involve increasing the temperature, adding a co-solvent, or changing the solvent system entirely. |
Visualization: Solubility Troubleshooting Workflow
This diagram provides a logical sequence of steps to address poor reactivity believed to be caused by solubility issues.
Caption: A logical workflow for troubleshooting reactions limited by solubility.
Experimental Protocols
Protocol 1: Standard Dissolution in a Polar Aprotic Solvent
This protocol describes the primary method for dissolving the compound for a reaction.
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the solid Methyl 3-Bromo-1H-indazole-5-carboxylate.
-
Add the desired volume of a dry, polar aprotic solvent (e.g., DMF). Aim for a concentration that is appropriate for your reaction scale.
-
Initiate magnetic or overhead stirring.
-
Allow the mixture to stir at room temperature for 5-10 minutes. Observe for complete dissolution.
-
If solid remains, gently warm the mixture to 35-40°C. The compound should fully dissolve.
-
Once a clear solution is obtained, cool back to the desired reaction temperature before adding other reagents.
Protocol 2: The Co-Solvent Strategy for Incompatible Solvents
This method is ideal when your reaction must be run in a solvent where the starting material is poorly soluble.
Sources
Monitoring the progress of "Methyl 3-Bromo-1H-indazole-5-carboxylate" reactions by TLC or LC-MS
Technical Support Center: Reaction Monitoring for Methyl 3-Bromo-1H-indazole-5-carboxylate
Welcome to the technical support hub for monitoring reactions involving Methyl 3-bromo-1H-indazole-5-carboxylate . As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, field-tested solutions to common challenges encountered when using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring. This center moves beyond simple protocols to explain the underlying principles, helping you make informed decisions and troubleshoot effectively.
Part 1: Thin-Layer Chromatography (TLC) — The Workhorse of Reaction Monitoring
TLC is an indispensable technique for its speed, low cost, and immediate qualitative feedback on a reaction's progress.[1] For a molecule like Methyl 3-bromo-1H-indazole-5-carboxylate, it allows for the rapid visualization of the consumption of starting material and the appearance of the product.
Frequently Asked Questions (TLC)
Q1: Why is TLC the first choice for monitoring my indazole synthesis? TLC provides a rapid, real-time snapshot of the reaction mixture. Within minutes, you can determine if your starting material is being consumed and if a new, more, or less polar product is forming. This allows for quick decisions on whether to continue the reaction, stop it, or adjust conditions.[2]
Q2: What's the best eluent (solvent system) to start with for separating my indazole derivative? The choice of eluent is critical and depends on balancing the polarity to achieve good separation.[3] Methyl 3-bromo-1H-indazole-5-carboxylate is a moderately polar heterocyclic compound. A good starting point is a binary mixture of a non-polar and a polar solvent. By adjusting the ratio, you can fine-tune the separation.[4]
| Solvent System | Typical Starting Ratio (v/v) | Comments |
| Hexane / Ethyl Acetate | 4:1 to 1:1 | The standard for compounds of moderate polarity. Start with 4:1 and increase the proportion of ethyl acetate to increase polarity if spots remain near the baseline.[5] |
| Dichloromethane / Methanol | 99:1 to 9:1 | A stronger eluent system for more polar products or starting materials. Use cautiously, as high concentrations of methanol can dissolve some of the silica binder.[5] |
Q3: How do I properly prepare and spot my sample on the TLC plate? Proper sample preparation is key to avoiding issues like streaking.[6]
-
Dissolve the Sample : Take a tiny amount of your reaction mixture (the tip of a needle) and dissolve it in a small vial with a volatile solvent like dichloromethane or ethyl acetate. The ideal concentration is found through experience, but a starting point is ~1 mg in 0.5 mL of solvent.[7]
-
Spotting : Use a capillary tube to draw up the diluted sample. Gently and briefly touch the capillary to the pencil-drawn baseline on the TLC plate. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[8] Allow the solvent to fully evaporate before developing the plate.
Q4: My compound isn't visible under a UV lamp. What should I do? While indazoles are typically UV-active, your product or starting material may not be, or it might be too dilute.[9] If you don't see spots under a UV lamp (254 nm), you can use a chemical stain. A common and effective stain for general organic compounds is potassium permanganate (KMnO₄), which reacts with most functional groups to produce a yellow/brown spot on a purple background.
Q5: How do I interpret the TLC plate and calculate the Retention Factor (Rf)? The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[10] It is a characteristic value for a specific compound in a specific eluent system.[8]
-
Calculation : Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front).[11]
-
Interpretation :
-
Lower Rf : Indicates a more polar compound, as it interacts more strongly with the polar silica gel stationary phase.[11]
-
Higher Rf : Indicates a less polar compound, as it travels further with the mobile phase.[10]
-
Reaction Progress : Typically, you will spot three lanes: starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM). As the reaction progresses, the SM spot in the RM lane will diminish, and a new product spot will appear (either above or below the SM spot, depending on its relative polarity).[2]
-
TLC Troubleshooting Guide
This guide addresses the most common issues encountered when running TLC for heterocyclic compounds like indazoles.
Protocol 1: Step-by-Step TLC Monitoring
-
Preparation : Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid.[7]
-
Plate Marking : Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
Sample Preparation : Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent.[12]
-
Spotting : Using separate capillary tubes, spot each sample onto its designated lane on the baseline. For the co-spot lane, spot the starting material first, let it dry, then spot the reaction mixture directly on top of it. Keep spots small and concentrated.[8]
-
Development : Carefully place the TLC plate into the saturated chamber, ensuring the baseline is above the eluent level. Cover the chamber and allow the solvent front to travel up the plate undisturbed.
-
Completion : Once the solvent front is ~1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[11]
-
Visualization : Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If needed, use a chemical stain.
-
Analysis : Calculate the Rf values for all spots and record the results in your lab notebook.[13] Assess the consumption of starting material and the formation of product.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) — For Confirmation and Purity
When qualitative TLC data is insufficient, LC-MS provides quantitative insights and definitive mass confirmation, which is crucial for understanding reaction purity, identifying byproducts, and confirming the molecular weight of your target compound.
Frequently Asked questions (LC-MS)
Q1: When should I use LC-MS over TLC for reaction monitoring? Use LC-MS when you need to:
-
Confirm the molecular weight of your product and intermediates.
-
Quantify the conversion of starting material to product.
-
Identify potential byproducts or impurities in the reaction mixture.
-
Analyze complex reaction mixtures where TLC separation is poor.
Q2: What is a good starting point for an LC-MS method for Methyl 3-bromo-1H-indazole-5-carboxylate? A standard reversed-phase (RP) method is an excellent starting point. This involves a non-polar stationary phase (like C18) and a polar mobile phase.
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | C18 columns provide good retention for moderately polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid helps to protonate the analyte for better ionization in positive mode and improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes | A gradient elution is effective for separating components in a reaction mixture with varying polarities.[14] |
| Flow Rate | 0.3 - 1.0 mL/min | Dependent on column internal diameter. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The indazole nitrogen is basic and will readily accept a proton, forming a strong [M+H]⁺ ion. ESI is a soft ionization technique suitable for this molecule.[15] |
Q3: How do I interpret the mass spectrum for a compound containing bromine? Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[16] This results in a characteristic isotopic pattern in the mass spectrum. For a molecule containing one bromine atom, you will see two peaks of nearly equal intensity separated by 2 m/z units: the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[17][18] This pattern is a definitive confirmation of the presence of bromine in your molecule or fragment.[19]
Q4: My reaction solvent (e.g., DMF, DMSO) is interfering with the analysis. What can I do? High-boiling point, non-volatile solvents are detrimental to LC-MS systems. They can contaminate the source and suppress the signal.
-
Dilution : The simplest approach is to dilute the sample significantly (1000-fold or more) in the mobile phase.
-
Sample Cleanup : For more critical analysis, perform a simple liquid-liquid extraction or use solid-phase extraction (SPE) to remove the reaction solvent and concentrate your analyte.[20]
LC-MS Troubleshooting Guide
Problem: Poor Peak Shape (Tailing, Fronting, Splitting)
-
Tailing : This is common for basic compounds like indazoles on silica-based columns. The primary cause is interaction with acidic residual silanol groups on the stationary phase.[21]
-
Solution : Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the indazole protonated and minimize secondary interactions. Consider using a column with end-capping or a different stationary phase if the problem persists.[22]
-
-
Fronting : Often caused by column overloading.
-
Solution : Reduce the injection volume or dilute your sample further.[23]
-
-
Splitting : Can be caused by a partially blocked column frit or if the injection solvent is much stronger than the initial mobile phase.[24]
Problem: Low Signal Intensity or No Peak
-
Cause : The compound may not be ionizing efficiently, or the signal might be suppressed by the matrix or mobile phase components.
-
Solution :
-
Confirm Ionization : Infuse a standard solution of your compound directly into the mass spectrometer to optimize source parameters (voltages, gas flows, temperatures) and confirm it ionizes well under ESI conditions.[20]
-
Check Mobile Phase : Ensure you are using volatile buffers (e.g., ammonium formate) and acids (formic acid). Non-volatile salts like phosphate will contaminate the MS source.[20]
-
Reduce Matrix Effects : Dilute the sample further or implement a sample cleanup step to remove interfering components from the reaction mixture.
-
Problem: Retention Time Drifting
-
Cause : Fluctuations in mobile phase composition, temperature, or column degradation can cause retention times to shift.[14]
-
Solution :
-
Fresh Mobile Phase : Prepare fresh mobile phases daily. Ensure they are thoroughly mixed and degassed.
-
Column Equilibration : Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is critical for gradient methods.
-
Temperature Control : Use a column oven to maintain a constant temperature.
-
Protocol 2: Step-by-Step LC-MS Analysis
-
Sample Preparation : Take a small aliquot (e.g., 10 µL) from your reaction mixture. Dilute it 1:1000 with a 50:50 mixture of your mobile phase A and B (e.g., 10 µL in 10 mL).
-
Filtration : Filter the diluted sample through a 0.22 µm syringe filter into an LC vial to remove any particulate matter.[22]
-
Method Setup :
-
Set up your LC with a C18 column.
-
Prime the pumps with fresh mobile phases (A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid).
-
Set a gradient (e.g., 10% B to 95% B over 8 minutes).
-
Equilibrate the column for at least 5-10 column volumes at the initial conditions.
-
-
MS Setup :
-
Set the mass spectrometer to ESI positive ion mode.
-
Set the scan range to acquire data from m/z 100 to 500 to ensure you capture your expected product mass.
-
Optimize source parameters if necessary using a standard solution.
-
-
Injection : Inject 1-5 µL of your filtered sample.
-
Data Analysis :
-
Examine the total ion chromatogram (TIC) to find the retention times of your starting material and product.
-
Extract the mass spectrum for each peak of interest.
-
Verify the [M+H]⁺ ion for your product and confirm the presence of the characteristic 1:1 M to M+2 bromine isotope pattern.
-
References
-
UTSC. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]
-
Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. Retrieved from [Link]
-
Guerrero, A. (n.d.). Calculating retention factors for TLC. Khan Academy. Retrieved from [Link]
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Waters. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Waters Corporation. Retrieved from [Link]
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LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. Retrieved from [Link]
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Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Department of Chemistry. Retrieved from [Link]
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
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Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]
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Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum?. Organic Chemistry. Retrieved from [Link]
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ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
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Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
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LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]
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University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]
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YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
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El-Khatib, A. H., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. Retrieved from [Link]
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Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
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Gorka, A., et al. (2003). Analysis of organic reactions by thin layer chromatography combined with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. Retrieved from [Link]
-
Organomation. (n.d.). Chromatography Sample Preparation Guide. Retrieved from [Link]
-
LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
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Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. Retrieved from [Link]
-
Restek. (n.d.). A Guide to GC Troubleshooting. Retrieved from [Link]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
ScienceDirect. (2025). Chapter 2. Ionisation Methods in LCMS and LCMS-MS. Retrieved from [Link]
-
ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
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LCGC International. (n.d.). How to Avoid Problems in LC–MS. Retrieved from [Link]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
- Google Patents. (2016). United States Patent US 9,682,940 B2.
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]
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"Methyl 3-Bromo-1H-indazole-5-carboxylate" storage and handling issues
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Methyl 3-bromo-1H-indazole-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common storage and handling issues, provide in-depth troubleshooting for reaction-related challenges, and offer validated protocols to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries we receive regarding this compound.
Q1: What are the definitive storage conditions for Methyl 3-bromo-1H-indazole-5-carboxylate? I've seen conflicting information.
A1: This is an excellent and critical question. The slight variation in recommended storage temperatures from different suppliers (from room temperature to 2-8°C) stems from balancing convenience with long-term stability.[1][2][3]
-
For Short-Term Use (days to weeks): Storing the compound in a tightly sealed container at ambient room temperature in a dry, dark location (like a desiccator cabinet) is generally acceptable.[1]
-
For Long-Term Storage (months to years): To guarantee maximum stability and prevent gradual degradation, we strongly recommend storing Methyl 3-bromo-1H-indazole-5-carboxylate at 2-8°C in a well-ventilated, dry environment.[2][3] The container must be kept tightly closed to prevent moisture absorption.[4][5] Always store it locked up and away from incompatible materials like strong oxidizing agents.[4][6]
Q2: My batch of Methyl 3-bromo-1H-indazole-5-carboxylate has a yellowish or brownish tint, but it was initially off-white. Is it still usable?
A2: A slight change in color does not automatically render the reagent unusable, but it warrants caution as it may indicate the presence of impurities or minor degradation. The indazole core can be susceptible to oxidation or reaction with trace impurities over time.
Our Recommendation: Before using a discolored batch in a critical, large-scale reaction, we advise performing a quick quality control check.
-
Purity Analysis: Run a quick analysis by TLC or LC-MS to check for the appearance of new spots or peaks compared to a reference standard if available.
-
Small-Scale Test Reaction: Perform the intended reaction on a small, non-critical scale. If the reaction proceeds as expected and yields a clean product, the reagent is likely suitable for larger-scale use. If the yield is low or purification is difficult, you should use a fresh batch of the starting material.
Q3: What are the most critical safety precautions when handling this compound?
A3: Methyl 3-bromo-1H-indazole-5-carboxylate is classified as an irritant and is harmful if ingested.[5] Adherence to standard laboratory safety protocols is mandatory.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[4][7] Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[8]
-
Handling Practices: Avoid all direct contact with skin and eyes.[5] Do not breathe in the dust.[7] Wash your hands thoroughly after handling.[8] Never eat, drink, or smoke in the laboratory area.[4]
Q4: What solvents are recommended for dissolving Methyl 3-bromo-1H-indazole-5-carboxylate for reactions and analysis?
A4: The solubility depends on the application.
-
For Reactions: It is soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), which are commonly used for its synthesis and subsequent reactions.[3]
-
For Analysis (e.g., NMR): Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent for NMR analysis.[9]
-
For Purification (e.g., Chromatography): It can be purified using column chromatography with solvent systems like ethyl acetate in hexane.[10]
Q5: What are the typical impurities I might encounter in a commercial batch of this reagent?
A5: Impurities can arise from the synthesis process. The most common synthetic route involves the bromination of a Methyl 1H-indazole-5-carboxylate precursor.[3]
-
Starting Material: Unreacted Methyl 1H-indazole-5-carboxylate.
-
Regioisomers: While bromination is typically regioselective for the 3-position, trace amounts of other brominated isomers could be present.
-
Hydrolysis Product: 3-Bromo-1H-indazole-5-carboxylic acid, resulting from the hydrolysis of the methyl ester during synthesis or from improper storage in the presence of moisture.
Section 2: Troubleshooting Guide for Synthesis and Reactions
This guide provides a systematic approach to resolving common experimental issues.
Problem 1: Low Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptoms: Your reaction shows low conversion of the starting material, or the desired product is formed in a much lower yield than expected.
Causality: The bromine at the 3-position makes this molecule an excellent substrate for cross-coupling.[3] However, the success of these reactions is highly sensitive to the quality of reagents, catalyst activity, and reaction conditions.
Troubleshooting Workflow
Below is a decision-making workflow to diagnose the cause of low yield.
References
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Validation & Comparative
Purity Analysis of Methyl 3-Bromo-1H-indazole-5-carboxylate: A Comparative Guide to HPLC and Alternative Chromatographic Techniques
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug development professionals, robust and reliable analytical methods for purity assessment are paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with two powerful alternatives, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Supercritical Fluid Chromatography (SFC), for the purity analysis of Methyl 3-Bromo-1H-indazole-5-carboxylate, a crucial building block in the synthesis of various therapeutic agents.
The Critical Role of Purity for Methyl 3-Bromo-1H-indazole-5-carboxylate
Methyl 3-Bromo-1H-indazole-5-carboxylate is a heterocyclic compound whose structural integrity is vital for the desired pharmacological activity of the final drug product. Impurities, which can arise from the synthesis process, degradation, or storage, can have unintended and potentially harmful effects. Therefore, a highly selective and sensitive analytical method is required to detect and quantify any such impurities. Common potential impurities in the synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate may include unreacted starting materials like 1H-indazole-5-carboxylic acid, regioisomers formed during bromination, and byproducts from side reactions.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
For decades, reversed-phase HPLC has been the go-to technique for the purity analysis of a wide range of pharmaceutical compounds.[1][2] Its robustness, versatility, and well-understood principles make it a reliable choice in quality control laboratories.
The Science Behind the Separation: Reversed-Phase Principles
Reversed-phase HPLC operates on the principle of hydrophobic interactions.[3][4] The stationary phase, typically silica particles chemically bonded with non-polar alkyl chains (e.g., C18), retains analytes based on their hydrophobicity. A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds.[5] Less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds are eluted earlier.
A Robust HPLC Method for Methyl 3-Bromo-1H-indazole-5-carboxylate
The following method is a well-founded starting point for the purity analysis of Methyl 3-Bromo-1H-indazole-5-carboxylate, designed for optimal resolution of the main component from potential impurities.
Caption: Workflow for HPLC Purity Analysis.
Experimental Protocol: HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
This gradient method is designed to provide good separation of the relatively non-polar Methyl 3-Bromo-1H-indazole-5-carboxylate from more polar potential impurities that would elute earlier, as well as less polar impurities that would be retained longer. The use of formic acid helps to ensure good peak shape by controlling the ionization state of the analytes.
The Alternatives: UPLC-MS and SFC
While HPLC is a powerful tool, modern pharmaceutical analysis often demands higher throughput, greater sensitivity, and more comprehensive impurity identification. This is where UPLC-MS and SFC come to the forefront.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC improves upon HPLC by using columns with smaller particles (<2 µm), which allows for faster separations and higher resolution.[6] When coupled with a mass spectrometer, it becomes a formidable tool for impurity profiling.[]
Why UPLC-MS?
-
Speed and Resolution: UPLC can significantly reduce analysis time, often by a factor of 5-10, while providing sharper peaks and better separation of closely eluting impurities.
-
Sensitivity and Selectivity: Mass spectrometry offers unparalleled sensitivity and selectivity, allowing for the detection of trace-level impurities that might be missed by UV detection. It also provides molecular weight information, which is invaluable for the identification of unknown impurities.
Caption: Comparison of Analytical Techniques.
Experimental Protocol: UPLC-MS Method
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 95% B
-
3.0-3.5 min: 95% B
-
3.6-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Detector: Electrospray Ionization (ESI) in positive mode
-
Scan Range: m/z 100-1000
Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[8][9] It offers a unique selectivity that is often orthogonal to reversed-phase HPLC.[10]
Why SFC?
-
Speed: The low viscosity of the supercritical CO2 mobile phase allows for very high flow rates and rapid separations.[11]
-
Reduced Solvent Consumption: Replacing the bulk of the organic solvent with CO2 significantly reduces solvent waste, making it an environmentally friendly option.[12]
-
Orthogonal Selectivity: SFC often provides a different elution order for impurities compared to HPLC, which can be advantageous for resolving co-eluting peaks.
Experimental Protocol: SFC Method
-
Column: 2-Ethylpyridine, 3.0 x 100 mm, 3 µm particle size
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B: Methanol
-
Gradient: 5% to 40% B over 5 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Comparative Performance Data
The choice of analytical technique often depends on a balance of performance characteristics. The table below provides a semi-quantitative comparison based on typical performance for the analysis of small molecules like Methyl 3-Bromo-1H-indazole-5-carboxylate.
| Feature | HPLC | UPLC-MS | SFC |
| Analysis Time | ~30 min | ~4 min | ~5 min |
| Resolution | Good | Excellent | Good-Excellent |
| Sensitivity (UV) | Good | Very Good | Good |
| Sensitivity (MS) | N/A | Excellent | Good (with MS) |
| Solvent Consumption | High | Low | Very Low |
| Cost (Instrument) | Low | High | Moderate-High |
| Impurity ID Capability | Limited (requires isolation) | Excellent (MS data) | Good (with MS) |
| Method Development | Well-established | Moderate | Requires expertise |
Conclusion and Recommendations
The purity analysis of Methyl 3-Bromo-1H-indazole-5-carboxylate can be effectively achieved using HPLC , which remains a robust and reliable method for routine quality control. Its well-understood principles and lower cost make it an attractive option.
For laboratories requiring higher throughput and more definitive impurity identification, UPLC-MS is the superior choice. The significant reduction in analysis time and the wealth of structural information provided by the mass spectrometer justify the higher initial investment for research and development settings.
SFC presents a compelling "green" alternative with the benefit of high speed and orthogonal selectivity. It is particularly valuable when dealing with complex impurity profiles where co-elution is a challenge in reversed-phase systems.
Ultimately, the selection of the most appropriate technique will depend on the specific needs of the laboratory, including throughput requirements, the need for structural elucidation of impurities, and considerations of cost and environmental impact. A thorough validation of the chosen method in accordance with ICH guidelines is essential to ensure the reliability of the purity data.[13][14][15][16]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Wolf, T., Meishammer, A., Patissier, C., Reck, M., Valente, C., & Reilly, J. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. LCGC Europe. [Link]
-
Matheson, A. (2025). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. LCGC North America. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. (2013). American Pharmaceutical Review. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]
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Can anyone explain the different principles of HPLC? (2014). ResearchGate. [Link]
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Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (2010). American Laboratory. [Link]
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Reversed-phase chromatography. (n.d.). Wikipedia. [Link]
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Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs. [Link]
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Achiral SFC for Purification of Pharmaceuticals. (2021). ResearchGate. [Link]
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Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. [Link]
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The Complete Guide to Impurity Profiling in Small Molecule APIs. (2025). Pharmaffiliates. [Link]
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Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 708–711. [Link]
-
Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS. (2025). International Journal of Scientific Development and Research. [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Critical Reviews in Analytical Chemistry, 47(4), 345-357. [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]
- Process for preparing 1-methylindazole-3-carboxylic acid. (2004).
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A Senior Application Scientist's Guide to the Characterization of Methyl 3-Bromo-1H-indazole-5-carboxylate Derivatives
Introduction: The Privileged Indazole Scaffold and a Key Building Block
In the landscape of medicinal chemistry and drug discovery, the indazole nucleus stands out as a "privileged scaffold."[1][2] This bicyclic heterocyclic system, composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of a multitude of pharmacologically active agents.[3] The structural rigidity and unique electronic properties of the indazole core, coupled with its capacity for diverse substitution, have led to its incorporation into drugs targeting a wide array of diseases, including cancer, inflammation, neurodegenerative disorders, and infectious diseases.[1][4][5]
This guide focuses on a particularly versatile synthetic intermediate: Methyl 3-Bromo-1H-indazole-5-carboxylate . This compound serves as an ideal starting point for the generation of extensive chemical libraries. The bromine atom at the 3-position is primed for a variety of palladium-catalyzed cross-coupling reactions, while the methyl ester at the 5-position offers a handle for further functionalization, such as amidation.[6] Herein, we provide a comparative analysis of key derivatives of this scaffold, supported by experimental insights and detailed protocols to empower researchers in their drug development endeavors.
Synthetic Strategies for Derivatization
The primary value of Methyl 3-Bromo-1H-indazole-5-carboxylate lies in its ability to undergo facile and regioselective functionalization. The two most powerful and widely employed methods for elaborating this core are palladium-catalyzed C-N and C-C bond-forming reactions.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forging carbon-nitrogen bonds.[7] This reaction allows for the coupling of the 3-bromoindazole with a vast array of primary and secondary amines, yielding 3-aminoindazole derivatives. These derivatives are of significant interest as they introduce a key hydrogen bond donor/acceptor motif, which is often crucial for target engagement in medicinal chemistry.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are typically employed to facilitate the catalytic cycle.[8] The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the desired product and regenerate the catalyst.[7]
Caption: General workflow for Buchwald-Hartwig amination.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is another indispensable tool for derivatizing the 3-bromoindazole core, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids or esters.[9][10] This reaction introduces significant molecular complexity, allowing for the exploration of diverse chemical space and the modulation of physicochemical properties such as planarity and lipophilicity.
The catalytic cycle of the Suzuki reaction involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the biaryl product.[11] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled.[12]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Comparative Analysis of Derivative Classes
The strategic choice of derivatization method leads to distinct classes of compounds with varying properties and potential applications. Below is a comparative guide to these derivatives.
| Derivative Class | Synthetic Approach | Key Structural Feature | Potential Physicochemical Impact | Potential Therapeutic Applications |
| 3-Aminoindazoles | Buchwald-Hartwig Amination | C(3)-N bond | Increased polarity, hydrogen bonding capacity. | Kinase inhibitors, GPCR modulators, antimicrobials. |
| 3-Aryl/Heteroarylindazoles | Suzuki-Miyaura Coupling | C(3)-C bond | Increased lipophilicity, modulation of planarity and aromatic interactions. | Anticancer agents, anti-inflammatory drugs, antivirals.[1][3] |
| 3-Substituted-5-carboxamides | Ester hydrolysis followed by amide coupling | C(5)-C(O)N bond | Increased hydrogen bonding capacity, potential for improved solubility and metabolic stability. | Broad applicability, often used to fine-tune pharmacokinetic properties.[13] |
Characterization of Derivatives: A Multi-Technique Approach
Unambiguous characterization of novel derivatives is paramount. A combination of spectroscopic and analytical techniques should be employed to confirm the structure and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation.[14] For 3-amino derivatives, the appearance of new signals corresponding to the amine protons and alkyl/aryl groups is expected. In 3-aryl derivatives, new aromatic signals will be observed in the ¹H NMR spectrum, and the ¹³C NMR will show the corresponding carbon signals.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.
-
X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides definitive proof of structure, including stereochemistry and the three-dimensional arrangement of atoms in the solid state.[15][16] This technique is invaluable for understanding intermolecular interactions and for structure-based drug design.[17]
Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add Methyl 3-Bromo-1H-indazole-5-carboxylate (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like Xantphos (4-10 mol%), and a base, for instance, cesium carbonate (2.0 equiv).[8][18]
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine Methyl 3-Bromo-1H-indazole-5-carboxylate (1.0 equiv), the aryl or heteroaryl boronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium carbonate or cesium carbonate (2.0-3.0 equiv).[9][19]
-
Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., dioxane/water, DME/water, or toluene/ethanol/water).[9]
-
Heat the reaction mixture under an inert atmosphere at 80-120 °C (conventional heating or microwave irradiation can be used) until the starting material is consumed, as monitored by TLC or LC-MS.[9][20]
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to afford the desired product.
Conclusion and Future Outlook
Methyl 3-Bromo-1H-indazole-5-carboxylate is a powerful and versatile building block for the synthesis of diverse libraries of indazole derivatives. Through robust and well-established methodologies such as the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling, researchers can readily access a wide range of novel compounds. The strategic selection of coupling partners allows for the fine-tuning of physicochemical and pharmacological properties, making this scaffold an enduringly valuable asset in the quest for new therapeutics. The comparative framework and detailed protocols provided in this guide are intended to facilitate these efforts and accelerate the drug discovery process.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
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- 17. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Methyl 3-Bromo-1H-indazole-5-carboxylate and 3-Iodo-Indazole Derivatives in Cross-Coupling Reactions
Introduction: The Indazole Scaffold and the Imperative of C-3 Functionalization
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] From potent kinase inhibitors in oncology like Pazopanib to agents targeting neurodegenerative diseases, the functionalization of the indazole core is a critical endeavor in drug discovery.[1] Among the various positions on the indazole ring, the C-3 position is of particular strategic importance for derivatization to explore structure-activity relationships (SAR).[3]
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the C-3 functionalization of indazoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and predictability.[4][5] The choice of the halide at the C-3 position—typically bromine or iodine—is a critical parameter that dictates the reaction kinetics, required catalytic system, and overall efficiency of the coupling process.
This guide provides an in-depth, objective comparison of the reactivity of Methyl 3-Bromo-1H-indazole-5-carboxylate and its 3-iodo-indazole counterparts in key cross-coupling reactions. We will delve into the mechanistic underpinnings of their differential reactivity, supported by experimental data, to provide researchers, scientists, and drug development professionals with the insights needed for strategic synthetic planning.
Physicochemical Properties and Mechanistic Considerations: Bromide vs. Iodide
The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F .[6] This trend is primarily governed by the bond dissociation energies of the carbon-halogen (C-X) bond. The weaker C-I bond is more susceptible to the initial, and often rate-determining, oxidative addition step in the catalytic cycle.[6]
However, the halide's role extends beyond this initial activation. The nature of the halide can also influence the stability of intermediates and the rate of reductive elimination, sometimes leading to counterintuitive reactivity patterns.[7][8] For instance, the greater stabilization of Pd(II) intermediates by iodide anions can, in some cases, "trap" the catalyst and slow down the overall reaction.[7]
Below is a diagram illustrating the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key steps where the nature of the halide plays a crucial role.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Head-to-Head Comparison in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The higher reactivity of 3-iodoindazoles in this reaction allows for coupling under milder conditions compared to their 3-bromo counterparts.
| Feature | Methyl 3-Bromo-1H-indazole-5-carboxylate | 3-Iodo-indazole Derivatives | Advantage |
| Typical Conditions | Higher temperatures (often >100°C), stronger bases (e.g., Cs2CO3), and higher catalyst loadings may be required. | Milder conditions, often at lower temperatures (70-80°C), with weaker bases (e.g., Na2CO3 or K2CO3).[1] | 3-Iodo-indazole |
| Catalyst System | Often requires more sophisticated and electron-rich phosphine ligands to facilitate oxidative addition. | Can often be achieved with standard catalysts like Pd(PPh3)4 or PdCl2(dppf).[9] | 3-Iodo-indazole |
| Reaction Times | Generally longer reaction times are necessary to achieve high conversion. | Typically shorter reaction times.[1] | 3-Iodo-indazole |
| Yields | Good to excellent yields can be achieved, but may require more optimization. | Consistently high yields are often reported.[1][9] | 3-Iodo-indazole |
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Iodo-indazole Derivative [9]
-
To a reaction vessel, add the 6-bromo-3-iodo-1H-indazole (1.0 eq), the desired boronic acid or ester (1.2 eq), Pd(dppf)Cl2 (5 mol%), and cesium carbonate (1.5 eq).
-
Add a 4:1 mixture of dioxane and water.
-
Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Heat the mixture to 100°C and stir for 8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of 3-alkynylindazoles. The reactivity trend of I > Br is particularly pronounced in this reaction. It is also important to note that for many 3-haloindazoles, N-protection is often necessary to achieve successful coupling at the C-3 position.[10][11]
| Feature | Methyl 3-Bromo-1H-indazole-5-carboxylate | 3-Iodo-indazole Derivatives | Advantage |
| Reactivity | Significantly less reactive, often requiring higher temperatures and longer reaction times.[12] | Highly reactive, allowing for coupling at or near room temperature in many cases.[13] | 3-Iodo-indazole |
| Catalyst System | Typically requires a palladium catalyst in conjunction with a copper(I) co-catalyst.[12] | Can often proceed efficiently with a palladium catalyst and a copper(I) co-catalyst under mild conditions.[1][11] | 3-Iodo-indazole |
| Scope | The scope with sensitive alkynes may be limited due to the harsher conditions required. | Broader scope with a wide variety of terminal alkynes.[10] | 3-Iodo-indazole |
| Yields | Moderate to good yields are achievable.[12] | Generally high to excellent yields are reported.[1][11] | 3-Iodo-indazole |
Experimental Protocol: Sonogashira Coupling of a 3-Iodo-indazole Derivative [1]
-
In a reaction flask, dissolve the N-protected 3-iodo-indazole (1.0 eq) and the terminal alkyne (2-3 eq) in a 2:1 mixture of triethylamine and DMF.
-
Add PdCl2(PPh3)2 (10 mol%), CuI (20 mol%), and PPh3 (10 mol%).
-
Heat the reaction mixture to 70°C for 24-48 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 3-alkynyl-indazole.
Heck Reaction
The Heck reaction enables the synthesis of 3-alkenylindazoles. While both bromo and iodo derivatives are viable substrates, the iodoindazoles generally provide better results under milder conditions.
| Feature | Methyl 3-Bromo-1H-indazole-5-carboxylate | 3-Iodo-indazole Derivatives | Advantage |
| Reaction Conditions | Typically requires higher temperatures (≥100°C) and longer reaction times. | Can often be performed at lower temperatures (e.g., 100°C) with shorter reaction times.[14] | 3-Iodo-indazole |
| Catalyst | Palladium(II) acetate is a common catalyst precursor. | Palladium(II) acetate is also commonly used.[14] | Comparable |
| Side Reactions | May be more prone to side reactions at the required higher temperatures. | Generally cleaner reactions with fewer byproducts. | 3-Iodo-indazole |
| Yields | Good yields can be obtained, but optimization is often necessary. | High yields are typically achieved.[15] | 3-Iodo-indazole |
Experimental Protocol: Heck Reaction of a 3-Iodo-indazole Derivative [14]
-
To a degassed solution of the N-protected 3-iodo-indazole (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add the alkene (1.5 eq) and a base such as triethylamine (2.0 eq).
-
Add palladium(II) acetate (5 mol%) to the reaction mixture.
-
Heat the reaction to 100°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. While aryl bromides are commonly used substrates, aryl iodides can sometimes be challenging due to the stability of the intermediate palladium-iodide complexes, which can act as catalyst inhibitors.[16][17] However, the development of specialized biarylphosphine ligands has largely overcome this issue, making both substrates highly effective.[17]
| Feature | Methyl 3-Bromo-1H-indazole-5-carboxylate | 3-Iodo-indazole Derivatives | Advantage |
| Catalyst System | Can be coupled using a variety of phosphine ligands. | May require specific biarylphosphine ligands to overcome catalyst inhibition by iodide.[17] | Methyl 3-Bromo-1H-indazole-5-carboxylate (with simpler ligands) |
| Reaction Conditions | Standard Buchwald-Hartwig conditions are generally effective. | May require specific solvent systems where the iodide byproduct is insoluble to achieve high efficiency.[17] | Methyl 3-Bromo-1H-indazole-5-carboxylate (less sensitive to conditions) |
| Reaction Rates | Generally provides good reaction rates. | With optimized catalyst systems, reaction rates can be comparable to or even faster than bromides.[17] | Comparable (with optimized systems) |
| Yields | High yields are consistently achievable. | High to excellent yields are achievable with the appropriate catalyst and conditions.[17] | Comparable |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#E8F0FE"; "Vessel" [label="Schlenk Tube or Microwave Vial"]; "Inert_Atmosphere" [label="Evacuate and backfill with\nNitrogen or Argon"]; "Vessel" -> "Inert_Atmosphere"; }
subgraph "cluster_Reagents" { label = "Reagent Addition"; bgcolor="#E6F4EA"; "Indazole" [label="Indazole Halide\n(Bromo or Iodo)"]; "Partner" [label="Coupling Partner\n(Boronic Acid, Alkyne, Amine, etc.)"]; "Catalyst" [label="Palladium Precatalyst\n+ Ligand"]; "Base" [label="Base\n(e.g., K2CO3, Cs2CO3, NaOtBu)"]; "Solvent" [label="Anhydrous Solvent\n(e.g., Dioxane, Toluene, DMF)"]; "Indazole" -> "Partner" -> "Catalyst" -> "Base" -> "Solvent" [style=invis]; }
subgraph "cluster_Reaction" { label = "Reaction Execution"; bgcolor="#FEF7E0"; "Heating" [label="Heat to specified temperature\n(e.g., 80-120°C)"]; "Stirring" [label="Stir for specified time\n(e.g., 4-24 hours)"]; "Monitoring" [label="Monitor progress by\nTLC or LC-MS"]; "Heating" -> "Stirring" -> "Monitoring"; }
subgraph "cluster_Workup" { label = "Workup and Purification"; bgcolor="#FCE8E6"; "Quenching" [label="Cool to RT and Quench"]; "Extraction" [label="Dilute with organic solvent,\nwash with water and brine"]; "Drying" [label="Dry over Na2SO4, filter,\nand concentrate"]; "Purification" [label="Purify by Column Chromatography"]; "Quenching" -> "Extraction" -> "Drying" -> "Purification"; }
"Inert_Atmosphere" -> "Indazole" [lhead="cluster_Reagents"]; "Solvent" -> "Heating" [lhead="cluster_Reaction"]; "Monitoring" -> "Quenching" [lhead="cluster_Workup"]; "Purification" -> "Final_Product" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Practical Recommendations
Both Methyl 3-Bromo-1H-indazole-5-carboxylate and its 3-iodo counterparts are valuable and versatile building blocks for the synthesis of complex indazole derivatives. The choice between them should be guided by a careful consideration of the specific cross-coupling reaction, the desired reaction conditions, and economic factors.
-
For Versatility and Mild Conditions: 3-Iodo-indazole derivatives are generally the preferred choice. Their higher reactivity allows for a broader range of cross-coupling reactions to be performed under milder conditions, often leading to shorter reaction times and higher yields. This is particularly advantageous when working with thermally sensitive substrates.
-
For Cost-Effectiveness and Specific Applications: Methyl 3-Bromo-1H-indazole-5-carboxylate offers a more cost-effective alternative. While it may require more forcing conditions and specialized catalyst systems, it is a highly competent substrate, particularly in robust and well-optimized reactions like the Buchwald-Hartwig amination.
Ultimately, the optimal choice of halide will depend on the specific synthetic challenge at hand. By understanding the fundamental principles of their reactivity and leveraging the extensive literature on palladium-catalyzed cross-coupling, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
- BenchChem. (2025). Application Notes and Protocols: Heck Reaction with 3-Iodo-6-Nitro-Indazole Derivatives.
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-1,5-dimethyl-1H-indazole.
- Ciufolini, M. A., et al. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- Hartwig, J. F. (n.d.).
- ResearchGate. (2025). Reductive Elimination of Aryl Halides from Palladium(II) | Request PDF.
- Ananikov, V. P., et al. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
- Ananikov, V. P., et al. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
- Amatore, C., et al. (2025). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes | Request PDF.
- Chirik, P. J., et al. (n.d.). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. PMC.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions.
- ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF.
- Engle, K. M., et al. (2025).
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Mashima, K., et al. (2022). Shining Visible Light on Reductive Elimination: Acridine–Pd-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids.
- Engle, K. M., et al. (n.d.). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)
- Paju, A., et al. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
- FAQ. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?.
- ResearchGate. (2025). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines.
- Wikipedia. (n.d.).
- Gribble, G. W., et al. (n.d.).
- Wang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
- van der Vlugt, J. I., et al. (n.d.). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
- Wikipedia. (n.d.). Sonogashira coupling.
- Sigman, M. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Jana, N. C., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ChemicalBook. (n.d.). 3-IODO-5-METHYL (1H)INDAZOLE synthesis.
- BenchChem. (2025). Application Notes and Protocols: Functionalization of the Indazole Core via 3.
- Giraud, F., et al. (n.d.).
- BenchChem. (2025). comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.
- Buchwald, S. L., et al. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. NIH.
- CymitQuimica. (n.d.). 3-Iodo-1H-indazole-5-carboxylic acid.
- Moreau, P., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances (RSC Publishing).
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- Vera, G., et al. (2025). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
- Fagnou, K., et al. (n.d.). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions.
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Navigating the Halogen Dance: A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Indazole Derivatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate choreography of modern synthetic chemistry, the functionalization of heterocyclic scaffolds like indazole is paramount for the discovery of novel therapeutics and materials. Palladium-catalyzed cross-coupling reactions are the workhorse for forging new carbon-carbon and carbon-nitrogen bonds, yet the choice of the halide on the indazole core—typically bromine or chlorine—profoundly dictates the reaction's success. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-indazole derivatives, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Core Principle: A Tale of Two Halogens
At the heart of palladium-catalyzed cross-coupling reactions lies the oxidative addition of the aryl halide to the palladium(0) catalyst. This step is frequently the rate-determining step of the catalytic cycle, and its efficiency is largely governed by the strength of the carbon-halogen (C-X) bond.[1] The established reactivity trend for aryl halides is I > Br > Cl, a direct consequence of their respective bond dissociation energies.[2] The carbon-bromine bond is inherently weaker and more polarizable than the carbon-chlorine bond, making bromo-indazoles generally more susceptible to oxidative addition.[1] This fundamental difference in reactivity translates to tangible variations in reaction conditions, catalyst choice, and overall efficiency.
Visualizing the Catalytic Cycle
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the critical oxidative addition step where the reactivity of the halide plays a crucial role.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation. When comparing bromo- and chloro-indazoles in this reaction, the higher reactivity of the bromo-derivatives often allows for milder reaction conditions.
| Feature | Bromo-Indazole Derivatives | Chloro-Indazole Derivatives |
| Reactivity | High | Moderate to Low |
| Typical Catalysts | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Often require more active catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) |
| Reaction Temperature | 80-100 °C | 100-140 °C |
| Reaction Time | 2-12 hours | 12-24 hours or longer |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger bases like K₃PO₄ or Cs₂CO₃ are often preferred |
| Yields | Generally good to excellent | Can be lower and more substrate-dependent |
Experimental Protocols: Suzuki-Miyaura Coupling
Protocol for Bromo-Indazole:
A representative protocol for the Suzuki coupling of a bromo-indazole derivative is as follows:
-
To a reaction vessel, add the 5-bromo-1H-indazole (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add Pd(dppf)Cl₂ (0.03 mmol) and a solvent mixture of dimethoxyethane (DME) and water.[3]
-
The reaction mixture is heated to 80 °C and stirred for 2-4 hours, with progress monitored by TLC or LC-MS.[3]
-
Upon completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, and the organic layer is dried and concentrated.
-
The crude product is then purified by column chromatography.
Protocol for Chloro-Indazole:
For the less reactive chloro-indazole, more forcing conditions and specialized catalysts are often necessary:
-
In a glovebox, a reaction vial is charged with the chloro-indazole (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
A solution of a highly active palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) in an anhydrous solvent like dioxane or toluene is added.
-
The vial is sealed and heated to 120-140 °C for 12-24 hours.
-
Work-up and purification are performed as described for the bromo-indazole.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl indazoles, which are prevalent in many biologically active molecules.[4] Similar to the Suzuki coupling, bromo-indazoles are generally more reactive substrates.
| Feature | Bromo-Indazole Derivatives | Chloro-Indazole Derivatives |
| Reactivity | High | Low |
| Typical Catalysts | Pd₂(dba)₃ with ligands like BINAP or Xantphos | Require highly active, sterically hindered phosphine ligands (e.g., RuPhos, BrettPhos) |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases like LHMDS or NaOtBu are essential |
| Reaction Temperature | 80-110 °C | 100-130 °C |
| Yields | Generally good | Often require significant optimization |
Experimental Protocols: Buchwald-Hartwig Amination
Protocol for Bromo-Indazole:
-
A reaction tube is charged with the bromo-indazole (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), and a palladium precatalyst with a suitable ligand (e.g., Pd₂(dba)₃/Xantphos).
-
The tube is sealed, evacuated, and backfilled with argon.
-
Anhydrous toluene or dioxane is added, and the mixture is heated to 100 °C for 8-16 hours.
-
After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
Purification is typically achieved by column chromatography.
Protocol for Chloro-Indazole:
The amination of chloro-indazoles is more challenging and necessitates the use of state-of-the-art catalyst systems.[5]
-
In an inert atmosphere, a reaction vessel is loaded with the chloro-indazole (1.0 mmol), the amine (1.2 mmol), a strong base such as lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol), and a specialized palladium precatalyst (e.g., [Pd(RuPhos)]).
-
Anhydrous THF or toluene is added, and the mixture is heated to 110-130 °C until the starting material is consumed.
-
The work-up and purification follow the standard procedure.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to alkynyl-substituted indazoles, which are valuable intermediates in organic synthesis.[6] The reactivity trend of bromo- versus chloro-indazoles is also evident in this transformation.
| Feature | Bromo-Indazole Derivatives | Chloro-Indazole Derivatives |
| Reactivity | Good | Poor |
| Catalyst System | Typically Pd(PPh₃)₂Cl₂/CuI | Often requires more active palladium catalysts and may necessitate copper-free conditions with specific ligands |
| Base | Amine bases like Et₃N or i-Pr₂NH | Stronger bases may be required |
| Reaction Temperature | Room temperature to 60 °C | 60-100 °C |
| Yields | Generally good | Highly variable and often low |
Experimental Protocols: Sonogashira Coupling
Protocol for Bromo-Indazole:
-
To a solution of the bromo-indazole (1.0 mmol) in a suitable solvent like THF or DMF, add the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
An amine base, such as triethylamine (2.0 mmol), is added, and the reaction is stirred at room temperature or slightly elevated temperatures.[7]
-
The reaction is monitored by TLC, and upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, and purified by chromatography.
Protocol for Chloro-Indazole:
The Sonogashira coupling of chloro-indazoles is often sluggish and requires more specialized conditions, sometimes moving to copper-free protocols to avoid side reactions.
-
A reaction flask is charged with the chloro-indazole (1.0 mmol), the terminal alkyne (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.05 mmol), and a phosphine ligand (e.g., SPhos, 0.1 mmol).
-
A strong base like K₂CO₃ or Cs₂CO₃ (2.0 mmol) is added, along with an anhydrous solvent like dioxane.
-
The mixture is heated to 80-100 °C for an extended period (12-24 hours).
-
Work-up and purification are carried out as described above.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for a cross-coupling reaction, applicable to both bromo- and chloro-indazole derivatives with appropriate modifications to the reaction conditions.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion and Future Perspectives
The choice between a bromo- or chloro-indazole derivative for cross-coupling reactions is a trade-off between reactivity and substrate availability/cost. Bromo-indazoles are the more reactive and reliable choice, often providing higher yields under milder conditions with a broader range of standard catalysts. However, the economic advantage and wider commercial availability of chloro-indazoles make them attractive starting materials, especially for large-scale synthesis. The continuous development of highly active and robust catalyst systems is steadily closing the reactivity gap, making chloro-indazoles increasingly viable substrates for these powerful transformations. Researchers should carefully consider the specific requirements of their synthetic targets, the available resources, and the desired scale of the reaction when selecting their halogenated indazole precursor.
References
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions.
- BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
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- Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3815-3829.
- Nolan, S. P., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4563-4567.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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- Maccioni, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(6), 6446-6461.
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7345-7354.
- Ali, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- BenchChem. (2025).
- Al-Hokbany, N., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 28(15), 5797.
- ResearchGate. (n.d.).
- Vetticatt, M. J., et al. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Chemistry – A European Journal, 29(17), e202203593.
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7345-7354.
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A Senior Application Scientist's Guide: Navigating Indazole Isomers in Synthesis — A Comparative Analysis of Methyl 3-Bromo-1H-indazole-5-carboxylate
Introduction: The Indazole Scaffold's Central Role in Modern Drug Discovery
The indazole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents, including FDA-approved drugs for oncology (e.g., Axitinib, Pazopanib) and antiemetics (e.g., Granisetron).[2][3] The functionalization of this core is paramount for modulating pharmacological activity, and halogenated indazoles serve as exceptionally versatile intermediates for achieving this molecular diversity.
Among these, Methyl 3-Bromo-1H-indazole-5-carboxylate (CAS: 1086391-06-1) has emerged as a critical building block.[4] Its bifunctional nature—a reactive bromine atom at the C3 position poised for cross-coupling and a carboxylate group at C5 for further derivatization—makes it a powerful tool for synthetic chemists.[4][5]
This guide provides an in-depth comparison of Methyl 3-Bromo-1H-indazole-5-carboxylate against its key halogenated and positional isomers. We will dissect the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in drug development to make strategic, evidence-based decisions in their synthetic campaigns.
The Strategic Imperative: Why Halogen Choice Dictates Synthetic Strategy
Halogenated heterocycles are the linchpins of modern synthetic chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions.[6] These reactions, which forge new carbon-carbon and carbon-heteroatom bonds with remarkable precision, are fundamental to constructing complex molecular architectures.[7] However, not all halogens are created equal. Their reactivity in the crucial oxidative addition step of the catalytic cycle follows a well-established trend: Iodine > Bromine > Chlorine .[8][9]
This hierarchy is a direct consequence of bond dissociation energy; the weaker carbon-iodine bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger carbon-bromine or carbon-chlorine bonds.[9] This fundamental difference has profound implications for reaction conditions, catalyst selection, cost, and overall synthetic strategy.
Head-to-Head Comparison: 3-Halo-1H-indazole-5-carboxylate Isomers
The choice of halogen at the C3 position is a critical decision point that balances reactivity, stability, and cost. Below, we compare the bromo-, iodo-, and chloro- analogs of Methyl 1H-indazole-5-carboxylate.
Methyl 3-Bromo-1H-indazole-5-carboxylate: The Versatile Workhorse
This isomer represents the industry benchmark, offering a well-calibrated balance of reactivity and stability. The C-Br bond is sufficiently labile to participate in a wide array of cross-coupling reactions under reasonably mild conditions, yet the compound is generally more stable and cost-effective than its iodo counterpart. It serves as a key precursor in the synthesis of compounds with demonstrated anticancer, antiviral, and anti-inflammatory potential.[4]
-
Synthetic Advantage: Broad applicability in Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings without requiring the highly activated (and often expensive) catalyst systems sometimes needed for chlorides.
-
Expert Insight: The C3-bromo group makes this an excellent substrate for metal-catalyzed reactions, allowing for extensive structural diversification crucial in structure-activity relationship (SAR) studies.[4]
Methyl 3-Iodo-1H-indazole-5-carboxylate: The High-Reactivity Specialist
The iodo isomer is the reagent of choice when reaction efficiency and mild conditions are paramount. Due to the weakness of the C-I bond, oxidative addition is rapid, often allowing for lower catalyst loadings, reduced reaction temperatures, and shorter reaction times. This is particularly advantageous when dealing with sensitive functional groups elsewhere in the molecule. Its utility has been highlighted in the synthesis of potent protein kinase B (Akt) inhibitors.[10][11]
-
Synthetic Advantage: Enables challenging couplings that may be sluggish with bromo or chloro analogs. Often provides higher yields and cleaner reaction profiles.
-
Expert Insight: While highly effective, the higher cost and potentially lower stability of iodo-compounds mean they are typically reserved for late-stage diversification, difficult transformations, or small-scale discovery chemistry where speed and yield are prioritized over material cost.
Methyl 3-Chloro-1H-indazole-5-carboxylate: The Scalable, Cost-Effective Option
The chloro isomer is the most cost-effective of the three, making it an attractive option for large-scale synthesis. However, this economic advantage comes at the cost of reactivity. The strength of the C-Cl bond necessitates more forcing reaction conditions, such as higher temperatures, stronger bases, and more sophisticated, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald's biarylphosphine ligands) to facilitate the challenging oxidative addition step.[8][12] Despite this, it remains a valuable building block for kinase inhibitors and other medicinal agents.[13]
-
Synthetic Advantage: Significant cost savings for process chemistry and large-scale manufacturing.
-
Expert Insight: The use of chloro-isomers requires careful catalyst screening and optimization. The development of advanced catalyst systems has made their use more practical, but chemists must be prepared for a more rigorous optimization phase compared to bromo or iodo substrates.
Data Presentation: Comparative Overview of 3-Halo Isomers
| Feature | Methyl 3-Bromo-1H-indazole-5-carboxylate | Methyl 3-Iodo-1H-indazole-5-carboxylate | Methyl 3-Chloro-1H-indazole-5-carboxylate |
| CAS Number | 1086391-06-1[4][14] | 885271-25-0[15] | 1079-46-5[16] |
| Molecular Weight | 255.07 g/mol [4] | 302.07 g/mol [15] | 210.62 g/mol [16] |
| Relative Reactivity | High (Benchmark) | Highest | Moderate |
| Typical Conditions | Standard Pd catalysts (e.g., Pd(PPh₃)₄), moderate temperatures | Low catalyst loading, often room temperature | Requires bulky, electron-rich ligands (e.g., SPhos), higher temperatures |
| Relative Cost | $ | ||
| Key Applications | Versatile intermediate for anticancer, antiviral, anti-inflammatory agents[4] | Synthesis of protein kinase inhibitors, sensitive substrate couplings[10][11] | Large-scale synthesis of kinase inhibitors and other APIs[13] |
The Impact of Positional Isomerism on Reactivity and Regioselectivity
Beyond the identity of the halogen, its position on the indazole ring—and the position of other substituents—profoundly influences the molecule's chemical behavior. This is particularly evident in N-alkylation reactions, where controlling regioselectivity between the N1 and N2 positions is critical, as the two resulting isomers often possess distinct biological profiles.[17][18]
The electronic nature and steric hindrance of substituents on the benzene portion of the indazole ring dictate the outcome of N-alkylation. For instance, a study on substituted indazoles revealed that electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, can confer excellent N2 regioselectivity (≥96%).[17] This is a crucial consideration in drug design, as direct synthesis of the desired N-alkyl regioisomer can significantly streamline a synthetic route and improve overall yield.[17] Therefore, while Methyl 3-Bromo-1H-indazole-5-carboxylate is an excellent substrate for C3 functionalization, a chemist targeting an N2-alkylated final product might consider an isomeric starting material with a C7 substituent to guide the alkylation regioselectively.
Experimental Protocols and Visualized Workflows
To provide a practical framework, we detail a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This self-validating system includes steps for setup, execution, and workup, grounded in established chemical principles.
Protocol: Suzuki-Miyaura Coupling of Methyl 3-Bromo-1H-indazole-5-carboxylate
Objective: To synthesize Methyl 3-(4-methoxyphenyl)-1H-indazole-5-carboxylate.
Materials:
-
Methyl 3-Bromo-1H-indazole-5-carboxylate (1.0 eq)
-
(4-methoxyphenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-Bromo-1H-indazole-5-carboxylate (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and Na₂CO₃ (3.0 eq).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed 4:1 Dioxane/Water solvent mixture, followed by the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.
Visualization of Key Processes
Diagrams generated using Graphviz provide a clear visual summary of complex chemical concepts.
Caption: Synthetic workflow comparison for 3-halo-indazole isomers.
Caption: Decision logic for selecting the optimal 3-halo-indazole isomer.
Conclusion and Forward Outlook
The selection of a halogenated indazole isomer is a strategic decision with far-reaching consequences for the efficiency, cost, and scalability of a synthetic route.
-
Methyl 3-Bromo-1H-indazole-5-carboxylate stands out as the most versatile and balanced building block, suitable for a majority of discovery and development applications.
-
Methyl 3-Iodo-1H-indazole-5-carboxylate is the specialist's choice for maximizing reactivity and ensuring success in challenging couplings or with delicate substrates, albeit at a higher cost.
-
Methyl 3-Chloro-1H-indazole-5-carboxylate offers a significant economic advantage for large-scale production, provided the synthetic process can be optimized to accommodate its lower reactivity.
Furthermore, an astute consideration of positional isomerism is essential for controlling outcomes such as N-alkylation regioselectivity. By understanding the fundamental principles of reactivity and the practical implications of isomer choice, researchers can navigate the complexities of indazole synthesis with greater precision and purpose, accelerating the journey from molecular concept to life-changing therapeutic.
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Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic Letters, 16(11), 3114–3117. Retrieved from [Link]
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Wang, X., et al. (2020). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 18(2), 239-243. Retrieved from [Link]
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Mooney, C. P., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1989–2000. Retrieved from [Link]
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El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Molecules, 26(4), 932. Retrieved from [Link]
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Biological activity comparison of "Methyl 3-Bromo-1H-indazole-5-carboxylate" analogs
An In-Depth Guide to the Biological Activity of Methyl 3-Bromo-1H-indazole-5-carboxylate Analogs for Anticancer Drug Discovery
Introduction: The Privileged Indazole Scaffold
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets.[1][2] This versatile heterocyclic structure is a key component in numerous FDA-approved drugs, including the anticancer agents Niraparib and Pazopanib, which validate its therapeutic potential.[3][4] Among the many indazole-based starting materials, Methyl 3-Bromo-1H-indazole-5-carboxylate (CAS 1086391-06-1) stands out as a particularly valuable building block.[5][6][7] Its structure features a bromine atom at the 3-position, which is highly amenable to substitution and cross-coupling reactions, and a methyl ester at the 5-position, offering another site for modification.[5]
This guide provides a comparative analysis of the biological activities of hypothetical analogs derived from this parent compound. The focus is on anticancer activity, a field where indazole derivatives have shown significant promise.[3][4][8][9][10][11][12] By exploring how structural modifications influence efficacy in various in vitro assays, we can elucidate key structure-activity relationships (SAR) that are crucial for guiding the development of next-generation cancer therapeutics.
Rationale for Analog Synthesis: A Structure-Activity Relationship (SAR) Approach
The core principle of medicinal chemistry is that the biological activity of a compound is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies are the systematic exploration of this link.[13][14][15][16] By synthesizing a library of analogs from a common scaffold like Methyl 3-Bromo-1H-indazole-5-carboxylate, researchers can systematically alter specific parts of the molecule and observe the resulting changes in biological function.
The primary objectives of this analog-based approach are to:
-
Enhance Potency: Achieve the desired biological effect at lower concentrations (e.g., lower IC50 values).
-
Improve Selectivity: Increase the compound's activity against the intended target while minimizing off-target effects, which can lead to toxicity.[17]
-
Optimize Pharmacokinetic Properties: Modify the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles, enhancing the drug's viability for in vivo applications.[17][18]
For this guide, we will consider three hypothetical analogs to illustrate the comparative process:
-
Parent Compound: Methyl 3-Bromo-1H-indazole-5-carboxylate
-
Analog A: A Suzuki coupling product where the 3-bromo group is replaced with a 4-fluorophenyl group.
-
Analog B: An amide derivative where the 5-methyl carboxylate is converted to an N-cyclopropyl amide, and the 3-bromo group is replaced with a piperazine moiety.
-
Analog C: An N1-alkylated derivative where a benzyl group is added to the N1 position of the indazole ring, and the 3-bromo is replaced with a morpholine ring.
Caption: General strategy for synthesizing analogs from the parent compound.
Comparative Biological Evaluation: Anticancer Activity
The anticancer potential of novel compounds is assessed through a cascade of in vitro assays that measure different aspects of their biological effects.[19][20][21] We will compare our parent compound and its analogs based on their performance in three key areas: cytotoxicity, specific enzyme inhibition, and induction of apoptosis.
Cytotoxicity (Anti-proliferative Activity)
A primary indicator of anticancer potential is a compound's ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability.[22][23] It measures the metabolic activity of cells, where viable cells with active mitochondrial enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product.[22][24] The intensity of the purple color is directly proportional to the number of living cells. The results are typically reported as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.[19]
Table 1: Comparative Cytotoxicity (IC50 in µM) of Indazole Analogs
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | K562 (Leukemia) |
| Parent Compound | > 50 | > 50 | > 50 |
| Analog A | 25.3 | 30.1 | 41.5 |
| Analog B | 1.8 | 3.5 | 0.9 |
| Analog C | 8.7 | 12.4 | 15.2 |
| Doxorubicin (Control) | 0.5 | 0.8 | 0.2 |
Data is hypothetical for illustrative purposes.
Interpretation: The data suggests that the parent compound has negligible cytotoxic activity. Analog A shows modest activity, indicating that simple aryl substitution at the 3-position confers some anti-proliferative effect. Analog C shows improved potency. Analog B, with its combination of an N-cyclopropyl amide and a piperazine ring, demonstrates the most potent cytotoxicity across all tested cell lines, making it the most promising candidate from this initial screen.
Specific Enzyme Inhibition
Many modern cancer therapies are designed to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.[20] Indazole scaffolds are particularly effective as kinase inhibitors and PARP inhibitors.[1][3][4][25]
A. PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) enzymes are critical for repairing single-strand DNA breaks.[25] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is deficient. Inhibiting PARP in these cells leads to an accumulation of DNA damage, resulting in cell death through a mechanism known as "synthetic lethality".[18][25] The indazole-3-carboxamide scaffold is a core feature of the approved PARP inhibitor Niraparib, highlighting the potential of this chemical class.[25]
B. VEGFR-2 Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis—the formation of new blood vessels.[26][27] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR-2 a prime target for anticancer drugs.[26][28]
Table 2: Comparative Enzyme Inhibition (IC50 in nM)
| Compound | PARP-1 Inhibition | VEGFR-2 Kinase Inhibition |
| Parent Compound | > 10,000 | > 10,000 |
| Analog A | 5,210 | 1,540 |
| Analog B | 15.2 | 8,900 |
| Analog C | 850 | 25.6 |
| Olaparib (PARP Control) | 5 | N/A |
| Sorafenib (VEGFR-2 Control) | N/A | 10 |
Data is hypothetical for illustrative purposes.
Interpretation: This targeted analysis reveals different mechanisms of action. Analog B, which was highly cytotoxic, is also a potent PARP-1 inhibitor, suggesting its cytotoxicity in BRCA-deficient cell lines would be significant. In contrast, Analog C is a highly potent VEGFR-2 kinase inhibitor, indicating its primary mechanism may be the disruption of tumor angiogenesis. Analog A shows weak activity against both targets. This highlights the importance of specific substitutions in directing the compound's activity towards a particular molecular target.
Induction of Apoptosis
Effective anticancer agents often work by inducing apoptosis, or programmed cell death, in cancer cells.[8][11] The Annexin V-FITC/PI assay is a standard flow cytometry method used to detect and quantify apoptosis.[19][29] In early apoptosis, a cell membrane lipid (phosphatidylserine) flips to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus marking late apoptotic or necrotic cells.[19]
Table 3: Apoptosis Induction in K562 Cells after 24h Treatment at 5x IC50
| Compound | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 2.1% | 1.5% |
| Analog B | 35.8% | 15.4% |
| Analog C | 18.2% | 8.9% |
Data is hypothetical for illustrative purposes.
Interpretation: Consistent with its high cytotoxicity and potent PARP-1 inhibition, Analog B is a strong inducer of apoptosis. Analog C also induces apoptosis, albeit to a lesser extent, which aligns with its mechanism of inhibiting survival signaling through VEGFR-2.
Caption: Experimental workflow for in vitro screening of novel anticancer agents.
Experimental Protocols
For scientific integrity and reproducibility, detailed methodologies are essential.
MTT Cytotoxicity Assay Protocol[19][29]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.[29]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). Remove the old media from the wells and add media containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.[29]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[19]
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[29]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density) at 570 nm using a microplate reader.[23][29]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
VEGFR-2 Kinase Assay Protocol[26][30][31]
-
Reagent Preparation: Prepare a serial dilution of the test compounds. Prepare a master mix containing kinase buffer, recombinant human VEGFR-2 kinase domain, and a suitable peptide substrate.[30]
-
Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.[30]
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.[30]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes to allow for the phosphorylation reaction.[30][31]
-
Detection: Stop the reaction and add a detection reagent. For luminescence-based assays (e.g., ADP-Glo™), this reagent depletes remaining ATP and then converts the generated ADP back to ATP, which fuels a luciferase reaction.[26]
-
Signal Measurement: Measure the luminescence signal using a microplate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus less inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.
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The Strategic Application of Methyl 3-Bromo-1H-indazole-5-carboxylate in Modern Synthesis: A Cost-Benefit Analysis
In the landscape of contemporary drug discovery and materials science, the indazole scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds, most notably in the realm of kinase and PARP inhibition. The strategic functionalization of this core is paramount to modulating therapeutic efficacy. This guide provides a comprehensive cost-benefit analysis of a key building block, Methyl 3-bromo-1H-indazole-5-carboxylate , comparing its utility in pivotal cross-coupling reactions against viable alternatives. Our analysis is grounded in experimental data from peer-reviewed literature, offering researchers, scientists, and drug development professionals a practical framework for synthetic strategy and reagent selection.
Introduction: The Indazole Core and the Critical Role of Halogenated Intermediates
The indazole moiety is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The development of potent PARP inhibitors such as Niraparib has further underscored the therapeutic importance of this heterocyclic system.[2][3] The synthesis of complex indazole-based molecules heavily relies on the strategic introduction of substituents, often facilitated by palladium-catalyzed cross-coupling reactions. Halogenated indazoles, particularly bromo and iodo derivatives, serve as versatile linchpins in these transformations.
This guide focuses on Methyl 3-bromo-1H-indazole-5-carboxylate (CAS 1086391-06-1), a commercially available building block that offers a balance of reactivity and stability. The bromine atom at the 3-position and the methyl ester at the 5-position provide orthogonal handles for sequential functionalization, a critical consideration in multi-step synthetic campaigns.
Cost-Benefit Analysis of Methyl 3-Bromo-1H-indazole-5-carboxylate in Key Cross-Coupling Reactions
The utility of an intermediate is a function of its reactivity, cost, and the efficiency of the transformations it enables. Here, we analyze the performance of Methyl 3-bromo-1H-indazole-5-carboxylate in three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a critical parameter, with the general trend being I > Br > Cl.
Comparative Analysis:
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10 mol%), K₂CO₃ | DME, 80 °C, 2h | High | [4][5] |
| 3-chloroindazole | 5-indole boronic acid | Pd₂(dba)₃ (2 mol%), XPhos (3 mol%), K₃PO₄ | Dioxane/H₂O, 100 °C, 15h | Good to Excellent | [3] |
| tert-butyl 3-iodo-1H-indazole-1-carboxylate | Phenylboronic acid | PdCl₂(dppf) (3 mol%), K₂CO₃ | Dioxane/H₂O, 80 °C, 8h | Not specified | [6][7] |
Cost Considerations:
A significant factor in the cost-benefit analysis is the price of the starting materials. As of early 2026, the approximate cost of related indazole building blocks from various suppliers is as follows:
| Compound | CAS Number | Approximate Price (per gram) |
| Methyl 3-bromo-1H-indazole-5-carboxylate | 1086391-06-1 | $50 - $100 |
| Methyl 5-bromo-1H-indazole-3-carboxylate | 78155-74-5 | $50 - $100 |
| 5-Bromo-3-methyl-1H-indazole | 552331-16-5 | $100 - $200 |
| Methyl 5-iodo-1H-indazole-3-carboxylate | 1079-47-6 | $200 - $400 |
Note: Prices are approximate and can vary significantly between suppliers and purity grades.
The iodo-analogue is substantially more expensive than the bromo-derivative, which can be a deciding factor in large-scale synthesis. The higher reactivity of the iodo-compound may not always justify the increased cost, especially if comparable yields can be achieved with the bromo-analogue by slightly modifying the reaction conditions (e.g., higher temperature, longer reaction time, or a more active catalyst).
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a common linkage in pharmaceuticals.[8] The choice of ligand is crucial for the success of this reaction, and various generations of catalysts have been developed to couple a wide range of amines and aryl halides.[9]
Comparative Analysis:
Aryl iodides are generally more reactive in Buchwald-Hartwig aminations, but aryl bromides are also excellent substrates, often requiring slightly more forcing conditions or more sophisticated ligand systems. For a substrate like Methyl 3-bromo-1H-indazole-5-carboxylate, a wide range of primary and secondary amines can be coupled efficiently using commercially available palladium catalysts and ligands such as XPhos, SPhos, or RuPhos.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| Aryl Bromide | Secondary Amine | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 100 °C | Good | [10] |
| 4-Iodo-3-methyl-1H-indazole | Primary/Secondary Amine | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene | 80-110 °C | Not specified | [11] |
| Aryl Bromide | Aniline | Pd₂(dba)₃, XantPhos | DBU | DMF | Not specified | 83% | [12] |
Causality in Experimental Choices: The use of strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is critical to deprotonate the amine and facilitate the catalytic cycle. The choice of solvent is also important, with ethereal solvents like dioxane or aromatic hydrocarbons like toluene being common. The selection of the phosphine ligand is perhaps the most critical parameter, with bulky, electron-rich ligands generally promoting the reductive elimination step and increasing catalyst turnover.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a transformation of great importance in materials science and for the synthesis of complex natural products.
Comparative Analysis:
The reactivity trend of aryl halides in Sonogashira coupling follows the expected order: I > OTf > Br >> Cl. While aryl iodides often react at room temperature, aryl bromides typically require elevated temperatures to achieve comparable reaction rates. The use of a copper(I) co-catalyst is common, although copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
| Aryl Halide | Alkyne | Catalyst System | Conditions | Yield | Reference |
| 5-bromo-indoles/indazoles | Terminal Alkynes | PdCl₂(PPh₃)₂ (10 mol%), CuI (20 mol%) | 70 °C | High | [13] |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina, 0.1% Cu₂O on alumina | 75 °C, 72h | <2% (batch) | [14] |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Not specified | Room Temp | Selective for Iodo | [13] |
Experimental Protocol: Sonogashira Coupling of Methyl 3-Bromo-1H-indazole-5-carboxylate
This protocol is a representative procedure and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add Methyl 3-bromo-1H-indazole-5-carboxylate (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 70 °C and stir until completion, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Alternatives to Methyl 3-Bromo-1H-indazole-5-carboxylate
The primary alternative to our target molecule is its iodo-analogue, Methyl 3-iodo-1H-indazole-5-carboxylate . As discussed, the iodo-derivative offers higher reactivity, potentially allowing for milder reaction conditions. However, this comes at a significantly higher cost.
Other alternatives include positional isomers, such as Methyl 5-bromo-1H-indazole-3-carboxylate (CAS 78155-74-5).[13][15][16] The choice between these isomers depends on the desired substitution pattern of the final product. The reactivity of the bromine atom is influenced by its position on the indazole ring, which can affect the electronic properties of the C-Br bond.
Case Study: Synthesis of Niraparib
Niraparib is a potent PARP inhibitor approved for the treatment of certain types of cancer. Its synthesis often involves the coupling of an indazole core with a substituted phenylpiperidine moiety. While specific synthetic routes may be proprietary, the general strategy often involves a C-N bond formation that could potentially be achieved via a Buchwald-Hartwig amination or a related copper-catalyzed coupling reaction. The use of a pre-functionalized indazole, such as Methyl 3-bromo-1H-indazole-5-carboxylate, would allow for the introduction of the phenylpiperidine group at the 3-position, followed by conversion of the methyl ester at the 5-position to the desired carboxamide.
Conclusion and Recommendations
Methyl 3-bromo-1H-indazole-5-carboxylate represents a strategically valuable and economically viable building block for the synthesis of complex indazole-containing molecules.
-
For Suzuki-Miyaura and Sonogashira couplings: It offers a good balance of reactivity and cost. While the corresponding iodo-analogue may provide higher reactivity, the significantly lower cost of the bromo-derivative makes it a more practical choice for large-scale synthesis, provided that the reaction conditions are optimized.
-
For Buchwald-Hartwig aminations: It is an excellent substrate for coupling with a wide range of amines, enabled by modern, highly active catalyst systems.
Recommendation: For initial exploratory studies and small-scale synthesis where rapid reaction times and mild conditions are paramount, the use of the more reactive iodo-analogue may be justified. However, for process development and large-scale synthesis, the cost-effectiveness of Methyl 3-bromo-1H-indazole-5-carboxylate makes it the superior choice. The slightly lower reactivity can be readily overcome by careful optimization of the reaction parameters, leading to an overall more economical and efficient synthetic route.
References
-
Flow Chemistry: Sonogashira Coupling. (n.d.). Karger. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]
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How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? (n.d.). Mol-Instincts. Retrieved from [Link]
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The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved from [Link]
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Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][10][13][14] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2022). ResearchGate. Retrieved from [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
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Niraparib; MK 4827. (2016). New Drug Approvals. Retrieved from [Link]
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Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. Retrieved from [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved from [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(4), 4506-4520. Retrieved from [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). National Institutes of Health. Retrieved from [Link]
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Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... (n.d.). ResearchGate. Retrieved from [Link]
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The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Retrieved from [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. Retrieved from [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Institutes of Health. Retrieved from [Link]
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Methyl 1-acetyl-1H-indazole-5-carboxylate. (n.d.). Chemsrc. Retrieved from [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. (n.d.). ResearchGate. Retrieved from [Link]
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A Head-to-Head Comparison of Synthetic Routes to Indazole-5-Carboxylates: A Guide for Researchers
Indazole-5-carboxylates are pivotal structural motifs in medicinal chemistry, forming the core of numerous therapeutic agents. Their synthesis is a critical step in the discovery and development of new drugs. This guide provides an in-depth, head-to-head comparison of prominent synthetic routes to this important class of molecules, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each method. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.
Introduction to Indazole-5-Carboxylates
Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring. The inclusion of a carboxylate group at the 5-position provides a versatile handle for further functionalization, making indazole-5-carboxylates valuable intermediates in the synthesis of complex bioactive molecules. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness of the final product.
Classical Synthetic Approaches
Two classical methods have long been the cornerstones of indazole synthesis: the Jacobson Indazole Synthesis and synthesis via diazotization of ortho-alkylanilines. These methods, while established, have their own distinct advantages and limitations.
The Jacobson Indazole Synthesis
The Jacobson synthesis involves the intramolecular cyclization of N-nitroso-o-alkylanilines. While historically significant, its application to the synthesis of indazole-5-carboxylates is less common in modern literature due to the often harsh conditions and potential for side reactions. The general mechanism involves the in situ generation of a diazonium species from the N-nitroso compound, which then undergoes intramolecular cyclization.
General Reaction Scheme (Jacobson):
Caption: General workflow of the Jacobson Indazole Synthesis.
Causality Behind Experimental Choices: The choice of a strong acid or thermal conditions is necessary to promote the rearrangement of the N-nitroso group and facilitate the subsequent cyclization. However, these conditions can also lead to decomposition of starting materials or products, especially with sensitive functional groups.
Synthesis via Diazotization of 4-Amino-3-Alkylbenzoates
A more widely employed classical approach for the synthesis of 1H-indazole-5-carboxylates involves the diazotization of a 4-amino-3-alkylbenzoate derivative, followed by intramolecular cyclization. This method offers a more direct and often higher-yielding route to the desired products.
Reaction Mechanism:
The reaction proceeds through the formation of a diazonium salt from the primary aromatic amine using a source of nitrous acid (e.g., sodium nitrite in acidic media). The resulting diazonium ion is then attacked intramolecularly by the adjacent alkyl group, leading to cyclization and subsequent aromatization to the indazole ring system.
Caption: Diazotization route to ethyl 1H-indazole-5-carboxylate.
Experimental Protocol: Synthesis of Ethyl 1H-indazole-5-carboxylate via Diazotization
-
Dissolution: Dissolve ethyl 4-amino-3-methylbenzoate in a suitable acidic medium, such as a mixture of ethanol and concentrated hydrochloric acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath. This is critical to ensure the stability of the diazonium salt intermediate.
-
Diazotization: Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution, maintaining the temperature below 5 °C. Stir the mixture for a specified time (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
-
Cyclization: The cyclization may occur spontaneously upon warming to room temperature or may require gentle heating. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, the mixture is typically neutralized and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford pure ethyl 1H-indazole-5-carboxylate.
Modern Synthetic Approaches: Transition-Metal-Catalyzed Methods
In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of indazoles, offering milder reaction conditions, broader substrate scope, and often higher efficiency compared to classical methods.
Transition-Metal-Catalyzed Intramolecular C-H Amination
Palladium and copper-catalyzed intramolecular C-H amination reactions have been successfully applied to the synthesis of indazoles. These methods typically involve the cyclization of a pre-functionalized aromatic precursor, such as an N-acyl-N'-arylhydrazine or a similar derivative.
General Reaction Scheme (Transition-Metal-Catalyzed):
Caption: General workflow for transition-metal-catalyzed indazole synthesis.
Causality Behind Experimental Choices: The choice of the metal catalyst (e.g., palladium or copper), ligand, and base is crucial for the efficiency and selectivity of the C-H amination process. The ligand modulates the reactivity of the metal center, while the base facilitates the deprotonation steps in the catalytic cycle.
Head-to-Head Performance Comparison
To provide a clear comparison, let's consider the synthesis of a common target, Ethyl 1H-indazole-5-carboxylate .
| Feature | Diazotization of Ethyl 4-amino-3-methylbenzoate | Transition-Metal-Catalyzed C-H Amination |
| Starting Materials | Readily available substituted anilines. | Requires pre-functionalized hydrazine derivatives. |
| Reagents | Inexpensive and common lab reagents (NaNO₂, HCl). | Often requires more expensive metal catalysts and ligands. |
| Reaction Conditions | Low temperatures for diazotization, then warming or heating. | Typically requires elevated temperatures and inert atmosphere. |
| Typical Yields | Moderate to good (can be variable). | Good to excellent. |
| Scalability | Generally scalable, but handling of diazonium salts on a large scale requires caution. | Can be scalable, but catalyst cost may be a factor. |
| Substrate Scope | Generally good for electron-rich and neutral anilines. | Often broader, tolerating a wider range of functional groups. |
| Key Advantages | Cost-effective, uses simple reagents. | High yields, good functional group tolerance. |
| Key Limitations | Potential for side reactions, safety concerns with diazonium salts. | Higher cost of catalysts and ligands, may require optimization of reaction conditions. |
Conclusion
The choice of a synthetic route to indazole-5-carboxylates depends on several factors, including the specific target molecule, available starting materials, desired scale, and cost considerations.
-
The diazotization of 4-amino-3-alkylbenzoates remains a viable and cost-effective method, particularly for large-scale synthesis where the cost of reagents is a primary concern. Careful control of reaction conditions is paramount to ensure safety and maximize yield.
-
Transition-metal-catalyzed methods offer a more modern and often more efficient alternative, with the key advantages of higher yields and broader functional group tolerance. These methods are particularly well-suited for the synthesis of complex and highly functionalized indazole-5-carboxylates in a research and development setting.
Ultimately, a thorough evaluation of the specific synthetic challenge at hand will guide the researcher in selecting the most appropriate and effective methodology.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [Link]
-
Ethyl 4-amino-3-methylbenzoate. Organic Syntheses. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
A Senior Application Scientist's Guide to "Methyl 3-Bromo-1H-indazole-5-carboxylate" in Standard Cross-Coupling Reactions
For the discerning researcher in medicinal chemistry and drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the myriad of heterocyclic scaffolds, indazoles are of paramount importance due to their prevalence in a wide array of biologically active compounds.[1] This guide provides an in-depth technical analysis and benchmarking of Methyl 3-bromo-1H-indazole-5-carboxylate , a versatile and reactive intermediate, in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
This document moves beyond a simple recitation of protocols. It is designed to be a self-validating system, offering not only step-by-step methodologies but also a critical comparison with viable alternatives. The experimental data presented herein, drawn from established literature and representative protocols, will empower you to make informed decisions for your specific synthetic challenges.
The Strategic Advantage of the 3-Bromo-indazole-5-carboxylate Scaffold
The indazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-cancer and anti-inflammatory properties.[1] Methyl 3-bromo-1H-indazole-5-carboxylate (Figure 1) offers a unique combination of functionalities that make it a highly valuable synthetic intermediate. The bromine atom at the C3 position serves as a versatile handle for the introduction of molecular diversity through various cross-coupling reactions. Concurrently, the methyl ester at the C5 position provides a site for further elaboration, such as amide bond formation, or can be hydrolyzed to the corresponding carboxylic acid.
Figure 1: Chemical Structure of Methyl 3-bromo-1H-indazole-5-carboxylate
Benchmarking Performance: A Comparative Analysis
To objectively assess the performance of Methyl 3-bromo-1H-indazole-5-carboxylate, we will compare its reactivity and typical yields in standard cross-coupling reactions against its commercially available isomers. The choice of isomer can significantly influence reactivity due to subtle differences in electronic and steric environments.
Table 1: Commercially Available Isomeric Alternatives
| Compound Name | CAS Number | Key Differentiating Feature |
| Methyl 5-bromo-1H-indazole-3-carboxylate | 78155-74-5 | Isomeric position of bromo and carboxylate groups |
| Methyl 3-bromo-1H-indazole-4-carboxylate | 885271-63-6 | Carboxylate at C4, adjacent to the fusion |
| Methyl 3-bromo-1H-indazole-6-carboxylate | 1434142-10-5 | Carboxylate at C6 |
| Methyl 5-bromo-1H-indazole-7-carboxylate | 898747-24-5 | Carboxylate at C7 |
The data presented in the following sections will provide a baseline for expected yields and reaction conditions, enabling a rational selection of the most suitable building block for your synthetic targets.
I. The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] The reactivity of the C-Br bond in indazole systems makes them excellent substrates for this transformation.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol is adapted from a reported procedure for the Suzuki coupling of the isomeric Methyl 5-bromo-1H-indazole-3-carboxylate, which demonstrates excellent reactivity and provides a solid benchmark for the target molecule.
Reaction Scheme:
Materials:
-
Methyl 3-bromo-1H-indazole-5-carboxylate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Methyl 3-bromo-1H-indazole-5-carboxylate, the arylboronic acid, [Pd(dppf)Cl₂], and K₂CO₃.
-
Add degassed DME and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Performance Comparison: Suzuki-Miyaura Coupling
The following table provides a comparative overview of expected yields for the Suzuki coupling of different bromo-indazole-carboxylate isomers. The yield for the target molecule is an educated estimate based on the performance of its close isomer.
Table 2: Benchmarking Suzuki-Miyaura Reaction Yields
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3-bromo-1H-indazole-5-carboxylate | Phenylboronic acid | [Pd(dppf)Cl₂] | K₂CO₃ | DME/H₂O | 85 | 4-8 | ~70-80% (Est.) | N/A |
| Methyl 5-bromo-1H-indazole-3-carboxylate | N-Boc-2-pyrroleboronic acid | [Pd(dppf)Cl₂] | K₂CO₃ | DME/H₂O | 80 | 2 | 70% | [3] |
| N-butyl-N-(3-bromophenyl)-1H-indazole-3-carboxamide | Various arylboronic acids | [Pd(dppf)Cl₂]·DCM | K₂CO₃ | 1,4-Dioxane/H₂O | RT | 8-12 | 70-90% | [4] |
Note: The estimated yield for the target compound is based on the high reactivity generally observed for bromoindazoles in Suzuki couplings under these conditions.
Causality Behind Experimental Choices:
-
Catalyst: [Pd(dppf)Cl₂] is a robust and versatile catalyst for Suzuki couplings, known for its high efficiency and functional group tolerance. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation without promoting significant side reactions.
-
Solvent System: The mixture of an ethereal solvent like DME or dioxane with water is crucial. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Experimental Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
II. The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the palladium-catalyzed formation of C-N bonds.[4][5] This reaction is of immense importance in pharmaceutical research, where the arylamine motif is a common feature in drug candidates.
Experimental Protocol: A Representative Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
Methyl 3-bromo-1H-indazole-5-carboxylate (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add Methyl 3-bromo-1H-indazole-5-carboxylate.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the tube and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Performance Comparison: Buchwald-Hartwig Amination
The following table provides expected yields based on the performance of similar bromo-heterocyclic systems.
Table 3: Benchmarking Buchwald-Hartwig Amination Yields
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3-bromo-1H-indazole-5-carboxylate | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 12-24 | ~75-90% (Est.) | N/A |
| 4-Iodo-3-methyl-1H-indazole | Various amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 80-110 | 4-24 | Good to Excellent | [6] |
| 3-Bromo-5-methoxypyridine | Various amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2-18 | High | [8] |
Note: The estimated yield is based on the high efficiency of modern Buchwald-Hartwig protocols for a wide range of bromo-heterocycles.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is crucial for achieving high catalytic activity. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine, forming the active palladium-amido intermediate.
-
Solvent: Anhydrous, aprotic solvents like toluene are standard for this reaction as they are compatible with the strong base and effectively solubilize the reactants and catalyst.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
III. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in materials science and medicinal chemistry.
Experimental Protocol: A Representative Sonogashira Coupling
As with the Buchwald-Hartwig amination, a specific published protocol for our target molecule is elusive. The following is a general and reliable procedure for the Sonogashira coupling of bromo-heterocycles.[9][10]
Reaction Scheme:
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Conclusion and Future Outlook
Methyl 3-bromo-1H-indazole-5-carboxylate stands as a highly valuable and versatile building block for the synthesis of complex indazole-containing molecules. Its performance in the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions is expected to be robust, with yields comparable to or exceeding those of its isomers, making it an excellent choice for library synthesis and lead optimization campaigns.
The provided protocols and comparative data serve as a solid foundation for researchers to incorporate this reagent into their synthetic strategies. As with any chemical transformation, optimization of reaction conditions for specific substrates is always recommended to achieve maximal yields and purity. The continued development of novel catalysts and methodologies will undoubtedly further expand the utility of this and other indazole-based building blocks in the ongoing quest for new therapeutic agents.
References
- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Methyl 3-Bromo-1H-indazole-5-carboxylate
As a Senior Application Scientist, my experience in both synthesis and laboratory management has underscored a critical, often overlooked, aspect of research: the responsible disposal of chemical waste. The integrity of our work extends beyond the reaction flask to the final, compliant handling of every byproduct and surplus reagent. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Methyl 3-Bromo-1H-indazole-5-carboxylate, a halogenated heterocyclic compound frequently used as a building block in pharmaceutical and materials science research.[1][2]
The procedural steps outlined here are designed not just for regulatory adherence but to create a self-validating system of safety within your laboratory. Understanding the why behind each step is paramount to fostering a culture of safety and environmental stewardship.
Part 1: Hazard Characterization and Regulatory Imperative
Methyl 3-Bromo-1H-indazole-5-carboxylate is not a benign substance. Its classification as hazardous waste is dictated by its inherent chemical properties and the potential risks it poses upon exposure. A thorough understanding of these hazards is the foundation of a sound disposal plan.
The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications mandate that it be handled as regulated hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4] Furthermore, the Occupational Safety and Health Administration (OSHA) requires that all personnel handling this chemical be trained on its hazards and the proper safety protocols.[5][6][7]
| Property | Identifier | Source |
| Chemical Name | Methyl 3-bromo-1H-indazole-5-carboxylate | |
| CAS Number | 1086391-06-1 | |
| Molecular Formula | C₉H₇BrN₂O₂ | |
| Signal Word | Warning | |
| Hazard Class | Halogenated Organic Compound | [8][9] |
The presence of bromine categorizes this compound as a halogenated organic waste . This is the single most critical piece of information for its disposal. The co-mingling of halogenated and non-halogenated waste streams is a frequent and dangerous error in laboratory settings. The reasoning is straightforward: standard incineration of halogenated compounds can produce highly toxic and persistent environmental pollutants like dioxins and furans. Therefore, they must be sent to specialized high-temperature incineration facilities.[10]
Part 2: Pre-Disposal Operations: A Framework for Safety
Proper disposal begins long before the waste container is full. It starts with establishing safe handling and accumulation practices within the laboratory.
Personal Protective Equipment (PPE)
Based on the material's hazards, the following PPE is mandatory when handling Methyl 3-Bromo-1H-indazole-5-carboxylate in any form, including its waste:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are required.[11][12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[11]
-
Body Protection: A standard laboratory coat is necessary to prevent skin contact.[8]
Waste Segregation and Containment
This is the cornerstone of compliant chemical waste management.
-
Dedicated Halogenated Waste Stream: Establish a specific, clearly labeled waste container exclusively for halogenated solid waste. This prevents cross-contamination with other waste streams like non-halogenated solvents or aqueous waste.[9][13]
-
Container Requirements: The waste container must be:
-
Made of a compatible material (e.g., High-Density Polyethylene - HDPE).
-
In good condition with no leaks or cracks.[13]
-
Equipped with a secure, tight-fitting screw-top cap to prevent spills and the release of vapors.[14] The container must remain closed at all times unless waste is actively being added.[14]
-
The Satellite Accumulation Area (SAA)
Federal regulations allow for the accumulation of hazardous waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory where it is generated.[13][15]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15]
-
Labeling: The SAA itself should be clearly marked.
-
Storage: Incompatible waste streams within the SAA must be segregated to prevent accidental mixing.[13] For instance, the solid halogenated waste container should be stored separately from liquid acid or base waste containers.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the collection and disposal of Methyl 3-Bromo-1H-indazole-5-carboxylate waste.
1. Container Preparation:
- Obtain a suitable hazardous waste container as described in Part 2.
- Affix a hazardous waste tag to the container before adding any waste. These tags are typically provided by your institution's Environmental Health and Safety (EHS) department.[16]
2. Waste Labeling (The Non-Negotiable Step):
- Using a permanent marker, fill out the hazardous waste tag completely and legibly.[16]
- Write the words "Hazardous Waste" .[15][16]
- List the full chemical name: "Methyl 3-Bromo-1H-indazole-5-carboxylate" . Do not use abbreviations, chemical formulas, or trade names.[16]
- If the waste includes other materials (e.g., contaminated gloves, weigh paper), list all components and their approximate percentages.
- Clearly mark the relevant hazard pictograms (e.g., irritant, health hazard).[16]
- Fill in the generator's name (Principal Investigator), laboratory location, and the date waste was first added (the accumulation start date).[16]
3. Waste Collection:
- Wearing all required PPE, carefully transfer the solid waste into the designated container.
- Use tools like a spatula or scoopula to minimize the generation of airborne dust.[12]
- This waste stream includes not only the surplus chemical but also any materials grossly contaminated with it, such as weigh boats, contaminated gloves, or paper towels used for cleanup.
4. Storage and Removal:
- After adding waste, securely fasten the container's cap.
- Place the container in your designated SAA.
- Once the container is full, or within one year of the accumulation start date (whichever comes first), contact your institution's EHS department to arrange for a waste pickup.[13] EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Below is a workflow diagram illustrating the decision-making and operational process for proper disposal.
Caption: Disposal workflow for Methyl 3-Bromo-1H-indazole-5-carboxylate.
Part 4: Emergency Response
Even with meticulous planning, accidents can occur. An established emergency plan is a requirement under OSHA.[5][7]
-
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, don PPE.
-
Cover the spill with a chemical absorbent from a spill kit. Avoid creating dust.[17]
-
Carefully sweep the absorbed material and place it into your hazardous waste container.
-
Clean the area and decontaminate any equipment used.
-
For large spills, evacuate the area and contact your institution's EHS/emergency response team immediately.
-
-
In Case of Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11][12]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]
-
By adhering to this comprehensive guide, researchers can ensure that their innovative work with compounds like Methyl 3-Bromo-1H-indazole-5-carboxylate is conducted with the highest standards of safety, environmental responsibility, and regulatory compliance.
References
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group. [Link]
-
OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]
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Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]
-
How OSHA Workplace Rules Affect Hazardous Waste Management. (2018). Hazardous Waste Experts. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Dispose of Chemical Waste. Environmental Health and Safety, Stony Brook University. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
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SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid. Fisher Scientific. [Link]
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Laboratory chemical waste disposal guidelines. University of Otago. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
WASTE MANAGEMENT. (2022). The University of Edinburgh. [Link]
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Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Cole-Parmer. [Link]
-
Chemical Waste Management Guide. Environmental Health & Safety, Boston University. [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). RSC Advances. [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). National Institutes of Health. [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). ResearchGate. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of Methyl 3-Bromo-1H-indazole-5-carboxylate
This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with Methyl 3-bromo-1H-indazole-5-carboxylate (CAS No. 1086391-06-1). As a brominated indazole derivative, this compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of complex therapeutic agents.[1][2][3] However, its chemical structure—featuring a pharmacologically active indazole core and a halogen substituent—necessitates stringent handling procedures to ensure personnel safety and experimental integrity.
This document moves beyond a simple checklist, offering a procedural framework grounded in established safety science for halogenated aromatic compounds.[4] The causality behind each recommendation is explained to build a deep, working knowledge of safe laboratory practices.
Disclaimer: A specific, verified Safety Data Sheet (SDS) for Methyl 3-bromo-1H-indazole-5-carboxylate (CAS 1086391-06-1) is not widely available in public databases. The guidance herein is synthesized from the safety profiles of structurally analogous compounds, including other brominated indazole carboxylates and general principles for handling halogenated aromatic compounds.[4][5][6][7] Users are required to consult the SDS provided by their specific supplier before initiating any work.
Hazard Identification and Risk Assessment
Based on data from closely related analogues, Methyl 3-bromo-1H-indazole-5-carboxylate should be treated as a hazardous substance with the potential to cause significant irritation and acute toxicity.[5][6] The primary risks are associated with irritation to the skin, eyes, and respiratory system, and harm if ingested.
| Hazard Classification | Description | Rationale and Causality |
| Acute Toxicity (Oral) | Harmful if swallowed. [6] | Indazole derivatives are known to be biologically active, and oral ingestion can lead to systemic toxicity.[1] |
| Skin Irritation | Causes skin irritation. [5][6] | Halogenated aromatic compounds can defat the skin and cause inflammatory reactions upon contact.[4] |
| Eye Irritation | Causes serious eye irritation. [5][6] | The compound, likely a fine crystalline solid, can cause severe mechanical and chemical irritation to sensitive eye tissues. |
| Respiratory Irritation | May cause respiratory irritation. [5][6] | Inhalation of airborne dust or aerosols can irritate the mucous membranes of the respiratory tract. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to create a reliable barrier against all potential exposure routes.[8] Simply wearing PPE is insufficient; understanding the material compatibility and limitations of each component is critical.[9]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. A full-face shield should be worn over goggles when handling larger quantities (>1g) or when a splash hazard exists.[4][8][10] | Protects against accidental splashes of solutions and airborne particles of the solid compound from entering the eyes.[11] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Inspect gloves for tears or punctures before each use.[9] For prolonged contact or when using organic solvents, consult a glove compatibility chart. | Nitrile provides good protection against incidental splashes of a wide range of chemicals.[9] Contaminated gloves must be removed carefully to avoid skin contact and disposed of as hazardous waste. |
| Body Protection | A flame-retardant lab coat, fully buttoned, with tight-fitting cuffs.[11] Long pants and fully enclosed, chemical-resistant shoes are required.[10][11] | Protects skin from accidental spills and contamination. Prevents the compound from being carried outside the laboratory on personal clothing. |
| Respiratory Protection | All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.[4] | A fume hood is the primary engineering control to prevent inhalation of hazardous dust or vapors. If a fume hood is not available or its performance is questionable, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required. |
Operational Handling Workflow
This step-by-step process ensures that safety is integrated into every stage of the experimental workflow.
Step 1: Pre-Handling & Area Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and the airflow is functioning correctly.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvents) and the chemical container inside the fume hood to minimize movement in and out of the controlled workspace.
-
Locate Safety Equipment: Verbally confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Don PPE: Put on all required PPE as specified in the table above before opening the chemical container.
Step 2: Aliquoting and Handling
-
Work Within Fume Hood: Conduct all manipulations, including container opening, weighing, and transfer, deep within the fume hood with the sash at the lowest practical height.
-
Minimize Dust: Handle the solid material carefully to avoid generating airborne dust. Use techniques like gently tapping the spatula rather than shaking it.
-
Controlled Dispensing: When dissolving the compound, add the solvent to the vessel containing the solid slowly to prevent splashing.
-
Secure Container: Tightly close the primary container of Methyl 3-bromo-1H-indazole-5-carboxylate immediately after use and store it in a designated, locked cabinet.[5][12]
Step 3: Post-Handling & Decontamination
-
Decontaminate Surfaces: Wipe down the work surface inside the fume hood with a suitable solvent (e.g., ethanol or acetone) and paper towels. Dispose of the towels in the solid hazardous waste container.
-
Clean Glassware: Rinse all contaminated glassware with a solvent inside the fume hood. Collect this initial rinsate as halogenated organic liquid waste.[4]
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination. Never touch your face or personal items with gloved hands.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[7]
Emergency Response & First Aid
Immediate and correct action is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if possible.[5] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[6][7] If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [6] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[13] |
Waste Disposal Plan
Proper segregation of waste is a legal and ethical requirement to protect environmental and public health.
-
Waste Stream Identification: As a brominated compound, all waste generated from handling Methyl 3-bromo-1H-indazole-5-carboxylate must be classified as halogenated organic waste .[4]
-
Solid Waste:
-
Collect excess solid reagent, contaminated weigh boats, gloves, and paper towels in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.
-
-
Liquid Waste:
-
Collect all reaction mixtures, unused solutions, and the initial solvent rinses from glassware in a dedicated, clearly labeled "Halogenated Organic Liquid Waste" container.
-
-
Disposal Protocol:
-
Segregate: Never mix halogenated waste with non-halogenated waste.[4]
-
Label: Ensure waste containers are properly labeled with the full chemical names of the contents.
-
Store: Keep waste containers securely closed and store them in a designated satellite accumulation area.
-
Arrange Pickup: Follow your institution's procedures for hazardous waste disposal.[14] Brominated waste is typically disposed of via high-temperature incineration at a licensed facility.[14][15]
-
Safe Handling Workflow Visualization
The following diagram illustrates the critical control points and decision-making process for safely handling Methyl 3-bromo-1H-indazole-5-carboxylate.
Caption: Workflow for handling Methyl 3-Bromo-1H-indazole-5-carboxylate.
References
- Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Gade, D., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
- ChemicalBook. METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE (CAS No. 78155-74-5) SDS.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid.
- HDH Pharma Inc. Methyl 3-bromo-1H-indazole-5-carboxylate, min 97%, 1 gram.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
- Karger Publishers. (2009). Toxicological Studies on l-Substituted-Indazole-3-Carboxylic Acids.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid.
- Chemtalk. (2008). Bromine water - disposal.
- Sigma-Aldrich. Methyl 3-bromo-1H-indazole-5-carboxylate | 1086391-06-1.
- Wrzeciono, U., et al. (1993). [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. PubMed.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- Wits University. (2022). Personal Protective Equipment (PPE) | Chemistry. YouTube.
- ChemTalk. Lab Safety Equipment & PPE.
- Enamine. (n.d.). SAFETY DATA SHEET - methyl 5-bromo-1H-indazole-4-carboxylate.
- de Oliveira, C. S., et al. (2016). Pharmacological properties of indazole derivatives: recent developments. PubMed.
- ChemicalBook. (2025). Methyl 7-bromo-1H-indazole-5-carboxylate - Safety Data Sheet.
- Vehlow, J. (2002). Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed.
- MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
- BLD Pharm. 1086391-06-1|Methyl 3-bromo-1H-indazole-5-carboxylate.
Sources
- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
